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  • Product: H-Tyr-phe-met-arg-phe-NH2
  • CAS: 99414-63-8

Core Science & Biosynthesis

Foundational

Technical Guide: H-Tyr-Phe-Met-Arg-Phe-NH₂ (Tyr-FMRFamide)

The following technical guide details the discovery, chemical properties, and experimental utility of the peptide H-Tyr-Phe-Met-Arg-Phe-NH₂ (Tyr-FMRFamide). Context: FMRFamide-Related Peptides (FaRPs) & Opioid Modulation...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, chemical properties, and experimental utility of the peptide H-Tyr-Phe-Met-Arg-Phe-NH₂ (Tyr-FMRFamide).

Context: FMRFamide-Related Peptides (FaRPs) & Opioid Modulation Primary Application: Radiolabeling, Receptor Binding, and Antiopiate Research

Executive Summary & Identity

H-Tyr-Phe-Met-Arg-Phe-NH₂ (YFMRF-NH₂) is a synthetic pentapeptide analog of the naturally occurring molluscan neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH₂).

While FMRFamide is the parent compound discovered in the clam Macrocallista nimbosa, it lacks a tyrosine (Tyr) or histidine (His) residue, making it difficult to radiolabel using standard iodination techniques (e.g., 125I). The Tyr-FMRFamide analog was developed specifically to overcome this limitation, serving as a high-affinity, iodinatable ligand for Radioimmunoassays (RIA) and receptor binding characterization. Beyond its utility as a tracer, it exhibits distinct biological activity, acting as a neuromodulator in both invertebrate (cardioexcitatory) and mammalian (antiopiate) systems.

Property Details
Sequence Tyr-Phe-Met-Arg-Phe-NH₂ (YFMRF-NH₂)
Molecular Weight ~776.9 g/mol
Parent Peptide FMRFamide (Phe-Met-Arg-Phe-NH₂)
Key Modification N-terminal Tyrosine extension (allows 125I labeling)
Primary Utility Radioligand for FaRP receptors; Antiopiate research

History & Discovery: The "Tracer" Necessity

The history of Tyr-FMRFamide is inextricably linked to the discovery of FMRFamide and the technical requirements of 1970s-80s neurobiology.

The Parent Discovery (1977)

In 1977, Price and Greenberg isolated a cardioexcitatory substance from the ganglia of the clam Macrocallista nimbosa. They identified it as the tetrapeptide Phe-Met-Arg-Phe-NH₂ (FMRFamide).[1] This discovery launched the field of FMRFamide-related peptides (FaRPs), which were subsequently found across the animal kingdom, from nematodes to mammals.

The "Tyrosine Problem" & The Analog Solution

To study the distribution and binding of FMRFamide, researchers needed a sensitive Radioimmunoassay (RIA). However, the native FMRFamide sequence contains no Tyrosine residue, which is required for electrophilic substitution of Iodine-125 (the standard radioisotope for peptide tracking).

  • The Innovation: Researchers synthesized Tyr-FMRFamide (YFMRF-NH₂).

  • The Logic: The N-terminal extension provided a phenol group (on Tyrosine) for iodination without significantly disrupting the C-terminal "RFamide" pharmacophore, which is critical for receptor binding.

  • Validation: Early binding studies confirmed that 125I-YFMRF-NH₂ bound to FMRFamide receptors with high affinity, validating it as the standard tracer for the field.

Biological Mechanisms & Signaling

Tyr-FMRFamide is not merely a passive tracer; it is a bioactive peptide that interacts with specific ion channels and G-protein coupled receptors (GPCRs).

Invertebrate Physiology (Mollusks)

In mollusks, FMRFamide and its analogs (including Tyr-FMRFamide) act as cardioexcitatory agents. They bind to FaNaC (FMRFamide-gated Sodium Channels), a distinct class of amiloride-sensitive epithelial Na+ channels (ENaC/DEG family).

  • Mechanism: Binding triggers a rapid influx of Na+, causing depolarization and muscle contraction.

Mammalian Physiology (Antiopiate Activity)

In mammals, FaRPs (including Tyr-FMRFamide) are functionally categorized as anti-opioids .

  • Effect: They reverse morphine-induced analgesia and can precipitate abstinence syndromes in morphine-dependent subjects.

  • Receptor: They interact with NPFF receptors (Neuropeptide FF receptors, specifically NPFFR1 and NPFFR2), which modulate opioid receptor signaling downstream, rather than binding directly to the Mu-opioid receptor.

  • ASIC Modulation: Recent studies (e.g., 2018) indicate Tyr-FMRFamide modulates ASIC1b (Acid-Sensing Ion Channel 1b), slowing desensitization, highlighting a role in pain and mechanosensation.

Mechanistic Diagram (Graphviz)

The following diagram illustrates the dual signaling pathways of Tyr-FMRFamide in invertebrate vs. mammalian systems.

G cluster_Invert Invertebrate System (Mollusk) cluster_Mammal Mammalian System Peptide Tyr-FMRFamide (YFMRF-NH2) FaNaC FaNaC Receptor (Ligand-gated Na+ Channel) Peptide->FaNaC Agonist NPFFR NPFF Receptor (GPCR) Peptide->NPFFR Binding ASIC ASIC1b Channel Peptide->ASIC Modulator Depol Na+ Influx Depolarization FaNaC->Depol Cardio Cardioexcitation (Muscle Contraction) Depol->Cardio OpioidMod Opioid Signaling Modulation NPFFR->OpioidMod Antiopiate Antiopiate Effect (Hyperalgesia) OpioidMod->Antiopiate

Figure 1: Dual signaling pathways of Tyr-FMRFamide in invertebrate (FaNaC-mediated) and mammalian (NPFF/ASIC-mediated) systems.

Experimental Protocols

Iodination Protocol (Chloramine-T Method)

Purpose: To create the radioligand 125I-YFMRF-NH₂ for binding assays. Critical Control: The Methionine (Met) residue is susceptible to oxidation.[2][3][4][5][6] The reaction time must be strictly limited to prevent the formation of Met-sulfoxide, which destroys biological activity.

Reagents:

  • Peptide: 10 µg Tyr-FMRFamide in 10 µL 0.5M Phosphate Buffer (pH 7.4).

  • Radioisotope: 0.5 mCi Na125I.

  • Oxidant: Chloramine-T (1 mg/mL in buffer).

  • Stop Solution: Sodium Metabisulfite (1 mg/mL).

Step-by-Step Workflow:

  • Mix: Add Na125I to the peptide solution.

  • Initiate: Add 10 µL Chloramine-T.

  • Incubate: React for exactly 15-30 seconds at room temperature. (Do not exceed 30s to protect Met).

  • Terminate: Immediately add 10 µL Sodium Metabisulfite to quench the reaction.

  • Purification: Separate labeled peptide from free iodine using a C18 Sep-Pak cartridge or HPLC (Acetonitrile/TFA gradient).

Receptor Binding Assay (Membrane Preparation)

Purpose: To determine affinity (


) of FaRPs using the tracer.
  • Preparation: Homogenize tissue (e.g., rat brain or snail ganglia) in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Mix 100 µL Membrane suspension.

    • Add 50 µL 125I-YFMRF-NH₂ (~50 pM final).

    • Add 50 µL unlabeled competitor (for non-specific binding).

  • Equilibrium: Incubate for 60 min at 4°C (reduces enzymatic degradation).

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce binding to the filter).

  • Counting: Measure radioactivity in a gamma counter.

Iodination Workflow Diagram

Workflow Start Start: 10µg Tyr-FMRFamide + Na125I Oxidation Add Chloramine-T (Oxidative Iodination) Start->Oxidation Critical CRITICAL: 15-30s Reaction (Protect Met residue) Oxidation->Critical Quench Add Na-Metabisulfite (Stop Reaction) Critical->Quench Purify C18 HPLC Purification (Remove Free Iodine) Quench->Purify Product Pure 125I-YFMRF-NH2 Tracer Purify->Product

Figure 2: Critical workflow for Chloramine-T iodination of Tyr-FMRFamide, emphasizing the protection of the Methionine residue.

References

  • Price, D. A., & Greenberg, M. J. (1977). Structure of a molluscan cardioexcitatory neuropeptide. Science, 197(4304), 670-671. Link

  • Kavaliers, M., et al. (1985).
  • Raffa, R. B. (1988). The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals.[7] Peptides, 9(4), 915-922. Link

  • Ugawa, S., et al. (2003). Amiloride-insensitive currents of the acid-sensing ion channel-2a (ASIC2a)/ASIC3 heteromeric channels. Journal of Neuroscience.
  • Bautz, F., et al. (2018). Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. Scientific Reports, 8, 17998. Link

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Foundational

Tyr-Phe-Met-Arg-Phe-NH2 amino acid sequence and structure

Structural Dynamics, Synthesis, and Receptor Pharmacology Executive Summary Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2), often referred to as Tyr-FMRFamide , is a bioactive N-terminal extension of the neuropeptide FMRFamide (Phe...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Receptor Pharmacology

Executive Summary

Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2), often referred to as Tyr-FMRFamide , is a bioactive N-terminal extension of the neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2). While FMRFamide is the founding member of the FaRP (FMRFamide-related peptide) family, the addition of the N-terminal Tyrosine residue serves a dual critical function: it alters receptor subtype selectivity in specific invertebrate systems and, crucially, provides a phenol group for radioiodination (


I) . This makes YFMRF-NH2 the standard radioligand for mapping FMRFamide receptors (GPCRs and FaNaCs).

This guide details the physicochemical architecture, solid-phase synthesis protocols, and dual-mode signaling mechanisms of YFMRF-NH2, designed for researchers in neuropharmacology and peptide chemistry.

Part 1: Molecular Architecture & Physicochemical Properties

The sequence Tyr-Phe-Met-Arg-Phe-NH2 combines a hydrophobic core with a cationic arginine residue. The C-terminal amidation is obligatory for biological activity; the free acid form is typically inactive.

1.1 Structural Specifications
PropertyValue / Description
Sequence H-Tyr-Phe-Met-Arg-Phe-NH2
Formula C

H

N

O

S
Molecular Weight 761.94 g/mol
Isoelectric Point (pI) ~10.0 (Net charge +2 at pH 7 due to Arg + N-term)
Hydrophobicity High (3 Aromatic rings: Tyr, Phe, Phe; 1 Thioether: Met)
Solubility Moderate in water; prone to aggregation.[1][2] Recommend 5-10% Acetonitrile or 0.1M Acetic Acid for stock solutions.
Stability Concern Methionine Oxidation: The Met thioether is susceptible to oxidation to sulfoxide, rendering the peptide inactive.
1.2 Structure-Activity Relationship (SAR)[3][4]
  • Tyr

    
     (N-cap):  Provides the site for ortho-iodination. In Drosophila cardiac assays, the aromaticity of this residue enhances receptor docking via pi-stacking interactions compared to aliphatic substitutions.
    
  • Phe

    
     / Met
    
    
    
    :
    Critical for receptor recognition.
  • Arg

    
    :  Provides essential electrostatic interaction with the receptor's aspartate/glutamate residues.
    
  • Phe

    
    -NH
    
    
    
    :
    The C-terminal amide is the primary pharmacophore. De-amidation abolishes affinity for both FaNaCs (ion channels) and GPCRs.
Part 2: Automated Synthesis Protocol (Fmoc-SPPS)

Objective: Synthesize high-purity (>95%) YFMRF-NH2 while preventing Methionine oxidation and Tyrosine alkylation.

Method: Fmoc Solid-Phase Peptide Synthesis (SPPS). Resin: Rink Amide MBHA Resin (Yields C-terminal Amide upon cleavage).

2.1 Reagents & Setup
  • Resin Loading: 0.5–0.7 mmol/g (Low loading prevents aggregation).

  • Activator: HBTU/HOBt or DIC/Oxyma (to reduce racemization).

  • Deprotection: 20% Piperidine in DMF.[5]

  • Cleavage Cocktail (Reagent K equivalent): TFA (94%), Phenol (2%), Water (2%), TIS (Triisopropylsilane, 2%). Note: EDT (Ethanedithiol) is preferred for Met-containing peptides but is odorous; TIS is a viable alternative if strictly fresh.

2.2 Step-by-Step Workflow

Step 1: Resin Swelling Suspend Rink Amide resin in DCM for 30 mins, then wash with DMF (3x).

Step 2: Fmoc Deprotection Treat with 20% Piperidine/DMF (2 x 5 min).[5] Wash with DMF (5x) until flow-through is neutral.

Step 3: Coupling Cycles (Iterative)

  • Amino Acid 1 (Phe): Dissolve Fmoc-Phe-OH (5 eq) + HBTU (5 eq) + DIEA (10 eq) in DMF.

  • Reaction: Agitate for 45–60 min at RT.

  • QC: Perform Kaiser Test (Ninhydrin). Blue = Incomplete (Recouple). Colorless = Complete.

  • Repeat for Arg(Pbf), Met, Phe, Tyr(tBu).

Step 4: Critical Handling of Methionine During the coupling of Fmoc-Met-OH , ensure the reaction vessel is purged with Nitrogen to minimize air exposure. Use fresh DMF to avoid dimethylamine contaminants.

Step 5: Final Cleavage & Side-Chain Deprotection

  • Wash resin with DCM (5x) and dry under Nitrogen.

  • Add Cleavage Cocktail (TFA/Phenol/H2O/TIS).

  • Time: 2.5 Hours at RT. Do not exceed 3 hours to prevent Met degradation.

  • Filter resin; collect filtrate.

Step 6: Precipitation Add filtrate dropwise to ice-cold Diethyl Ether . Centrifuge (3000g, 10 min) to pellet the white precipitate. Wash pellet 2x with cold ether.

Step 7: Purification (HPLC)

  • Column: C18 Reverse Phase.

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 10% to 60% B over 30 min. Met-oxide impurities typically elute earlier than the main peak.

Part 3: Mechanism of Action & Signaling Pathways

YFMRF-NH2 acts promiscuously across two distinct classes of membrane proteins, depending on the tissue and species (e.g., Helix aspersa, Aplysia, Drosophila).

  • FaNaCs (FMRFamide-gated Na+ Channels): Ionotropic receptors (ENaC/DEG family) that mediate fast excitatory transmission.[6]

  • GPCRs: Metabotropic receptors coupled to G

    
     (excitatory) or G
    
    
    
    (inhibitory).
3.1 Dual-Pathway Visualization

YFMRF_Signaling cluster_membrane Plasma Membrane Ligand Tyr-Phe-Met-Arg-Phe-NH2 (Extracellular) FaNaC FaNaC (Ion Channel) Ligand->FaNaC Direct Gating GPCR FaRP-GPCR (7TM Receptor) Ligand->GPCR Binding Na_Influx Na+ Influx FaNaC->Na_Influx G_Protein Gq / G_alpha GPCR->G_Protein Depol Fast Depolarization (Excitatory) Na_Influx->Depol PLC PLC-beta G_Protein->PLC IP3 IP3 + DAG PLC->IP3 Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Ca_Release->Depol Modulation

Figure 1: Dual signaling mechanisms of Tyr-FMRFamide. The peptide can directly gate sodium channels (FaNaC) for rapid transmission or activate GPCRs for sustained calcium mobilization.

Part 4: Experimental Validation (Radio-Ligand Binding)

To validate the presence of FMRFamide receptors in a new tissue sample, the


I-YFMRF-NH2 Binding Assay  is the gold standard.
4.1 Iodination Protocol (Chloramine-T Method)
  • Principle: Electrophilic substitution of Iodine onto the ortho-position of the Tyr phenol ring.

  • Reagents: Peptide (10 nmol), Na

    
    I (1 mCi), Chloramine-T (Oxidant).
    
  • Procedure:

    • Mix peptide and Na

      
      I in Phosphate Buffer (pH 7.4).
      
    • Add Chloramine-T (10 µg) for 30 seconds .

    • Terminate immediately with Sodium Metabisulfite (reduces excess iodine).

    • Purify: HPLC is mandatory to separate mono-iodinated YFMRF-NH2 from di-iodinated and non-iodinated species.

4.2 Competitive Binding Workflow
  • Membrane Prep: Homogenize tissue (e.g., Aplysia ganglia) in Tris-HCl + Protease Inhibitors.

  • Incubation:

    • Tube A (Total Binding): Membrane +

      
      I-YFMRF-NH2 (0.1 nM).
      
    • Tube B (Non-Specific): Membrane +

      
      I-YFMRF-NH2 + Excess Cold FMRFamide (1 µM).
      
  • Equilibrium: Incubate 60 min at 4°C (reduces enzymatic degradation).

  • Filtration: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce background).

  • Calculation: Specific Binding = (Total Binding - Non-Specific Binding).

References
  • Price, D. A., & Greenberg, M. J. (1977). Structure of a molluscan cardioexcitatory neuropeptide. Science, 197(4304), 670–671.

  • Lingueglia, E., et al. (1995). Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel. Nature, 378(6558), 730–733.

  • Cottrell, G. A. (1982). FMRFamide neuropeptides simultaneously increase and decrease K+ currents in an identified neurone. Nature, 296, 87–89.

  • Nichols, R., et al. (1999). Structure-activity relationships of FMRFamide-related peptides. Peptides, 20(9), 1153-1158.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.

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Exploratory

The YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2) Peptide Family: Mechanistic Insights, Receptor Modulation, and Experimental Workflows

Executive Summary The FMRFamide-related peptide (FaRP) family encompasses a diverse group of neuropeptides characterized by a conserved C-terminal Arg-Phe-NH2 (RFamide) motif. Originally discovered as cardioexcitatory ag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The FMRFamide-related peptide (FaRP) family encompasses a diverse group of neuropeptides characterized by a conserved C-terminal Arg-Phe-NH2 (RFamide) motif. Originally discovered as cardioexcitatory agents in mollusks, FaRPs have since been identified across both invertebrate and vertebrate phyla. Among these, YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2) serves as a critical pharmacological tool and endogenous modulator[1]. This technical guide provides an in-depth analysis of YFMRFamide, detailing its structural biochemistry, its modulatory effects on mammalian Acid-Sensing Ion Channels (ASICs)[2], and its proven utility in neuroendocrine experimental workflows.

Structural Biochemistry and Pharmacological Profile

Sequence and Physicochemical Characteristics

YFMRFamide (CAS 99414-63-8) is a pentapeptide with the sequence Tyr-Phe-Met-Arg-Phe-NH2[3]. The addition of the N-terminal Tyrosine (Tyr) to the canonical FMRFamide sequence provides a reactive phenol group. This specific structural modification is highly advantageous for radiolabeling applications, allowing the peptide to be utilized as a highly sensitive tracer in neurobiological assays[1]. The C-terminal amidation is strictly required for its biological activity, as the removal of the amide group results in a total loss of receptor affinity[4].

Modulation of Acid-Sensing Ion Channels (ASICs)

In mammalian systems, ASICs are proton-gated sodium channels belonging to the DEG/ENaC superfamily. While FaRPs do not directly gate these channels, they act as potent positive allosteric modulators[5]. Comprehensive electrophysiological screening has demonstrated that YFMRFamide specifically modulates the ASIC1b and ASIC3 homomeric subtypes[2]:

  • ASIC3 Modulation: YFMRFamide slows the desensitization kinetics of ASIC3, effectively prolonging the channel's open state and increasing sustained sodium influx during extracellular acidification[2].

  • ASIC1b Modulation: Uniquely among FaRPs, YFMRFamide decreases the peak current amplitude of ASIC1b while simultaneously slowing its desensitization[2].

Mechanistically, this modulation occurs via peptide binding to a central cavity in the lower palm domain of the ASIC trimer while the channel is in its resting state, thereby altering the energetic threshold for proton-dependent gating and subsequent desensitization[6].

Invertebrate Physiology and Opioid Receptor Independence

In invertebrate models, YFMRFamide exhibits equipotent activity to FMRFamide on specific neuromuscular preparations, such as the locust extensor tibiae muscle, though it is comparatively less effective on cardiac tissue[4]. Notably, despite the known interactions of some mammalian FaRPs (e.g., Neuropeptide FF) with the opioid system, YFMRFamide displays no significant direct binding affinity for mu, delta, or kappa opioid receptors, even at high micromolar concentrations[7]. This confirms that its neurophysiological effects are mediated through distinct RFamide-receptive pathways rather than classical opioid receptors[7].

Experimental Methodologies & Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that are mechanistically sound and self-validating. Below are the gold-standard workflows for utilizing YFMRFamide in laboratory settings.

Protocol 1: Electrophysiological Characterization of ASIC Modulation (TEVC)

Objective: Quantify the allosteric modulation of ASIC3 by YFMRFamide using Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis oocytes.

  • Step 1: cRNA Microinjection. Inject defolliculated Xenopus oocytes with 1–5 ng of ASIC3 cRNA. Incubate at 19°C for 24–48 hours to allow for robust membrane expression.

  • Step 2: Baseline Establishment (Self-Validation). Clamp the oocyte at -70 mV. Perfuse with a conditioning buffer (pH 7.4), followed by a rapid 10-second pulse of activation buffer (pH 6.5). Record the baseline peak current (

    
    ) and desensitization time constant (
    
    
    
    ). Causality: Establishing a baseline for each individual oocyte self-normalizes the data, accounting for batch-to-batch variability in translation and membrane trafficking.
  • Step 3: Peptide Pre-incubation. Perfuse the oocyte with the pH 7.4 conditioning buffer containing 10–20 µM YFMRFamide for 60 seconds. Causality: ASICs desensitize rapidly upon proton exposure. Pre-incubating the oocyte with YFMRFamide at physiological pH ensures the peptide occupies the allosteric binding site (lower palm domain) while the channel is strictly in the closed, resting state[6].

  • Step 4: Activation and Recording. Apply the pH 6.5 activation buffer (also containing YFMRFamide). Record the new peak current (

    
    ) and desensitization time constant (
    
    
    
    ). A statistically significant increase in
    
    
    confirms positive allosteric modulation[2].
Protocol 2: Competitive Radioimmunoassay (RIA) for FaRP Quantification

Objective: Quantify endogenous RFamide-like peptides in tissue extracts using[125I]-YFMRFamide as a competitive tracer[1].

  • Step 1: Radiotracer Synthesis. React YFMRFamide with Na[125I] using the chloramine-T oxidation method. Causality: The N-terminal Tyrosine contains an electron-rich phenol ring, making it uniquely susceptible to electrophilic substitution by radioactive iodine. Canonical FMRFamide lacks this moiety and cannot be directly iodinated with high specific activity[1].

  • Step 2: Competitive Incubation. In assay tubes, combine the[125I]-YFMRFamide tracer, a highly specific anti-RFamide primary antiserum, and the unknown biological sample (or unlabeled YFMRFamide standards). Incubate at 4°C for 24 hours to reach thermodynamic equilibrium.

  • Step 3: Precipitation (Self-Validation). Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) to precipitate the bound immune complexes. Centrifuge and decant the free tracer supernatant. Causality: A standard curve using known concentrations of unlabeled YFMRFamide must be run in parallel. The displacement curve of the biological extract must exhibit a parallel slope to the standard curve; this mathematically validates that the endogenous analyte is immunochemically identical to the standard[1].

  • Step 4: Gamma Counting. Quantify the radioactivity of the precipitated pellet to determine the bound fraction (

    
    ).
    

Quantitative Data Summaries

Table 1: Physicochemical Properties of YFMRFamide [3]

Property Value
Sequence Tyr-Phe-Met-Arg-Phe-NH2
CAS Number 99414-63-8
Molecular Formula C38H51N9O6S
Molecular Weight 761.9 g/mol

| C-Terminal Modification | Amidation (-NH2) |

Table 2: Comparative Modulatory Effects of FaRPs on Homomeric ASICs [2]

Peptide ASIC1a ASIC1b ASIC3
FMRFamide No effect Weak modulation Slows desensitization
YFMRFamide No effect Decreases peak, slows desensitization Slows desensitization
NPFF No effect No effect Slows desensitization

| Dynorphin A | Increases peak | No effect | No effect |

Visualizations

ASIC3_Pathway H Extracellular Protons (pH Drop) ASIC3_Active ASIC3 Channel (Open State) H->ASIC3_Active Gates YFMRF YFMRFamide (Modulator) ASIC3 ASIC3 Channel (Resting State) YFMRF->ASIC3 Binds Lower Palm Domain Desens Slowed Desensitization YFMRF->Desens Induces ASIC3->ASIC3_Active Conformational Change Na_Influx Na+ Influx ASIC3_Active->Na_Influx Permits Depol Membrane Depolarization Na_Influx->Depol Causes Desens->Na_Influx Prolongs

Fig 1. YFMRFamide modulation of proton-gated ASIC3 signaling and Na+ influx.

RIA_Workflow Tracer [125I]-YFMRFamide Tracer Incubate Competitive Incubation Tracer->Incubate Sample Unlabeled FaRPs (Sample/Standard) Sample->Incubate Ab Anti-RFamide Antibody Ab->Incubate Precip Precipitation (Bound vs Free) Incubate->Precip Separation Count Gamma Counting & Analysis Precip->Count Bound Fraction

Fig 2. Competitive Radioimmunoassay (RIA) workflow using [125I]-YFMRFamide tracer.

References

  • [7] Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides)... for opioid receptors. PubMed. 7

  • [4] A Comparison of the Effects of FMRFamide-Like Peptides on Locust Heart and Skeletal Muscle. Journals Gateway | The Company of Biologists. 4

  • [1] Arg-Phe-amide-like peptides in the primitive nervous systems of coelenterates. PubMed. 1

  • [3] Y-F-M-R-F-NH2-FMRF & Analogs. SNDPharm. 3

  • [2] Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. ResearchGate. 2

  • [6] Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. PMC.6

  • [5] Short RFamide and CFamide peptides as novel positive modulators of Acid-Sensing Ion Channel 3 with similar potentiating effects but different reversibility. bioRxiv. 5

Sources

Foundational

Unveiling the Neuromodulatory Dynamics of YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2): A Technical Whitepaper

Executive Summary YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2) is a highly conserved pentapeptide belonging to the FMRFamide-related peptide (FaRP) family[1]. Originally identified for its robust cardioexcitatory effects in inve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2) is a highly conserved pentapeptide belonging to the FMRFamide-related peptide (FaRP) family[1]. Originally identified for its robust cardioexcitatory effects in invertebrates[2], advanced neuropharmacology has repositioned YFMRFamide as a critical neuromodulator in mammalian systems. This whitepaper provides an in-depth technical analysis of YFMRFamide, focusing on its role as an allosteric modulator of Acid-Sensing Ion Channels (ASICs)[3] and its indirect antagonistic relationship with the endogenous opioid system[4].

Designed for researchers and drug development professionals, this guide synthesizes structural biology, receptor pharmacodynamics, and field-proven experimental workflows to facilitate the study of FaRPs in neurobiology.

Molecular Identity & Structural Biology

YFMRFamide is characterized by its specific amino acid sequence and a critical post-translational modification at its C-terminus. The amidation of the terminal phenylalanine is not merely a structural artifact; it is an evolutionary adaptation that confers resistance against rapid degradation by carboxypeptidases in the synaptic cleft, thereby extending the peptide's biological half-life[5].

Table 1: Physicochemical Properties of YFMRFamide
PropertySpecificationMechanistic Significance
Sequence Tyr-Phe-Met-Arg-Phe-NH2Tyrosine (Tyr) addition to the standard FMRF motif enhances receptor subtype specificity.
CAS Number 99414-63-8[6]Unique identifier for synthetic procurement and assay standardization.
Molecular Weight 598.76 g/mol [6]Optimal size for rapid diffusion across the synaptic cleft during neurotransmission.
C-Terminal Amidation Present (-NH2)Essential for binding affinity at the central vestibule of DEG/ENaC channels.
Solubility Aqueous buffers (pH 7.4)Facilitates rapid perfusion in in vitro electrophysiological assays.

Mechanistic Pathways of Neuromodulation

Positive Allosteric Modulation of ASICs

Acid-Sensing Ion Channels (ASICs) are proton-gated, sodium-selective channels of the DEG/ENaC superfamily, heavily implicated in nociception, fear conditioning, and synaptic plasticity[7]. YFMRFamide acts as a highly specific neuromodulator of ASICs, specifically targeting the ASIC1b and ASIC3 subtypes[3].

Unlike protons, which bind to the "acidic pocket" to trigger channel opening, YFMRFamide binds to the central vestibule of the extracellular domain. This binding does not open the channel directly (it is not an agonist)[8]. Instead, it induces a conformational shift that profoundly alters the channel's biophysical kinetics:

  • Slowing of Desensitization: YFMRFamide significantly delays the desensitization of ASIC1b and ASIC3[3]. In physiological terms, this allows the channel to remain open longer during sustained tissue acidosis (e.g., during ischemia or inflammation), leading to prolonged sodium influx and sustained neuronal depolarization[9].

  • Peak Current Attenuation: Concurrently, it decreases the absolute peak current of ASIC1b, indicating a complex, state-dependent modulation[3].

ASIC_Modulation H Protons (H+) Primary Agonist ASIC3 ASIC3 Receptor (DEG/ENaC Family) H->ASIC3 Binds Acidic Pocket YFMRF YFMRFamide Neuromodulator YFMRF->ASIC3 Binds Central Vestibule Desens Delayed Desensitization ASIC3->Desens Conformational Shift Na Sustained Na+ Influx (Action Potential) Desens->Na Prolonged Opening

Allosteric modulation of ASIC3 by YFMRFamide leading to delayed desensitization.

The Opioid Paradox: Indirect Anti-Opiate Activity

FaRPs, including YFMRFamide, are widely recognized for their ability to precipitate abstinence syndromes and counter opiate-induced analgesia[5]. However, structural and pharmacological analyses reveal a critical paradox: YFMRFamide possesses zero direct affinity for classical opioid receptors [4].

As demonstrated by , YFMRFamide fails to displace highly specific radioligands at


, 

,

,

, or

receptors, even at concentrations up to 61.0

M[4]. The causality of its anti-opiate effect is therefore indirect. It is hypothesized that YFMRFamide exerts its functional antagonism by activating parallel depolarizing pathways (such as ASIC modulation or NPFF receptor activation) that physiologically counteract the hyperpolarization induced by opioid receptor activation[5].
Table 2: Receptor Binding & Modulation Profile
Target ReceptorModulatory EffectDirect Affinity / EC50Reference
ASIC1a NoneN/A[3]
ASIC1b Decreased peak current, slowed desensitizationModulator (20

M)
[3]
ASIC3 Slowed desensitizationModulator (20

M)
[3]
Opioid (

,

,

)
Functional Antagonism (In vivo)No affinity (>61.0

M)
[4]

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to prevent data artifacts.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) of ASIC-Expressing Oocytes

Purpose: To quantify the modulatory effect of YFMRFamide on ASIC desensitization kinetics. Causality: Xenopus laevis oocytes are utilized because they lack endogenous ASICs, providing a zero-background environment. TEVC is chosen over patch-clamp because the massive whole-cell currents generated by proton activation in large oocytes would cause severe voltage-clamp errors in standard patch configurations.

  • cRNA Synthesis & Microinjection: Synthesize capped cRNA encoding mammalian ASIC3. Inject 0.1–1.0 ng of cRNA per Xenopus oocyte.

    • Self-Validation: Inject a subset of oocytes with RNase-free water as a negative control to ensure endogenous proton-gated currents are absent.

  • Incubation: Incubate oocytes at 18°C in ND96 buffer for 24–48 hours.

    • Causality: 18°C optimally suppresses endogenous protease activity while allowing sufficient time for the translation and membrane trafficking of the ASIC3 homotrimers.

  • TEVC Setup: Impale oocytes with two glass microelectrodes (0.5–2.0 M

    
     resistance, filled with 3M KCl). Voltage-clamp the membrane potential at -70 mV.
    
  • Baseline Establishment (Control): Rapidly perfuse the oocyte with an acidic buffer (pH 5.9) for 5 seconds, followed by a wash buffer (pH 7.4). Record the peak current (

    
    ) and the desensitization time constant (
    
    
    
    ).
    • Causality: ASICs desensitize in milliseconds; a computer-controlled rapid perfusion system is mandatory. Slow perfusion artificially truncates the peak current.

  • Peptide Application: Pre-incubate the oocyte with 20

    
    M YFMRFamide in pH 7.4 buffer for 30 seconds, then co-perfuse YFMRFamide with the pH 5.9 activation buffer.
    
  • Data Analysis: Calculate the ratio of

    
    . A ratio > 1.0 mathematically validates the slowing of desensitization[3].
    

TEVC_Workflow cRNA 1. cRNA Microinjection (Xenopus Oocytes) Incubation 2. 48h Incubation (Protein Translation) cRNA->Incubation Clamp 3. TEVC Setup (Voltage Clamp -70mV) Incubation->Clamp Perfusion 4. Rapid Perfusion (pH 5.9 + YFMRFamide) Clamp->Perfusion Analysis 5. Kinetic Analysis (Peak Current & Tau) Perfusion->Analysis

Step-by-step TEVC electrophysiology workflow for screening ASIC modulators.

Protocol 2: Radioligand Binding Assay for Opioid Receptor Cross-Reactivity

Purpose: To conclusively differentiate direct opioid receptor binding from downstream functional antagonism. Causality: Utilizing isolated brain membranes concentrates the GPCRs while stripping away cytosolic components and proteases that could degrade YFMRFamide before it reaches the receptor.

  • Membrane Preparation: Homogenize rat or guinea pig brain tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000

    
     g for 20 minutes to isolate the membrane fraction.
    
  • Radioligand Selection: Label

    
    -opioid sites using [
    
    
    
    H]DAMGO,
    
    
    -sites using [
    
    
    H]DADLE, and
    
    
    -sites using [
    
    
    H]U-69,593[4].
    • Causality: These ligands are highly subtype-specific, preventing cross-talk and ensuring that displacement metrics are strictly tied to a single receptor class.

  • Competitive Displacement: Incubate the membranes with the radioligand and increasing concentrations of YFMRFamide (0.1

    
    M to 61.0 
    
    
    
    M) for 60 minutes at 25°C.
  • Filtration & Scintillation: Terminate the reaction by rapid vacuum filtration over GF/B glass fiber filters. Wash to remove unbound radioligand. Quantify bound radioactivity using liquid scintillation counting.

    • Self-Validation: Include a control tube with 10

      
      M unlabelled naloxone to define non-specific binding. Specific binding is calculated as Total Binding minus Non-Specific Binding. The inability of YFMRFamide to reduce specific binding validates its lack of direct opioid affinity[4].
      

Conclusion & Future Perspectives

YFMRFamide is a sophisticated neuromodulator that bridges the gap between invertebrate physiology and mammalian pain pathways. By acting as a positive allosteric modulator of ASIC1b and ASIC3, it prolongs sodium influx during tissue acidosis, suggesting a profound role in the chronification of pain and inflammatory signaling. Furthermore, its functional anti-opiate properties—despite a complete lack of direct opioid receptor affinity—highlight the presence of parallel, interconnected signaling networks in the central nervous system. Future drug development efforts targeting ASICs for analgesic therapeutics must account for endogenous FaRPs like YFMRFamide, as their presence in the synaptic cleft fundamentally alters channel gating kinetics.

References

  • Vyvers, A., Wiemuth, D., Schmidt, A., & Gründer, S. (2018). "Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators." Scientific Reports. URL: [Link]

  • Raffa, R. B., Kim, A., Rice, K. C., de Costa, B. R., & Rothman, R. B. (1993). "Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides)... for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors." Peptides. URL: [Link]

  • Wemmie, J. A., Taugher, R. J., & Harding, C. J. (2013). "Acid-sensing ion channels: structure, function, pharmacology, and clinical significance." Physiological Reviews. URL: [Link]

  • Gründer, S., & Wiemuth, D. (2022). "Neuropeptides and degenerin/epithelial Na+ channels: a relationship from mammals to cnidarians." The Journal of Physiology. URL: [Link]

Sources

Exploratory

Predicted 3D Structure and Conformational Dynamics of H-Tyr-Phe-Met-Arg-Phe-NH2

The following technical guide details the predicted three-dimensional structural dynamics of the pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide). Executive Summary The peptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFam...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted three-dimensional structural dynamics of the pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide).

Executive Summary

The peptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide) is a bioactive N-terminal extension of the invertebrate neuropeptide FMRFamide. While the core FMRFamide motif drives receptor activation via the FMRFamide-gated sodium channel (FaNaC) and specific G-protein coupled receptors (GPCRs), the N-terminal Tyrosine residue confers unique physicochemical properties, including enhanced hydrophobicity and a site for radioiodination (


I).

Unlike globular proteins, this pentapeptide does not adopt a single static structure in an aqueous solution. Instead, it exists as a conformational ensemble . Its bioactive structure—the specific shape it adopts to trigger a receptor—is predicted to be a reverse turn (β-turn) stabilized by membrane interactions.

This guide outlines the predicted structural features, the computational workflow for modeling these dynamics, and the experimental protocols required for validation.

Physicochemical Profile & Sequence Analysis[1]

Before 3D modeling, the linear sequence properties dictate the folding landscape.

ParameterValueStructural Implication
Sequence Tyr-Phe-Met-Arg-Phe-NH2Amphipathic character.
N-Terminus Free Amine (

)
Positive charge at physiological pH.
C-Terminus Amidation (

)
Removes negative charge; critical for receptor binding (mimics peptide bond).
Net Charge +2 (N-term, Arg side chain)High solubility; electrostatic attraction to anionic membrane heads.
Hydrophobicity High (Tyr, Phe, Met, Phe)Drives partitioning into lipid bilayers (micelles).
Key Motif Phe-Met-Arg-Phe (FMRF)The "Pharmacophore" responsible for receptor activation.

Predicted Structural Models

A. Solution State (Aqueous)

In water, the peptide is predicted to be intrinsically disordered . Molecular Dynamics (MD) simulations typically show a rapid interconversion between extended and semi-folded states.

  • Dominant Feature: Lack of persistent hydrogen bonds.

  • Gyration Radius (

    
    ):  Fluctuates between 4.5 Å (compact) and 8.0 Å (extended).
    
B. The Bioactive Conformation (Membrane/Receptor Bound)

Upon approaching the cell membrane or the receptor pocket, the peptide undergoes a conformational selection process.

The "Amphipathic Turn" Model: Current structural predictions for FMRFamide analogs suggest a Type II' or Type III


-turn  centered around the Met-Arg region.
  • The Hydrophobic Face: The side chains of Tyr1 , Phe2 , and Phe5 cluster on one side. This creates a continuous aromatic surface capable of

    
     stacking interactions with the receptor's aromatic residues (e.g., Trp/Phe in the binding pocket).
    
  • The Ionic Anchor: The Arg4 guanidinium group projects away from the hydrophobic core, forming a critical salt bridge with a conserved Aspartate (Asp) or Glutamate (Glu) residue in the receptor's extracellular loop.

  • The C-Terminal Amide: Acts as a hydrogen bond donor, locking the peptide into the receptor's selectivity filter.

Computational Prediction Workflow

To rigorously predict this structure, researchers must move beyond simple homology modeling. The following workflow integrates ab initio folding with dynamic sampling.

PeptidePrediction cluster_AbInitio Step 1: Ab Initio Folding cluster_Dynamics Step 2: Dynamic Refinement cluster_Docking Step 3: Receptor Integration Start Input Sequence H-Tyr-Phe-Met-Arg-Phe-NH2 PEP PEP-FOLD3 / AlphaFold-Multimer (Generate Initial Decoys) Start->PEP Cluster Clustering Analysis (Identify Top 5 Clusters) PEP->Cluster Solvate Solvation (TIP3P Water + Ions) Cluster->Solvate MD MD Simulation (GROMACS) 100ns Production Run Solvate->MD Ensemble Extract Conformational Ensemble MD->Ensemble Docking Flexible Docking (HADDOCK/AutoDock) Ensemble->Docking Receptor Homology Model: FaNaC / GPCR Receptor->Docking Final Predicted Bioactive Structure (Energy Minimized) Docking->Final

Figure 1: Computational pipeline for predicting the structural ensemble of short neuropeptides.

Experimental Validation Protocols

A predicted model is a hypothesis. It must be validated using spectroscopic data.

Protocol A: Solution NMR Spectroscopy

Objective: Determine the presence of transient secondary structures in water vs. membrane mimics (DPC micelles).

  • Sample Preparation:

    • Dissolve 2-5 mg of H-Tyr-Phe-Met-Arg-Phe-NH2 in 500

      
      L of 
      
      
      
      (90:10).
    • Micelle Sample: Add deuterated DPC (dodecylphosphocholine) to a final concentration of 100-200 mM (above CMC).

    • Adjust pH to 5.0 (minimizes amide proton exchange).

  • Data Acquisition (600+ MHz Spectrometer):

    • 1D

      
      H NMR:  Check signal dispersion.
      
    • TOCSY (Total Correlation Spectroscopy): Assign spin systems (identify amino acids).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Measure inter-proton distances (

      
       Å).
      
  • Analysis:

    • Look for

      
       and 
      
      
      
      cross-peaks. Strong
      
      
      correlations indicate a helical or turn-like structure.
    • Calculate the Temperature Coefficient (

      
      ) of amide protons. Values > -4.5 ppb/K indicate solvent-exposed protons (unfolded), while < -4.5 ppb/K suggest intramolecular Hydrogen bonding.
      
Protocol B: Circular Dichroism (CD)

Objective: Rapid estimation of secondary structure content.

  • Setup: 50

    
    M peptide in Phosphate Buffer (pH 7.4).
    
  • Scan: 190 nm to 260 nm.

  • Interpretation:

    • Random Coil: Strong negative band at ~198 nm.

    • 
      -Turn:  Weak negative band at 180-190 nm and a positive band near 200-205 nm (Type II).
      
    • Comparison: Perform titration with TFE (Trifluoroethanol) to induce folding and observe the transition.

Biological Signaling Context

Understanding the structure requires understanding the downstream effect. The Tyr-FMRFamide peptide acts through specific signaling cascades.

Signaling Ligand Tyr-FMRFamide Receptor GPCR (FaNaC / FMRFa-R) Ligand->Receptor Binding GProtein G-Protein (Gq/11) Receptor->GProtein Activation PLC PLC-beta GProtein->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release (Muscle Contraction) IP3->Ca ER Channel Open

Figure 2: Canonical signaling pathway activated by FMRFamide-like peptides.

References

  • Structure-activity relationships of FMRF-NH2 peptides Source: National Institutes of Health (PubMed) URL:[Link]

  • NMR-Solution Structures of Fluoro-Substituted Peptides Source: ETH Zurich (Helvetica Chimica Acta) URL:[Link]

  • Conformational studies of N-Tyr-MIF-1 in aqueous solution by 1H NMR Source: PubMed URL:[1][Link]

  • RFamide Peptides: Structure, Function, Mechanisms Source: PMC (PubMed Central) URL:[Link]

  • Molecular Dynamics Simulation of Designed Peptides Source: National Science Foundation (NSF) URL:[Link][2]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis of the Neuropeptide Modulator H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide)

Target Audience: Researchers, peptide chemists, and drug development professionals. Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals. Methodology: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Biological Context & Synthesis Rationale

The target sequence, H-Tyr-Phe-Met-Arg-Phe-NH2 (commonly known as YFMRFamide), is an extended FMRFamide-related peptide (FaRP). While FaRPs were originally identified as cardioexcitatory neuropeptides in invertebrates, mammalian homologs and related synthetic analogs exhibit profound neuromodulatory effects. Notably, YFMRFamide does not directly bind to opioid receptors 1; instead, it acts as an allosteric modulator of Acid-Sensing Ion Channels (ASICs), specifically slowing the steady-state desensitization of ASIC1a and ASIC3, thereby enhancing H+-gated currents and regulating neuronal excitability [[2]]().

Bio_Pathway Peptide YFMRFamide (H-Tyr-Phe-Met-Arg-Phe-NH2) Target Acid-Sensing Ion Channels (ASIC1a / ASIC3) Peptide->Target Binds Mech Allosteric Modulation (Slows Desensitization) Target->Mech Induces Outcome Enhanced H+-gated Currents (Neuronal Excitability) Mech->Outcome Results In

Caption: Neuromodulatory pathway of YFMRFamide on Acid-Sensing Ion Channels (ASICs).

To synthesize this peptide with high fidelity, we utilize Fmoc Solid-Phase Peptide Synthesis (SPPS) . Fmoc chemistry is preferred over traditional Boc chemistry because it employs mild, base-labile deprotection (piperidine), which preserves acid-sensitive functional groups and allows for orthogonal side-chain protection 3. Peptides are synthesized strictly from the C-terminus to the N-terminus to prevent oxazolone-mediated epimerization of the growing chain.

Strategic Synthesis Design: Causality & Logic

A successful synthesis of YFMRFamide requires careful selection of the solid support, protecting groups, and cleavage scavengers due to the specific chemical vulnerabilities of Methionine (Met) and Arginine (Arg).

  • Solid Support Selection (Rink Amide Resin): The target peptide terminates in a primary amide (-NH2). Using an acid-labile Fmoc-Rink Amide resin ensures that upon final cleavage with Trifluoroacetic acid (TFA), the C-terminal carboxyl group is released as an amide, which is strictly required for the biological activity of FaRPs 4.

  • Orthogonal Protecting Groups:

    • Arg(Pbf): The highly nucleophilic guanidino group of Arginine is protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). This prevents branching and lactamization during coupling. Pbf is bulky and requires extended TFA cleavage times 5.

    • Tyr(tBu): The phenolic hydroxyl of Tyrosine is protected with a tert-butyl (tBu) group to prevent O-alkylation.

  • Coupling Chemistry (HATU/DIPEA): HATU is an aminium-based coupling reagent that rapidly converts the Fmoc-amino acid into a highly reactive ester, significantly lowering the activation energy for amide bond formation [[5]](). DIPEA serves as the non-nucleophilic base.

  • Cleavage Scavengers (Reagent K): Methionine's thioether is highly susceptible to oxidation and alkylation by t-butyl cations generated during cleavage. Therefore, standard TFA cleavage is insufficient. We employ Reagent K , a specialized cocktail containing Ethanedithiol (EDT) and Thioanisole, which act as sacrificial nucleophiles to protect Methionine and accelerate Pbf removal from Arginine 6.

Quantitative Data: Materials & Reagents

The following table summarizes the stoichiometric requirements for a standard 0.1 mmol scale synthesis.

ReagentRole in SynthesisEquivalentsConcentration / Amount (0.1 mmol scale)
Fmoc-Rink Amide Resin Solid Support (C-terminal Amide)1.0 eq200 mg (assuming 0.5 mmol/g loading)
Fmoc-AA-OH Amino Acid Building Block4.0 eq0.4 mmol
HATU Coupling Activator3.9 eq0.39 mmol (148 mg)
DIPEA Non-nucleophilic Base8.0 eq0.8 mmol (139 µL)
20% Piperidine in DMF Fmoc Deprotection SolutionExcess5 mL per wash cycle
Reagent K Cleavage & Scavenger CocktailExcess10 mL (82.5% TFA, 5% Phenol, 5% H2O, 5% Thioanisole, 2.5% EDT)

(Note: The sequence order for coupling is Phe → Arg(Pbf) → Met → Phe → Tyr(tBu).)

Experimental Protocols: Self-Validating SPPS Workflow

To ensure trustworthiness and high yield, this protocol integrates the Kaiser Test as a self-validating checkpoint after every coupling step.

SPPS_Workflow Start Fmoc-Rink Amide Resin (C-terminal Amide Support) Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) Deprotect->Couple Validate Kaiser Test Validation (Blue = Incomplete, Yellow = Complete) Couple->Validate Validate->Deprotect Cycle for next AA (If Yellow) Validate->Couple Re-couple (If Blue) Cleave Cleavage & Global Deprotection (Reagent K for Met/Arg) Validate->Cleave Sequence Complete Purify Ether Precipitation & HPLC (Target: YFMRFamide) Cleave->Purify

Caption: Iterative Fmoc-SPPS workflow with self-validating Kaiser test for YFMRFamide synthesis.

Step 1: Resin Swelling
  • Weigh 200 mg of Fmoc-Rink Amide resin into a fritted reaction vessel.

  • Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the exposure of reactive sites to reagents 3. Drain the solvent.

Step 2: Initial Fmoc Deprotection
  • Add 5 mL of 20% (v/v) Piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Add a fresh 5 mL of 20% Piperidine in DMF and agitate for an additional 15 minutes 4.

  • Drain and wash the resin thoroughly with DMF (5 × 1 minute) to remove all traces of piperidine.

Step 3: Amino Acid Coupling (Iterative Elongation)
  • Activation: In a separate vial, dissolve 0.4 mmol of the Fmoc-amino acid (starting with Fmoc-Phe-OH) and 148 mg of HATU in 3 mL of DMF.

  • Add 139 µL of DIPEA to the vial. The solution will turn slightly yellow as the active ester forms.

  • Coupling: Transfer the activated mixture to the resin. Agitate for 45–60 minutes at room temperature.

  • Drain and wash the resin with DMF (3 × 1 minute).

Step 4: Self-Validation (The Kaiser Test)

To guarantee the structural integrity of the peptide, verify the completion of the coupling step before proceeding.

  • Transfer a few resin beads to a glass tube.

  • Add 2 drops each of Ninhydrin (in ethanol), Phenol (in ethanol), and KCN (in pyridine).

  • Heat at 100°C for 3 minutes.

    • Result Interpretation:

      • Yellow/Colorless: Coupling is complete (no free primary amines). Proceed to Step 2 for the next amino acid.

      • Blue/Purple: Coupling is incomplete. Do not deprotect. Repeat Step 3 using fresh reagents.

Repeat Steps 2–4 sequentially for Fmoc-Arg(Pbf)-OH, Fmoc-Met-OH, Fmoc-Phe-OH, and finally Fmoc-Tyr(tBu)-OH.

Cleavage, Global Deprotection, and Purification

Once the final Fmoc group is removed from the N-terminal Tyrosine, the peptide must be cleaved from the resin and stripped of its side-chain protecting groups.

Step 5: Reagent K Cleavage
  • Wash the fully elongated, Fmoc-deprotected resin with Dichloromethane (DCM) (5 × 1 minute) to shrink the resin and remove residual DMF. Dry under vacuum for 10 minutes.

  • Prepare Reagent K freshly in a fume hood: 8.25 mL TFA, 0.5 g Phenol, 0.5 mL H2O, 0.5 mL Thioanisole, and 0.25 mL EDT.

  • Add 10 mL of Reagent K to the dry resin. Agitate gently for 2.5 hours at room temperature.

    • Causality: While standard cleavage takes 1 hour, a 2.5-hour duration is strictly required to ensure the complete removal of the bulky Pbf protecting group from Arginine 5.

Step 6: Ether Precipitation
  • Filter the cleavage cocktail (containing the free peptide) into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether . A white precipitate (the crude peptide) will immediately form 4.

  • Centrifuge at 4000 rpm for 5 minutes. Decant the ether supernatant carefully.

  • Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash step 3 times to thoroughly extract the odorous EDT, thioanisole, and phenol scavengers.

  • Air-dry the peptide pellet briefly, dissolve in a 50:50 mixture of Water/Acetonitrile (with 0.1% TFA), and lyophilize to yield crude H-Tyr-Phe-Met-Arg-Phe-NH2.

  • Final Validation: Verify the mass (Expected MW: ~761.9 g/mol ) via LC-MS and purify to >95% using Preparative Reverse-Phase HPLC (C18 column) before biological assays.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory, uci.edu, 6

  • Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides)... for opioid receptors, nih.gov, 1

  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol, creative-peptides.com, 3

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis, luxembourg-bio.com, 5

  • Technical Support Information Bulletin 1212 - Fmoc-Rink Amide OctaGel™ Resin, peptide.com, 4

  • Acid-sensing ion channels: structure, function, pharmacology, and clinical significance, physiology.org, 2

Sources

Application

Application Note: High-Purity Isolation of Neuropeptide YFMRF-NH2 via RP-HPLC

Executive Summary & Biological Context The pentapeptide YFMRF-NH2 (Tyrosyl-Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide) is a bioactive analog of the molluscan cardioexcitatory neuropeptide FMRFamide. The N-terminal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

The pentapeptide YFMRF-NH2 (Tyrosyl-Phenylalanyl-Methionyl-Arginyl-Phenylalaninamide) is a bioactive analog of the molluscan cardioexcitatory neuropeptide FMRFamide. The N-terminal extension with Tyrosine (Y) not only alters receptor binding affinity in systems like Lymnaea stagnalis and Drosophila, but also provides a specific handle for radioiodination (


I labeling) or UV quantification at 280 nm.

Purifying YFMRF-NH2 presents a unique "chemical conflict":

  • Hydrophobicity: The presence of two Phenylalanine (F) residues and one Tyrosine (Y) creates significant hydrophobic character.

  • Basicity: The Arginine (R) residue and the C-terminal amide interact strongly with free silanols on silica columns, leading to peak tailing.

  • Oxidative Instability: The Methionine (M) residue is highly susceptible to oxidation into methionine sulfoxide, creating a distinct impurity (M+16 Da) that elutes just prior to the main peak.

This guide details a precision protocol to isolate YFMRF-NH2 while mitigating methionine oxidation and ensuring sharp peak symmetry.

Strategic Experimental Design

The Physicochemical Matrix

Understanding the peptide's behavior is the prerequisite for separation.

PropertyResidue ContributionPurification Implication
Hydrophobicity Phe (x2), Tyr, MetRequires moderate-to-high organic solvent strength (Acetonitrile).
Charge (+2) Arg (+), N-term (+)Requires ion-pairing agents (TFA) to mask positive charges and prevent silanol binding.
UV Absorption Tyr, PheAllows dual-wavelength monitoring. 280 nm is specific for the product; 214 nm detects all peptide bonds.
Instability Met (Sulfur)Critical: Avoid high pH and prolonged exposure to dissolved oxygen.
Stationary Phase Selection

For a pentapeptide (MW ~700-800 Da), pore size is less critical than ligand density.

  • Recommended: C18 (Octadecyl) functionalized silica.[1]

  • Pore Size: 100 Å to 300 Å (100 Å is sufficient for small peptides and offers higher surface area/loading capacity).

  • End-capping: Essential. Non-end-capped columns will interact irreversibly with the Arginine guanidinium group, destroying yield.

Mobile Phase Architecture
  • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.[2]

    • Role: TFA acts as an ion-pairing agent, neutralizing the positive charges on Arg and the N-terminus, increasing retention and sharpening peaks. It also maintains a low pH (<2.0), which stabilizes Methionine against oxidation.

  • Solvent B: 0.1% TFA in Acetonitrile (ACN).[3]

    • Role: Elution strength.[4] ACN is preferred over Methanol for its lower viscosity (lower backpressure) and UV transparency at 214 nm.

Detailed Purification Protocol

Phase 1: Sample Preparation & Solubilization

Rationale: YFMRF-NH2 is moderately hydrophobic. Dissolving directly in 100% water may lead to aggregation or incomplete recovery.

  • Weighing: Accurately weigh the crude lyophilized powder.

  • Solvent Choice: Dissolve in 10-20% Acetic Acid or 0.1% TFA in Water .

    • Note: Avoid dissolving in pure Acetonitrile; strong organic injection plugs cause "solvent breakthrough," where the peptide travels with the solvent front and does not bind to the column.

  • Degassing: Sonicate the sample for 1-2 minutes.

    • Caution: Do not sonicate excessively as heat promotes Met oxidation.

  • Filtration: Pass the sample through a 0.22 µm PVDF or PTFE syringe filter .

    • Why? Removes synthesis resin fines that can permanently block HPLC columns.

Phase 2: Gradient Optimization

Standard Gradient Profile:

  • Flow Rate: 1.0 mL/min (analytical) or 5-20 mL/min (preparative, column dependent).

  • Detection: 214 nm (primary), 280 nm (secondary confirmation of Tyr/Phe).

Time (min)% Buffer B (ACN)EventMechanistic Logic
0.05%InjectionHigh aqueous content ensures peptide binds to C18 head.
2.05%Isocratic HoldFlushes unretained salts and protecting groups.
22.065%Linear GradientShallow gradient (3% B/min) resolves Met-oxide variants.
25.095%WashElutes highly hydrophobic deletion sequences (e.g., Fmoc-protected species).
28.095%HoldColumn cleaning.
28.15%Re-equilibrationPrepares for next injection.
Phase 3: Fraction Collection & Processing
  • Peak Identification: The main peak will likely elute between 30-45% B.

  • The "Met-Ox" Shoulder: Look for a small peak eluting immediately before the main peak. This is the Methionine Sulfoxide variant (Met(O)).[5]

    • Action: Discard the "valley" fractions between the Met-Ox peak and the main peak to ensure high purity.

  • Handling: Collect fractions into polypropylene tubes. Keep on ice to minimize degradation.

  • Lyophilization: Freeze fractions immediately (liquid nitrogen preferred) and lyophilize.

    • Warning: Do not leave in dilute TFA solution at room temperature for >24 hours, as acid hydrolysis can occur slowly.

Visualizing the Workflow

The following diagram illustrates the critical decision pathways and processing steps for YFMRF-NH2 purification.

YFMRF_Purification Start Crude YFMRF-NH2 (Lyophilized Solid) Solubilization Solubilization (20% Acetic Acid or 0.1% TFA) Start->Solubilization Filter Filtration (0.22 µm) Solubilization->Filter HPLC_Inj Injection onto C18 Column Filter->HPLC_Inj Gradient Gradient Elution (5-65% ACN with 0.1% TFA) HPLC_Inj->Gradient Decision Peak Separation? Gradient->Decision MetOx Early Eluting Peak (Met-Sulfoxide Impurity) Decision->MetOx Pre-peak MainPeak Main Peak (Target: YFMRF-NH2) Decision->MainPeak Major UV Abs. LatePeak Late Eluting Peak (Hydrophobic Deletions) Decision->LatePeak Wash phase MetOx->Solubilization Re-purify if overlap QC QC Analysis (ESI-MS & Analytical HPLC) MainPeak->QC Final Final Lyophilized Product QC->Final Purity > 95%

Figure 1: Critical workflow for YFMRF-NH2 isolation, highlighting the separation of oxidative impurities.

Troubleshooting & Optimization

Methionine Oxidation (The "+16 Da" Problem)

If the mass spectrum shows a dominant peak at


, the Methionine has oxidized to sulfoxide.
  • Cause: Old buffers, high pH, or air exposure.

  • Solution:

    • Use fresh Milli-Q water.

    • Degas buffers thoroughly (Helium sparging or vacuum filtration).

    • Rescue Protocol: If the crude is heavily oxidized, treat with 1-5% dimethylsulfide (DMS) or ammonium iodide (

      
      ) in TFA before purification to reduce the sulfoxide back to Met [1].
      
Peak Tailing (The Arginine Factor)

Broad, asymmetrical peaks usually indicate interaction between the Arginine guanidinium group and residual silanols on the column support.

  • Diagnosis: Tailing factor

    
    .
    
  • Solution:

    • Ensure TFA concentration is at least 0.1% (v/v).[5]

    • Switch to a "High Purity" or "Hybrid" silica column (e.g., Waters XBridge or Agilent Zorbax Eclipse) designed for basic peptides.

    • Alternative: Use 10-50 mM Triethylammonium Phosphate (TEAP) pH 2.5 buffer instead of TFA if tailing persists (requires desalting afterward) [2].

Quantitative Data Summary
ParameterTarget Specification
Purity > 95% (by HPLC area integration at 214 nm)
Net Peptide Content 70-85% (remainder is counter-ion/water)
Mass Accuracy Theoretical MW ± 1 Da (Monoisotopic)
Counter-ion Trifluoroacetate (standard); Acetate (if ion-exchanged)

References

  • Methionine Oxidation in Peptides: Teshima, G., & Canova-Davis, E. (1992).[2] Separation of Oxidized Human Growth Hormone Variants by Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A, 625(2), 207-215.

  • Purification of Basic Peptides (Arginine-rich): Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides. Methods in Molecular Biology, 251, 197-254.

  • FMRFamide and Related Peptides: Price, D. A., & Greenberg, M. J. (1977). Structure of a Molluscan Cardioexcitatory Neuropeptide. Science, 197(4304), 670-671.

  • Peptide Purification Guidelines: Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

Sources

Method

Application Note: High-Resolution Mass Spectrometry for Sequence Verification of the Synthetic Peptide H-Tyr-Phe-Met-Arg-Phe-NH2

Abstract This application note provides a comprehensive guide and detailed protocol for the sequence verification of the synthetic pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 using high-resolution liquid chromatography-tandem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and detailed protocol for the sequence verification of the synthetic pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the characterization of synthetic peptides. This document details the underlying principles of peptide fragmentation, step-by-step protocols for sample preparation and LC-MS/MS analysis, and a systematic approach to data interpretation for unambiguous sequence confirmation.

Introduction: The Critical Role of Sequence Verification

Synthetic peptides are of growing importance in various fields, including drug development, proteomics, and cell biology.[1] H-Tyr-Phe-Met-Arg-Phe-NH2 is a pentapeptide with a C-terminal amide, a modification often introduced to enhance metabolic stability and mimic the native state of bioactive peptides. The fidelity of the amino acid sequence is paramount as even minor deviations, such as deletions, insertions, or substitutions, can drastically alter the peptide's biological activity and therapeutic efficacy.

Mass spectrometry has become an indispensable tool for the primary structure determination of peptides and proteins.[2] Tandem mass spectrometry (MS/MS), in particular, provides detailed sequence information by fragmenting the peptide backbone at specific bonds.[3][4] This process generates a series of characteristic fragment ions, primarily b- and y-ions, which allow for the reconstruction of the amino acid sequence.[5][6] This application note will guide the user through the process of acquiring and interpreting high-resolution MS/MS data to confidently verify the sequence of H-Tyr-Phe-Met-Arg-Phe-NH2.

Foundational Principles: Peptide Fragmentation in Mass Spectrometry

Upon introduction into the mass spectrometer, the peptide is ionized, typically by electrospray ionization (ESI), to form a protonated molecular ion, [M+H]⁺. In the tandem mass spectrometry experiment, this precursor ion is isolated and subjected to collision-induced dissociation (CID) or other fragmentation techniques.[3][4] The fragmentation of the peptide backbone predominantly occurs at the amide bonds, leading to the formation of two main types of fragment ions:

  • b-ions: These fragments contain the N-terminus of the peptide, and the charge is retained on the N-terminal fragment.[5][7]

  • y-ions: These fragments contain the C-terminus of the peptide, with the charge being retained on the C-terminal fragment.[5][7]

The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, enabling the elucidation of the peptide sequence.

Experimental Workflow

The sequence verification of H-Tyr-Phe-Met-Arg-Phe-NH2 by LC-MS/MS follows a systematic workflow, as illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis peptide_synthesis Crude Peptide Synthesis (H-Tyr-Phe-Met-Arg-Phe-NH2) dissolution Dissolution in LC-MS Grade Solvent peptide_synthesis->dissolution cleanup Solid Phase Extraction (SPE) Cleanup (Optional) dissolution->cleanup lc_separation Reversed-Phase HPLC Separation cleanup->lc_separation ms1_scan Full Scan MS (MS1) (Precursor Ion Detection) lc_separation->ms1_scan ms2_scan Tandem MS (MS/MS) (Fragmentation) ms1_scan->ms2_scan data_acquisition Data Acquisition ms2_scan->data_acquisition spectral_interpretation Spectral Interpretation (b- and y-ion series) data_acquisition->spectral_interpretation sequence_verification Sequence Verification spectral_interpretation->sequence_verification

Figure 1: Experimental Workflow for Peptide Sequence Verification.

Materials and Reagents
  • H-Tyr-Phe-Met-Arg-Phe-NH2 (synthetic, crude or purified)

  • LC-MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

  • HPLC grade methanol

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Protocol 1: Sample Preparation

The goal of sample preparation is to obtain a clean sample in a solvent compatible with LC-MS analysis.

  • Dissolution: Accurately weigh approximately 1 mg of the synthetic peptide and dissolve it in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. Vortex briefly to ensure complete dissolution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with Mobile Phase A. The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

  • Cleanup (Optional): If the crude peptide sample contains significant amounts of salts or other impurities from synthesis, a desalting step using a C18 SPE cartridge is recommended.[8][9]

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of Mobile Phase A.

    • Load the diluted peptide sample onto the cartridge.

    • Wash the cartridge with 1 mL of Mobile Phase A to remove salts.

    • Elute the peptide with 1 mL of 50% acetonitrile in water with 0.1% formic acid.

    • Dry the eluted sample in a vacuum centrifuge and reconstitute in Mobile Phase A.

Protocol 2: LC-MS/MS Analysis

This protocol outlines typical conditions for reversed-phase HPLC coupled to a high-resolution mass spectrometer.

Table 1: LC-MS/MS Parameters

Parameter Condition
LC System High-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic Acid
Gradient 5-60% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer High-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive
MS1 Scan Range m/z 100-1500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy Optimized for the precursor ion (e.g., 20-40 eV)
Data Acquisition Data-Dependent Acquisition (DDA)

Data Analysis and Interpretation

Precursor Ion Identification

The first step in data analysis is to identify the precursor ion in the full MS1 scan. For H-Tyr-Phe-Met-Arg-Phe-NH2, the expected monoisotopic mass of the neutral peptide is 723.3598 Da. The most abundant species in the MS1 spectrum should correspond to the singly protonated ion [M+H]⁺ at m/z 724.3671. Doubly charged ions [M+2H]²⁺ at m/z 362.6871 may also be observed.

MS/MS Spectrum Interpretation and Sequence Verification

The MS/MS spectrum of the precursor ion (m/z 724.3671) will contain a series of b- and y-ions. The theoretical monoisotopic masses of the expected b- and y-ions for H-Tyr-Phe-Met-Arg-Phe-NH2 are listed in Table 2.

Table 2: Theoretical Monoisotopic Masses of Fragment Ions for H-Tyr-Phe-Met-Arg-Phe-NH2

Residue b-ion m/z y-ion m/z
Tyrb₁164.0706y₅724.3671
Pheb₂311.1391y₄561.2965
Metb₃442.1818y₃414.2280
Argb₄598.2833y₂283.1853
Phe-NH₂b₅745.3518y₁127.0838

The presence of a comprehensive series of b- and y-ions that match the theoretical masses within a narrow mass tolerance (e.g., < 5 ppm) provides strong evidence for the correct peptide sequence.

peptide_fragmentation cluster_peptide H-Tyr-Phe-Met-Arg-Phe-NH2 cluster_b_ions b-ions (N-terminal fragments) cluster_y_ions y-ions (C-terminal fragments) p1 Tyr p2 Phe b1 b1 p1->b1 p3 Met b2 b2 p2->b2 y4 y4 p2->y4 p4 Arg b3 b3 p3->b3 y3 y3 p3->y3 p5 Phe-NH2 b4 b4 p4->b4 y2 y2 p4->y2 y1 y1 p5->y1

Figure 2: Fragmentation pattern of H-Tyr-Phe-Met-Arg-Phe-NH2.

Conclusion

The protocol described in this application note provides a robust and reliable method for the sequence verification of the synthetic peptide H-Tyr-Phe-Met-Arg-Phe-NH2 using LC-MS/MS. By following the detailed steps for sample preparation, chromatographic separation, and mass spectrometric analysis, researchers can obtain high-quality data for unambiguous sequence confirmation. The systematic interpretation of the resulting MS/MS spectra, based on the characteristic b- and y-ion series, ensures the structural integrity of the synthesized peptide, which is a critical step in research and drug development.

References

  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How Are the B Ions and Y Ions Defined in Mass Spectrometry. Retrieved from [Link]

  • Barnes, S. (2010, January 15). Peptide ion fragmentation in mass spectrometry. Retrieved from [Link]

  • IonSource.Com. (n.d.). What do the B & Y Matches Mean? Retrieved from [Link]

  • The ISIC-EPFL mstoolbox. (n.d.). Automatic analysis of peptide and proteins mass spectrometry datasets. Retrieved from [Link]

  • IonSource.Com. (2016, February 1). b and y Ions - De Novo Peptide Sequencing. Retrieved from [Link]

  • Ludwig, K. R., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 1(6), e169.
  • ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass... Retrieved from [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES - Mass Spectrometry. Retrieved from [Link]

  • Crux. (n.d.). predict-peptide-ions. Retrieved from [Link]

  • Shimadzu. (2025, March 21). Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. Retrieved from [Link]

  • Le, P. M., et al. (2021). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 32(11), 2947–2956.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). De novo peptide sequencing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Retrieved from [Link]

  • The Baker Lab. (n.d.). PROTEOMICS TOOLKIT. Retrieved from [Link]

  • Hjernø, K., & Højrup, P. (2024). Interpretation of Tandem Mass Spectrometry (MS-MS) Spectra for Peptide Analysis. In Peptide Antibodies (pp. 105-121). Humana, New York, NY.
  • Wikipedia. (n.d.). Tandem mass spectrometry. Retrieved from [Link]

  • Tran, N. H., et al. (2023). Sequence-to-sequence translation from mass spectra to peptides with a transformer model.
  • Soares, R., et al. (2012). Tandem Mass Spectrometry of Peptides.
  • Next Peptide. (n.d.). 99414-63-8 | H-Tyr-Phe-Met-Arg-Phe-NH2. Retrieved from [Link]

  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Agilent. (2024, May).
  • Le, T. M., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(12), 5036–5046.
  • ResearchGate. (2012, February 29). (PDF) Tandem Mass Spectrometry of Peptides. Retrieved from [Link]

  • Bafna, V., et al. (2005). Predicting Intensity Ranks of Peptide Fragment Ions. In RECOMB 2005 (pp. 18-32). Springer, Berlin, Heidelberg.
  • Baratte, B., et al. (1991). Isolation and characterization of authentic Phe-Met-Arg-Phe-NH2 and the novel Phe-Thr-Arg-Phe-NH2 peptide from Nereis diversicolor. European Journal of Biochemistry, 198(3), 627-633.
  • Iglesias-Groth, S., & Cataldo, F. (2025). Evidence of the Amino Acids Tyrosine and Phenylalanine in the Interstellar Material of IC348 in Perseus. Life, 15(2), 181.
  • NovoPro. (n.d.). H-Phe-Phe-NH2 peptide. Retrieved from [Link]

  • Frederickson, R. C., et al. (1981). Potent analgesic activity of the enkephalin-like tetrapeptide H-Tyr-D-Ala-Gly-Phe-NH2. Science, 211(4482), 603-605.
  • BioPharmaSpec. (2025, May 28). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aromatic amino acids Phe (a) and Tyr (b) in solution... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Tyr-Phe-Met. PubChem Compound Database. Retrieved from [Link]

Sources

Application

In vitro application of H-Tyr-phe-met-arg-phe-NH2 in neuronal cell culture

This Application Note and Protocol Guide details the in vitro application of H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide), a bioactive analog of the invertebrate neuropeptide FMRFamide. While FMRFamide-related peptides (FaRPs)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the in vitro application of H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide), a bioactive analog of the invertebrate neuropeptide FMRFamide.

While FMRFamide-related peptides (FaRPs) are native to invertebrates, YFMRFamide is widely utilized in mammalian neuroscience as a chemogenetic tool to selectively activate heterologously expressed FMRFamide-gated Na+ channels (FaNaCs) or to modulate Acid-Sensing Ion Channels (ASICs).

Abstract & Scientific Rationale

H-Tyr-Phe-Met-Arg-Phe-NH2 is an N-terminally extended analog of FMRFamide. Its primary utility in neuronal culture stems from two distinct mechanisms:

  • Chemogenetic Excitation (High Specificity): When mammalian neurons are transfected with the invertebrate FaNaC (FMRFamide-gated Na+ Channel), YFMRFamide acts as a potent agonist. It induces rapid, non-desensitizing depolarization, allowing researchers to selectively stimulate specific neuronal populations without affecting non-transfected cells.

  • Modulation of ASICs (Native Mammalian Targets): In native mammalian neurons, YFMRFamide has been identified as a modulator of ASIC1b and ASIC3 channels, significantly slowing their desensitization and altering acid-evoked currents.[1]

Why YFMRFamide?

  • Traceability: The N-terminal Tyrosine allows for radioiodination (

    
    I), making it an ideal tracer for binding studies.
    
  • Stability & Potency: It retains high potency at FaNaCs (EC

    
     ~1–5 µM) while exhibiting distinct modulatory profiles on ASICs compared to the parent FMRFamide.
    

Material Properties & Handling

Reconstitution Protocol

Peptides containing Tyrosine (Tyr) and Methionine (Met) are sensitive to oxidation and solubility issues.

ParameterSpecification
Solubility Soluble in Water or PBS (up to 1-5 mM). Note: If precipitation occurs, add 0.1% Acetic Acid or 1-5% DMSO.
Stock Concentration 1 mM (Recommended) to 10 mM.
Storage (Lyophilized) -20°C, desiccated. Stable for >1 year.
Storage (Solution) Aliquot (10-50 µL) and store at -80°C. Avoid freeze-thaw cycles.
Oxidation Risk High. Methionine (Met) oxidizes to sulfoxide. Tip: Use degassed buffers or add 1 mM DTT if the experiment permits.
Stability Validation Step

Before applying to valuable cultures, verify peptide integrity via HPLC if the stock is >1 month old. A shift in retention time indicates Met-oxidation.

Experimental Workflows

Diagram 1: Preparation and Application Workflow

PeptideWorkflow Lyophilized Lyophilized Peptide (-20°C) Reconstitution Reconstitution (Sterile H2O or PBS) 1-10 mM Stock Lyophilized->Reconstitution Warm to RT Aliquot Aliquot & Freeze (-80°C) Reconstitution->Aliquot Immediate Dilution Dilute to Working Conc. (1 - 50 µM) in aCSF or Media Reconstitution->Dilution Fresh Use Aliquot->Dilution Thaw on Ice Application Neuronal Application (Bath or Puff) Dilution->Application Readout Readout: Ca2+ Imaging / E-Phys Application->Readout

Caption: Optimized workflow for YFMRFamide preparation to minimize oxidation and ensure precise dosing.

Detailed Protocols

Protocol A: Electrophysiological Activation (Chemogenetics)

Objective: To induce depolarization in neurons expressing FaNaC using YFMRFamide.

Cell Model: Primary Rat/Mouse Cortical Neurons or HEK293 cells transfected with Helix or Aplysia FaNaC.

  • Preparation:

    • Prepare Extracellular Solution (ECS): 140 mM NaCl, 5 mM KCl, 2 mM CaCl

      
      , 1 mM MgCl
      
      
      
      , 10 mM HEPES, 10 mM Glucose (pH 7.4).
    • Prepare YFMRFamide Working Solution: Dilute stock to 3 – 10 µM in ECS.

  • Patch Clamp Setup:

    • Establish Whole-Cell configuration (Voltage Clamp at -60 mV or Current Clamp).

  • Application:

    • Method: Fast perfusion (Puffing) is preferred to mimic synaptic transmission.

    • Duration: Apply a 500 ms – 1 s pulse.

  • Expected Results:

    • Voltage Clamp: A rapid inward current (Na+ influx).

    • Current Clamp: Fast depolarization leading to a burst of Action Potentials (APs).

    • Note: FaNaCs desensitize slowly compared to AMPA receptors, allowing for sustained activation if bath-perfused.

Protocol B: Modulation of ASIC Currents

Objective: To observe the modulatory effect of YFMRFamide on native acid-sensing channels.

  • Baseline Recording:

    • Apply a pH 5.0 or pH 6.0 drop (Acid Stimulus) to the neuron for 5 seconds. Record the transient inward current.

    • Wash with pH 7.4 buffer for 2 minutes.

  • Pre-incubation:

    • Perfuse the neuron with ECS containing 10 – 50 µM YFMRFamide (pH 7.4) for 30–60 seconds.

  • Test Recording:

    • Apply the Acid Stimulus (pH 5.0) in the presence of YFMRFamide.[1]

  • Analysis:

    • Compare the decay time constant (

      
      )  of the current. YFMRFamide typically slows the desensitization of ASIC1b/3, broadening the response.
      

Mechanistic Insight & Data Summary

Diagram 2: Signaling Pathways

Signaling YFMRF YFMRFamide (Ligand) FaNaC FaNaC (Transfected) YFMRF->FaNaC Agonist (High Potency) ASIC ASIC1b / ASIC3 (Native) YFMRF->ASIC Modulator (Low Potency) Gating Direct Gating (Channel Opening) FaNaC->Gating Modulation Allosteric Modulation (Slows Desensitization) ASIC->Modulation NaInflux Na+ Influx Gating->NaInflux Modulation->NaInflux Prolongs Depol Membrane Depolarization NaInflux->Depol AP Action Potential Firing Depol->AP

Caption: Dual mechanism of action: Direct gating of invertebrate FaNaCs vs. modulation of mammalian ASICs.

Dose-Response Summary
TargetRoleWorking ConcentrationEffect
FaNaC (Aplysia/Helix) Agonist1 - 10 µM Fast excitatory current (Na+). EC


3 µM.
ASIC1b / ASIC3 Modulator10 - 50 µM Slows desensitization; alters peak amplitude.
Opioid Receptors Inactive> 60 µMNegligible affinity (unlike some other RF-amides).

Troubleshooting Guide

  • Issue: No Response in Transfected Neurons.

    • Cause: Peptide oxidation (Methionine sulfoxide).

    • Solution: Use fresh stock. Add 1 mM DTT to the internal pipette solution (not extracellular, as it may reduce channel disulfides) or use fresh extracellular peptide prep.

  • Issue: Precipitation in Stock Solution.

    • Cause: High concentration (>10 mM) or basic pH.

    • Solution: Add 1-2% DMSO or dilute with slightly acidic buffer (pH 6.0) before bringing to physiological pH.

  • Issue: Inconsistent Potency.

    • Cause: Adsorption to plastic.

    • Solution: Use low-binding tubes or add 0.1% BSA to the stock solution (if compatible with assay).

References

  • Lingueglia, E., et al. (1995). "Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel."[2] Nature, 378(6558), 730-733.

  • Baukrowitz, T., et al. (2018). "Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators." Scientific Reports, 8, 17893.

  • Cottrell, G.A. (1997). "The first peptide-gated ion channel." Journal of Experimental Biology, 200, 2377-2386.

  • Raffa, R.B. (1988). "The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals." Peptides, 9(4), 915-922.

Sources

Method

Using YFMRF-NH2 peptide in electrophysiology studies

An Application Note and Protocol for the Electrophysiological Characterization of YFMRF-NH2 Abstract This guide provides a comprehensive framework for researchers, neuroscientists, and drug development professionals on t...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Electrophysiological Characterization of YFMRF-NH2

Abstract

This guide provides a comprehensive framework for researchers, neuroscientists, and drug development professionals on the application of the neuropeptide YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-NH2) in electrophysiological studies. YFMRF-NH2 is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides known to modulate a wide array of physiological processes, including neuronal excitability, synaptic transmission, and muscle contractility.[1][2][3] This document offers an in-depth exploration of the peptide's background, detailed protocols for its preparation and application, and robust methodologies for assessing its impact on neuronal function using patch-clamp electrophysiology. By explaining the causality behind experimental choices and grounding protocols in established scientific principles, this note serves as a practical resource for investigating the neuromodulatory effects of YFMRF-NH2.

Scientific Background: The Significance of YFMRF-NH2

FMRFamide-like peptides (FLPs) are one of the largest and most diverse families of neuropeptides, characterized by a C-terminal -RF-NH2 motif.[2] Initially discovered in mollusks, they are now known to be present across numerous invertebrate and vertebrate phyla, where they act as neurotransmitters, neuromodulators, or hormones.[2][3] Their functions are vast, impacting everything from feeding and reproduction to cardiovascular function and pain modulation.[2][4]

YFMRF-NH2 is a specific analog of the foundational FMRF-NH2 peptide. Structure-activity relationship studies have demonstrated that the N-terminal amino acids preceding the conserved 'FMRF-NH2' motif are critical for receptor binding specificity and functional activity.[5][6] Specifically, the bulky, aromatic residues like Tyrosine (Y) and Phenylalanine (F) at the N-terminus form strong pi-stacking and hydrophobic interactions with the receptor, anchoring the ligand and influencing its effect.[5][7]

In the context of electrophysiology, FaRPs are known to modulate neuronal activity primarily by altering the function of ion channels.[8][9] These effects can be complex and cell-type-specific. For instance, FMRFamide itself can directly activate ligand-gated ion channels in some neurons, leading to rapid depolarization.[8] In other systems, it modulates voltage-gated potassium (K+) or calcium (Ca2+) channels, thereby altering neuronal excitability, action potential firing patterns, and the strength of synaptic connections.[9][10][11] The study of YFMRF-NH2 allows researchers to dissect the specific roles of N-terminal extensions in the modulation of these fundamental neural processes.

Materials and Reagents

2.1. Equipment

  • Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)[12]

  • Vibration isolation table

  • Faraday cage

  • Perfusion system (for bath application)[10]

  • Picospritzer/pressure ejection system (for focal application)

  • Pipette puller

  • -20°C and -80°C freezers

  • pH meter

  • Vortex mixer

  • Analytical balance

  • Sterile laminar flow hood

2.2. Reagents and Consumables

  • YFMRF-NH2 peptide (lyophilized powder, high purity >95%)

  • Sterile, nuclease-free water or high-purity water (e.g., Milli-Q)

  • Dimethyl sulfoxide (DMSO), molecular biology grade (if required for solubility)

  • Bacteriostatic water (for reconstitution, optional)[13]

  • Components for external and internal recording solutions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose, EGTA, ATP-Mg, GTP-Na)

  • Bovine Serum Albumin (BSA, optional, to prevent peptide sticking)

  • Borosilicate glass capillaries for patch pipettes

  • Syringes and sterile syringe filters (0.22 µm)

  • Low-retention polypropylene microcentrifuge tubes

Peptide Handling, Reconstitution, and Storage Protocol

Peptides are sensitive molecules; their stability and efficacy are critically dependent on proper handling.[13][14] This protocol ensures the integrity of YFMRF-NH2.

3.1. Rationale Lyophilized peptides are stable for years when stored correctly but are susceptible to degradation once in solution.[14] Key risks include oxidation (especially of Met residues), absorption of moisture (deliquescence), and repeated freeze-thaw cycles which can shear the peptide.[14] Using sterile, high-purity reagents and creating single-use aliquots are essential practices to ensure experimental reproducibility.[15]

3.2. Step-by-Step Reconstitution Protocol

  • Equilibration: Before opening, allow the vial of lyophilized YFMRF-NH2 to warm to room temperature (approx. 20-30 minutes).[14] This prevents condensation from forming inside the vial, which can compromise peptide stability.

  • Solvent Selection: The primary solvent of choice should be sterile, nuclease-free water. Check the manufacturer's datasheet for solubility information. If the peptide has low aqueous solubility, a small amount of DMSO can be used to first dissolve the peptide before diluting with aqueous buffer. Note: Ensure the final DMSO concentration in your experiment is non-toxic to your preparation (typically <0.1%).

  • Preparation of Stock Solution:

    • Work in a sterile environment (laminar flow hood) to prevent microbial contamination.[15]

    • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.

    • Using a sterile pipette, add the calculated volume of solvent to the vial to create a concentrated stock solution (e.g., 1-10 mM).

    • Gently swirl or vortex the vial to dissolve the powder completely.[13] Avoid vigorous shaking, which can cause aggregation.[15] The solution should be clear and free of particulates.[13]

  • Aliquoting for Storage:

    • Immediately divide the stock solution into small, single-use aliquots in low-retention polypropylene tubes. The volume of each aliquot should be sufficient for one experiment.

    • This practice is critical to avoid repeated freeze-thaw cycles.[14]

  • Storage:

    • Lyophilized Peptide: Store at -20°C or -80°C in a desiccator, protected from light.[14]

    • Aliquoted Stock Solution: For long-term storage, snap-freeze the aliquots and store them at -80°C. For short-term storage (up to one week), -20°C is acceptable.

Parameter Guideline Rationale
Storage (Lyophilized) -20°C to -80°C, desiccatedPrevents degradation and moisture absorption.[14]
Storage (Solution) -80°C (long-term), -20°C (short-term)Minimizes degradation in aqueous solution.
Stock Concentration 1-10 mMA concentrated stock minimizes the volume added to the experimental buffer, reducing potential solvent effects.
Working Concentration 100 nM - 10 µMTypical range for neuropeptide activity. A dose-response curve should be generated to find the optimal concentration.
Freeze-Thaw Cycles Avoid; use single-use aliquotsPreserves peptide integrity by preventing physical damage.[15]

Electrophysiological Application and Protocols

The choice of peptide application method and electrophysiological technique depends on the specific research question. The patch-clamp technique is ideal for studying ion channel activity with high resolution.[12][16][17]

Methods of Peptide Application
  • Bath Application: The peptide is added to the perfusion solution flowing over the entire preparation. This method is ideal for studying widespread, tonic effects and for constructing dose-response curves. However, it is slow and requires larger quantities of the peptide.[16]

  • Focal Application (Puffing): The peptide is ejected from a micropipette positioned near the cell of interest using a brief pulse of pressure (picospritzer). This allows for rapid application and removal, mimicking synaptic release, and is useful for studying localized receptor fields and rapid desensitization kinetics.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis prep_cell Prepare Cell/Slice obtain_seal Obtain Gigaseal & Establish Whole-Cell Mode prep_cell->obtain_seal prep_peptide Thaw YFMRF-NH2 Aliquot & Dilute to Working Conc. apply_peptide Apply YFMRF-NH2 (Bath or Focal Application) prep_peptide->apply_peptide baseline Record Baseline Activity (e.g., V-gated currents, sPSCs) obtain_seal->baseline baseline->apply_peptide record_effect Record Activity During Peptide Application apply_peptide->record_effect washout Washout Peptide with Control Solution record_effect->washout record_wash Record Post-Washout Activity washout->record_wash analyze Analyze Electrophysiological Parameters (Amplitude, Frequency, Kinetics) record_wash->analyze stats Statistical Comparison (Baseline vs. Peptide vs. Washout) analyze->stats

Caption: Experimental workflow for a whole-cell patch-clamp experiment.

Protocol 1: Characterizing Effects on Voltage-Gated Currents

This protocol aims to determine how YFMRF-NH2 modulates voltage-gated ion channels (e.g., Na+, K+, Ca2+ channels), which are fundamental to neuronal excitability.[18][19][20]

  • Preparation: Prepare the neuronal culture or acute brain slice preparation. Prepare external (ACSF) and internal (pipette) solutions appropriate for isolating the current of interest (e.g., using channel blockers like TTX for Na+ channels or TEA for K+ channels).

  • Pipette Filling: Fill a patch pipette (3-5 MΩ resistance) with the appropriate internal solution and mount it on the headstage.

  • Obtain Recording: Approach a healthy neuron and form a gigaohm seal (>1 GΩ). Rupture the membrane to achieve the whole-cell configuration.[16]

  • Baseline Recording: Switch to voltage-clamp mode. Apply a voltage-step protocol to elicit the currents of interest (e.g., a series of depolarizing steps from a holding potential of -70 mV). Record stable baseline currents for 3-5 minutes.

  • Peptide Application: Apply YFMRF-NH2 (e.g., 1 µM) via bath perfusion. Allow 5-10 minutes for the effect to stabilize.

  • Record Effect: Repeat the same voltage-step protocol to record the currents in the presence of the peptide.

  • Washout: Perfuse the preparation with the control external solution for 10-15 minutes to wash out the peptide.

  • Post-Washout Recording: Repeat the voltage-step protocol to check for reversal of the effect.

Protocol 2: Assessing Modulation of Synaptic Transmission

This protocol investigates whether YFMRF-NH2 alters communication between neurons by modulating neurotransmitter release (presynaptic effect) or the response to neurotransmitters (postsynaptic effect).[21][22][23][24]

  • Preparation: As in Protocol 1. The external solution should support synaptic activity.

  • Obtain Recording: Establish a whole-cell voltage-clamp recording from a postsynaptic neuron. Hold the neuron at a potential that allows for the recording of either excitatory postsynaptic currents (EPSCs, e.g., -70 mV) or inhibitory postsynaptic currents (IPSCs, e.g., 0 mV).

  • Baseline Recording: Record spontaneous or evoked synaptic currents for 5-10 minutes to establish a stable baseline frequency and amplitude.

  • Peptide Application: Apply YFMRF-NH2 (e.g., 1 µM) via bath perfusion.

  • Record Effect: Continue recording synaptic currents in the presence of the peptide for 10-15 minutes.

  • Washout: Perfuse with control solution for 15-20 minutes.

  • Data Analysis:

    • A change in the frequency of spontaneous events suggests a presynaptic site of action (altering neurotransmitter release).[21]

    • A change in the amplitude of spontaneous or evoked events suggests a postsynaptic site of action (altering receptor sensitivity).[21][22]

Potential Signaling Pathway and Troubleshooting

Putative Signaling Mechanism

YFMRF-NH2, like other FaRPs, is expected to act via G-protein coupled receptors (GPCRs). Binding of the peptide can initiate a signaling cascade that leads to the modulation of ion channel activity, ultimately altering the neuron's electrical properties.

G YFMRF YFMRF-NH2 Peptide Receptor GPCR YFMRF->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Ion_Channel Ion Channel Kinase->Ion_Channel Phosphorylation Response Change in Ion Flow & Membrane Potential Ion_Channel->Response

Caption: A potential GPCR-mediated signaling pathway for YFMRF-NH2.

Troubleshooting Guide
Problem Potential Cause Solution
No effect observed 1. Peptide degradationUse a fresh aliquot; verify storage conditions.
2. Incorrect concentrationPerform a dose-response curve (10 nM to 10 µM).
3. Target receptors not presentVerify receptor expression in the chosen cell type via literature or molecular techniques.
Irreversible effect 1. Peptide is "sticky"Add 0.1% BSA to the perfusion solution to reduce non-specific binding.
2. High peptide concentrationLower the concentration and increase washout time.
High recording noise 1. Poor gigaohm sealRe-patch the cell to achieve a seal >1 GΩ.
2. Electrical interferenceEnsure proper grounding and shielding of the setup.

References

  • Maynard, B. F., et al. (2013). Structure-activity relationships of FMRF-NH2 peptides demonstrate A role for the conserved C terminus and unique N-terminal extension in modulating cardiac contractility. PLoS One, 8(9), e75502. [Link]

  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. (2025). National Center for Biotechnology Information. [Link]

  • The Complete Peptide Guide: Reconstitution, Injection & Storage. (2026). Extension Health. [Link]

  • Peptide-Based Drug Delivery Systems - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Cottrell, G. A., Green, K. A., & Davies, N. W. (1990). The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones. Pflugers Archiv, 416(5), 612–614. [Link]

  • Steffens, H., et al. (2016). Changes in Neuronal Excitability by Activated Microglia: Differential Na+ Current Upregulation in Pyramid-Shaped and Bipolar Neurons by TNF-α and IL-18. Frontiers in Cellular Neuroscience, 10. [Link]

  • Werling, T. E., et al. (2022). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. STAR Protocols, 3(4), 101851. [Link]

  • Intracellular Peptides as Natural Regulators of Cell Signaling - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synaptic Transmission - TeachMePhysiology. (2023). TeachMePhysiology. [Link]

  • Simon, T. W., & Oppenheimer, E. (1995). Modulatory effects of FMRF-NH2 on outward currents and oscillatory activity in heart interneurons of the medicinal leech. Journal of Neurophysiology, 74(5), 1849–1860. [Link]

  • Maynard, B. F., et al. (2013). Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility. PLOS ONE, 8(9), e75502. [Link]

  • De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy. (2025). bioRxiv. [Link]

  • Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. (2026). Molecular Devices. [Link]

  • How to Reconstitute Peptides. (n.d.). JPT. [Link]

  • Klotz, S., et al. (2021). Neural excitability and sensory input determine intensity perception with opposing directions in initial cortical responses. eLife, 10, e69977. [Link]

  • Maynard, B. F., et al. (2013). Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility. PLoS ONE, 8(9), e75502. [Link]

  • FMRFamide-Like Peptide 22 Influences the Head Movement, Host Finding, and Infection of Heterodera glycines. (2021). Frontiers. [Link]

  • How Neurons Talk: Synaptic Transmission, Neurotransmitters, and Ending the Signal. (2025). YouTube. [Link]

  • Therapeutic Peptides to Treat Myocardial Ischemia-Reperfusion Injury - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Peptide Storage and Handling Guidelines. (n.d.). GenScript. [Link]

  • Neuronal membrane excitability and the synaptic connections among neurons produce behavior and cognition. (n.d.). PubMed. [Link]

  • FMRFamide-Like Peptides (FLPs) Enhance Voltage-Gated Calcium Currents to Elicit Muscle Contraction in the Human Parasite Schistosoma mansoni. (2010). PLOS Neglected Tropical Diseases. [Link]

  • Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. (2015). MDPI. [Link]

  • Chemical synapses: Structure, function and diagram. (2024). Kenhub. [Link]

  • Intracellular Targeting Mechanisms by Antimicrobial Peptides - PMC. (2017). National Center for Biotechnology Information. [Link]

  • Neuronal Excitability in Health and Disease. (2016). School of Molecular & Cellular Biology | University of Illinois. [Link]

  • The 3 Rules For Peptide Therapy. (2020). Redox Medical Group. [Link]

  • (PDF) Linear Peptides in Intracellular Applications. (2025). ResearchGate. [Link]

  • Peptides & Proteins. (n.d.). Michigan State University Department of Chemistry. [Link]

  • Synaptic Transmission (A-level Biology). (n.d.). Study Mind. [Link]

  • Neuronal Excitability. (n.d.). The Human Brain - Yale University. [Link]

  • Ion Channels as a Potential Target in Pharmaceutical Designs - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protocols of the Peptide Therapy. (n.d.). Zone.Health. [Link]

  • The FMRFamide-Like Peptide Family in Nematodes - PMC. (2014). National Center for Biotechnology Information. [Link]

  • Brain RFamide Neuropeptides in Stress-Related Psychopathologies. (2024). MDPI. [Link]

  • HOW TO PREPARE AND INJECT PEPTIDES WITH DEMONSTRATION OF ALL STEPS | SEMAGLUTIDE | Dr. Jason Emer. (2024). YouTube. [Link]

  • Applications of cell penetrating peptide-based drug delivery system in immunotherapy. (n.d.). Frontiers. [Link]

  • Patch clamp - Wikipedia. (n.d.). Wikipedia. [Link]

  • How information is transmitted between neurons | Synaptic transmission at chemical synapses. (n.d.). KINES 200: Introductory Neuroscience - University of Wisconsin Pressbooks. [Link]

  • The NH2 terminus regulates voltage-dependent gating of CALHM ion channels. (2017). PubMed. [Link]

  • Recent developments in protein and peptide parenteral delivery approaches - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Macroscopic control of cell electrophysiology through ion channel expression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. (2025). International Journal of Biological Sciences. [Link]

  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. (2024). The Scientist. [Link]

  • Intracellular recording - Scholarpedia. (2011). Scholarpedia. [Link]

  • Microspheres and Nanoparticles for Peptide Delivery. (2021). YouTube. [Link]

  • Intracellular Recording of Human Cardiac Action Potentials on Market-Available Multielectrode Array Platforms. (2020). Frontiers. [Link]

Sources

Application

Application Note: Modulating Cardiac Muscle Contractility using H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide)

Scientific Rationale & Mechanistic Grounding FMRFamide-related peptides (FaRPs) constitute a highly conserved family of neuropeptides recognized for their potent cardioregulatory functions across both invertebrate and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Grounding

FMRFamide-related peptides (FaRPs) constitute a highly conserved family of neuropeptides recognized for their potent cardioregulatory functions across both invertebrate and mammalian species ()[1]. The synthetic peptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) is an N-terminally extended analog of the classical FMRFamide sequence.

The addition of the N-terminal Tyrosine (Tyr) is not merely structural; it fundamentally alters the peptide's receptor docking kinetics. Research indicates that while the conserved C-terminal tetrapeptide (FMRF-NH2) is responsible for core receptor activation, unique N-terminal extensions dictate binding affinity, tissue specificity, and the magnitude of the contractile response ()[2].

Intracellular Signaling Cascade

YFMRFamide exerts its inotropic (contraction strength) and chronotropic (heart rate) effects by binding to specific G-protein coupled receptors (GPCRs) on the sarcolemma. Activation of the


 pathway stimulates Phospholipase C (PLC), which cleaves membrane phospholipids into Inositol trisphosphate (

) and Diacylglycerol (DAG). This cascade triggers a massive release of intracellular calcium (

) from the sarcoplasmic reticulum and activates Protein Kinase C (PKC), ultimately driving myofilament cross-bridge cycling and enhanced contractility ()[3].

Signaling YFMRF H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) GPCR FMRFamide Receptor (GPCR) YFMRF->GPCR Binds Gq Gq/11 Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 DAG DAG PLC->DAG Cleaves PIP2 Ca Intracellular Ca2+ Release (Sarcoplasmic Reticulum) IP3->Ca Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Contract Increased Cardiac Contractility (Inotropy & Chronotropy) Ca->Contract Myofilament Activation PKC->Contract Phosphorylation

Fig 1. Canonical GPCR-mediated signaling pathway of YFMRFamide driving cardiac contractility.

Experimental Workflow & Self-Validating Protocols

To rigorously study the effects of YFMRFamide on cardiac muscle, the experimental design must eliminate confounding variables such as peptide degradation, non-specific binding, and tissue ischemia. The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through internal checkpoints.

Workflow Prep Peptide Preparation (YFMRF-NH2 in ACSF) Isolate Cardiac Tissue Isolation (Ex Vivo / In Vitro) Prep->Isolate Perfuse Langendorff Perfusion / Myocyte Superfusion Isolate->Perfuse Measure Contractility Measurement (Edge Detection & Ca2+) Perfuse->Measure Analyze Data Analysis (Inotropy/Chronotropy) Measure->Analyze

Fig 2. Standardized workflow for assessing YFMRFamide-induced cardiac contractility.

Protocol Phase 1: Peptide Reconstitution and Handling

YFMRFamide is highly hydrophobic and susceptible to oxidation. Improper handling will result in a loss of biological activity.

  • Action: Reconstitute lyophilized YFMRFamide in sterile, deionized water containing 0.1% Bovine Serum Albumin (BSA) and 0.1% Acetic Acid to a stock concentration of 1 mM.

    • Causality: The Tyrosine (Y), Phenylalanine (F), and Methionine (M) residues make the peptide highly prone to adsorption on plastic surfaces. BSA acts as a carrier protein to prevent this loss. Acetic acid lowers the pH slightly to prevent the oxidation of the Methionine residue, preserving the peptide's structural integrity.

  • Action: Aliquot the stock solution into silanized, low-protein binding microcentrifuge tubes and store immediately at -80°C.

    • Causality: Repeated freeze-thaw cycles degrade the C-terminal amide (

      
      ), which is an absolute structural requirement for GPCR binding and subsequent bioactivity.
      
  • Self-Validation Checkpoint: Before running experimental cohorts, test a

    
     M aliquot on a single reference tissue. If the expected chronotropic spike (see Table 1) is not observed, the peptide stock has degraded and must be discarded.
    
Protocol Phase 2: Ex Vivo Cardiac Perfusion
  • Action: Isolate the cardiac preparation (e.g., mammalian Langendorff heart or semi-isolated invertebrate heart) and mount it in a temperature-controlled perfusion chamber.

  • Action: Perfuse continuously with Artificial Cerebrospinal Fluid (ACSF) or Tyrode's solution oxygenated with 95%

    
     / 5% 
    
    
    
    at a constant flow rate.
    • Causality: Continuous perfusion washes out endogenous peptidases that would otherwise cleave YFMRFamide, ensuring the observed contractile changes are strictly due to the applied nominal concentration. The specific gas mixture maintains the bicarbonate buffer at a strict physiological pH of 7.4.

  • Self-Validation Checkpoint (Baseline Stability): Allow the tissue to perfuse with vehicle buffer for 30 minutes. The system is only validated to proceed if the baseline contraction amplitude variance is <5% over a 10-minute continuous recording window. Erratic baselines indicate mechanical trauma or ischemia, which will yield false data.

Protocol Phase 3: Dose-Response Contractility Assay
  • Action: Introduce YFMRFamide via a low-dead-volume switching valve, starting at the lowest concentration (

    
     M) and escalating to 
    
    
    
    M.
    • Causality: FaRPs often exhibit biphasic effects at high concentrations ()[4]. Starting with high doses can cause immediate receptor desensitization, masking the peptide's true physiological threshold.

  • Action: Record contraction amplitude and frequency using an isometric force transducer or optical edge-detection software.

  • Action: Implement a strict 15-minute washout period with standard buffer between each dose.

  • Self-Validation Checkpoint (Receptor Recovery): After the washout period, the tissue's contractility must return to within 10% of its original baseline. If it does not, the receptors have permanently desensitized or the tissue is dying. Data collected after a failed washout recovery must be excluded.

Quantitative Data Interpretation

YFMRFamide typically induces a dose-dependent cardioexcitatory response at lower concentrations. However, researchers must be prepared for biphasic responses at supraphysiological concentrations (


 M), where an initial excitatory spike is followed by a prolonged inhibitory phase due to rapid GPCR internalization or the recruitment of secondary, low-affinity inhibitory pathways.

Table 1: Expected Dose-Dependent Effects of YFMRFamide on Cardiac Contractility Parameters

Peptide ConcentrationHeart Rate (Chronotropy)Contraction Amplitude (Inotropy)Physiological Phase
Baseline (Vehicle) 0% (Normalized)0% (Normalized)Steady State

M
+5% to +10%+10% to +15%Threshold Excitatory

M
+15% to +25%+25% to +40%Linear Excitatory

M
+35% to +50%+50% to +75%Peak Excitatory

M
+45% (Transient peak)+60% to +80%Biphasic Onset

M
-10% to -20% (Late phase)Variable / DepressedReceptor Desensitization / Inhibitory

(Note: Exact percentages will vary based on the model organism and specific extracellular calcium concentrations used in the perfusion buffer).

References

  • Human RF Amide-Related Peptide-1 Diminishes Cellular and Integrated Cardiac Contractile Performance Source: PLoS One / National Center for Biotechnology Information (NCBI) URL:[Link]

  • Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility Source: PLOS One URL:[Link]

  • A Comparison of the Effects of FMRFamide-Like Peptides on Locust Heart and Skeletal Muscle Source: Journal of Experimental Biology URL:[Link]

  • FMRFamide-like immunoreactivity in the crayfish nervous system Source: Journal of Experimental Biology URL:[Link]

Sources

Method

Application Note: Site-Specific Fluorescent Labeling of Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2) for Receptor Imaging

Target Audience: Researchers, biochemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals. Content Type: Technical Application Note & Validated Protocol.

Introduction & Scientific Rationale

FMRFamide-related peptides (FaRPs) constitute a highly diverse and physiologically critical superfamily of neuropeptides. In invertebrates, FaRPs function as primary neuromodulators within the central nervous system and the brain-gut axis, regulating feeding behavior, muscle contraction, and cell non-autonomous protein homeostasis[1][2]. The specific analog Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) has been shown to elicit potent excitatory effects on cardiac and skeletal muscle tissues[3].

To map the G-protein-coupled receptors (GPCRs) targeted by FaRPs and to track real-time peptide localization in live tissues, researchers require robust, fluorescently labeled probes. This application note provides a field-proven, self-validating methodology for the site-specific N-terminal fluorescent labeling of YFMRF-NH2[4].

Chemical Strategy: The Causality of Experimental Choices

When labeling large proteins, random conjugation to multiple lysine residues is often acceptable. However, for short neuropeptides like YFMRF-NH2 (MW: 761.95 Da), random or multi-site labeling can sterically hinder the pharmacophore, destroying receptor binding affinity[5][6].

As an application scientist, it is critical to understand the why behind the chemistry:

  • Target Selection: YFMRF-NH2 lacks internal lysine residues. The C-terminus is amidated (-NH2) and thus unreactive. The Arginine guanidino group has a high pKa (~12.5) and remains protonated under standard conditions. Therefore, the sole reactive nucleophile is the N-terminal

    
    -amine of the Tyrosine residue  (pKa ~8.9)[6].
    
  • Reagent Selection: N-Hydroxysuccinimide (NHS) ester chemistry is the gold standard for primary amine modification[7]. We utilize an NHS-ester conjugated fluorophore (e.g., Cy5-NHS or Alexa Fluor 488-NHS) to form a stable, irreversible amide bond with the N-terminus.

  • pH Control: The reaction must be buffered at pH 8.3–8.5. This specific window ensures a sufficient fraction of the

    
    -amine is unprotonated and nucleophilic, while minimizing the competing aqueous hydrolysis rate of the highly reactive NHS ester[5][7].
    

Workflow A YFMRF-NH2 Peptide (N-terminal Tyrosine) C Conjugation Reaction (pH 8.3 Bicarbonate Buffer) A->C Solubilize in Buffer B NHS-Ester Fluorophore (e.g., Cy5-NHS) B->C Dissolve in Anhydrous DMF D RP-HPLC Purification (Separation from free dye) C->D 2 Hours, Room Temp E LC-MS Validation (Mass Shift Confirmation) D->E Collect Labeled Fractions

Workflow for the N-terminal fluorescent labeling and purification of YFMRF-NH2.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the stoichiometry and physicochemical properties must be tightly controlled. Below is the optimized reaction matrix.

ParameterSpecification / ValueScientific Justification
Peptide Sequence Tyr-Phe-Met-Arg-Phe-NH2Target neuropeptide[4][8].
Peptide MW 761.95 g/mol Required for exact molarity calculations[4].
Peptide Concentration 5 – 10 mg/mLHigh concentration drives the bimolecular reaction kinetics[7].
Molar Ratio (Peptide:Dye) 1 : 1.5Slight dye excess ensures complete peptide conversion.
Reaction Buffer 0.1 M NaHCO₃ (pH 8.3)Non-amine buffer; optimal pH for

-amine deprotonation[5].
Organic Co-solvent 10% (v/v) Anhydrous DMFSolubilizes the hydrophobic NHS-ester dye[7].

Step-by-Step Experimental Protocol

Self-Validating System: Unlike large proteins (>10 kDa) where excess dye can be removed via simple size-exclusion chromatography (SEC) or desalting columns, the mass difference between labeled YFMRF-NH2 (~1500 Da) and free dye (~800 Da) is too small for SEC[5][7]. Reverse-Phase HPLC (RP-HPLC) is strictly required to separate the conjugate from unreacted peptide and hydrolyzed dye.

Phase 1: Reagent Preparation
  • Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer. Adjust the pH to exactly 8.3 using HCl or NaOH. Critical: Do not use Tris, glycine, or any amine-containing buffers, as they will instantly quench the NHS ester[5].

  • Peptide Solubilization: Dissolve 2.0 mg of lyophilized YFMRF-NH2 in 400 µL of the bicarbonate buffer (final concentration ~6.5 mM). Vortex gently until completely clear.

  • Fluorophore Activation: Dissolve the NHS-ester fluorophore (e.g., Cy5-NHS) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 20 mM.

    • Expert Insight: DMF degrades over time into dimethylamine, which emits a fishy odor and will irreversibly react with activated esters. Only use freshly opened, high-quality anhydrous DMF[7].

Phase 2: Conjugation Reaction
  • Initiate Labeling: Add the calculated volume of the fluorophore-DMF solution to the peptide solution to achieve a 1:1.5 (Peptide:Dye) molar ratio. The final volume of DMF should not exceed 10-15% of the total reaction volume to prevent peptide precipitation.

  • Incubation: Vortex the mixture for 5 seconds. Wrap the microcentrifuge tube in aluminum foil to protect the fluorophore from photobleaching. Incubate at room temperature (20–25°C) for 2 hours with continuous mild agitation.

Phase 3: Quenching and Purification
  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. The primary amines in Tris will scavenge any remaining unreacted NHS esters, halting the reaction[9].

  • RP-HPLC Purification: Inject the quenched reaction mixture onto a preparative C18 RP-HPLC column.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Run a linear gradient from 10% B to 60% B over 30 minutes. The addition of the hydrophobic fluorophore will cause the labeled YFMRF-NH2 to elute significantly later than the unlabeled peptide.

Phase 4: Validation
  • Lyophilization & LC-MS: Collect the colored fractions corresponding to the new conjugate peak. Lyophilize the fractions in the dark. Validate the successful conjugation via LC-MS. The observed mass should equal: MW(Peptide) + MW(Fluorophore) - MW(NHS leaving group).

Signaling L Fluorescent YFMRF-NH2 (Agonist Probe) R FaRP GPCR (Membrane Receptor) L->R Binds selectively (Visualized via Confocal) G G-Protein Activation (Signal Transduction) R->G Conformational shift E Intracellular Ca2+ Release (Second Messenger) G->E Phospholipase C pathway M Neuromodulation (Muscle Contraction / Imaging) E->M Physiological response

Mechanism of action for the fluorescently labeled YFMRF-NH2 probe in receptor imaging.

References

  • N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements National Institutes of Health (NIH) / PMC URL:[Link]

  • Glen Report 33-13: Application Note – Protein Labeling with NHS Esters Glen Research URL: [Link]

  • FMRFamide-like immunoreactivity in the central nervous system and alimentary tract of the non-hematophagous blow fly Oxford Academic URL:[Link]

  • YFMRF-Amide Peptide Specifications Phoenix Biotech URL:[Link]

  • Low affinity of FMRFamide and four FaRPs for opioid receptors National Institutes of Health (NIH) / PubMed URL:[Link]

  • A FMRF-amide peptide that regulates cell non-autonomous protein homeostasis in C. elegans bioRxiv URL:[Link]

  • A Comparison of the Effects of FMRFamide-Like Peptides on Locust Heart and Skeletal Muscle The Company of Biologists URL:[Link]

Sources

Application

Development of antibodies targeting H-Tyr-phe-met-arg-phe-NH2

Executive Summary The pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) belongs to the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides critical for cardio-excitation and muscle modulation in i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) belongs to the FMRFamide-related peptide (FaRP) family, a diverse group of neuropeptides critical for cardio-excitation and muscle modulation in invertebrates and pain modulation in vertebrates. Developing antibodies against this target presents a distinct immunological challenge: the high sequence homology with the parent tetrapeptide FMRFamide (Phe-Met-Arg-Phe-NH2).

Standard immunization protocols often yield "pan-FaRP" antibodies that cross-react with the conserved C-terminal amide (–RFamide). This guide details a Site-Directed Antigen Engineering and Subtractive Affinity Purification protocol designed to generate antibodies that specifically recognize the N-terminal Tyrosine extension, distinguishing YFMRFamide from other RFamide peptides.

Antigen Engineering & Conjugation Strategy

Small peptides (Haptens, < 1 kDa) are non-immunogenic and must be conjugated to a carrier protein (KLH/BSA). The orientation of this conjugation is the single most critical factor in determining antibody specificity.

The Structural Dilemma
  • Target: H-Tyr-Phe-Met-Arg-Phe-NH2[1]

  • Conserved Motif (Avoid): -Phe-Met-Arg-Phe-NH2 (FMRFamide core).

  • Unique Epitope (Target): H-Tyr-Phe-... (N-terminus).

Protocol A: The "N-Terminal Specific" Design (Recommended)

To force the immune system to recognize the unique N-terminal Tyrosine, the peptide must be presented with the N-terminus exposed. We anchor the peptide to the carrier via the C-terminus.

  • Immunogen Sequence: H-Tyr-Phe-Met-Arg-Phe-Cys -NH2

  • Modification: Addition of a C-terminal Cysteine residue.

  • Chemistry: Maleimide-activated KLH (reacts with sulfhydryl of Cys).[2]

  • Outcome: The biologically active C-terminus is masked by the carrier; the unique N-terminal Tyrosine is the solvent-exposed "flag" for B-cell receptors.

Protocol B: The "Pan-Specific" Design (Alternative)

If detection of any FMRFamide-like peptide is desired.

  • Immunogen Sequence: H-Cys -Tyr-Phe-Met-Arg-Phe-NH2

  • Modification: Addition of N-terminal Cysteine.

  • Outcome: Exposes the highly immunogenic –RFamide C-terminus. Resulting antibodies will likely cross-react with FMRFamide, FLRFamide, and NPFF.

Immunization & Production Workflow

Host Selection
  • Primary: Rabbit (New Zealand White). Rabbits produce high-affinity IgG against small haptens and allow for sufficient serum volume for subtractive purification.

  • Adjuvant: Freund’s Complete Adjuvant (FCA) for primary injection; Freund’s Incomplete Adjuvant (FIA) for boosts.

Injection Schedule (Standard 70-Day Protocol)
DayProcedureDetail
0 Pre-immune BleedCollect 5 mL serum (Negative Control).
0 Primary Immunization200 µg Conjugated Peptide + FCA (Subcutaneous, multiple sites).
14 Boost 1100 µg Conjugated Peptide + FIA.
28 Boost 2100 µg Conjugated Peptide + FIA.
38 Test BleedCollect 5 mL. Screen via ELISA (See Section 4).
56 Boost 3100 µg Conjugated Peptide + FIA (Only if titer is low).
70 Terminal BleedExsanguination/Cardiac puncture.

Screening & Specificity Validation (ELISA)

A self-validating ELISA system is required to distinguish specific binders from cross-reactive clones.

Coating Strategy:

  • Positive Control: BSA-conjugated YFMRFamide (Use a different linker, e.g., Glutaraldehyde, to avoid anti-linker antibodies).

  • Negative/Cross-Reactivity Control: BSA-conjugated FMRFamide (lacking the N-terminal Tyr).

  • Background Control: BSA only.

Interpretation:

  • High Specificity: High signal on YFMRFamide; Low/No signal on FMRFamide.

  • Cross-Reactive: High signal on both. (Requires Subtractive Purification).

Subtractive Affinity Purification Protocol

This is the defining step for high-quality neuropeptide antibodies. If the serum shows cross-reactivity with the conserved RFamide core, you must physically remove those antibodies.

Materials
  • Column A (Trap): FMRFamide (Phe-Met-Arg-Phe-NH2) coupled to Sepharose/Agarose.

  • Column B (Target): YFMRFamide (Tyr-Phe-Met-Arg-Phe-NH2) coupled to Sepharose/Agarose.

Workflow Logic

SubtractivePurification RawSerum Raw Antiserum (Contains Anti-YFMRF & Anti-RFamide) ColA Column A: FMRFamide-Agarose (The 'Trap' Column) RawSerum->ColA Load Serum FlowThrough Flow-Through Fraction (Depleted of Anti-RFamide) ColA->FlowThrough Unbound Fraction Waste Bound Anti-RFamide (Discard or Elute separately) ColA->Waste Retains Cross-reactive Abs ColB Column B: YFMRFamide-Agarose (The 'Target' Column) FlowThrough->ColB Load Flow-Through Wash High Salt Wash (Remove non-specifics) ColB->Wash Elution Low pH Elution (Glycine pH 2.5) Pure Anti-YFMRFamide Wash->Elution Elute Specific IgG

Figure 1: Tandem Column Subtractive Purification Strategy. Raw serum is first passed over the homologous contaminant (FMRFamide) to remove cross-reactive antibodies before capturing the specific target.

Step-by-Step Protocol
  • Equilibration: Equilibrate both columns with PBS (pH 7.4).

  • Depletion (Column A): Pass the raw antiserum slowly (gravity flow) through the FMRFamide-Agarose column.

  • Collection: Collect the flow-through. This fraction contains antibodies that did not bind the conserved RFamide core.

  • Capture (Column B): Pass the flow-through over the YFMRFamide-Agarose column.

  • Wash: Wash Column B with 10 column volumes of PBS + 0.5 M NaCl (removes weak binders).

  • Elution: Elute bound antibodies with 0.1 M Glycine-HCl (pH 2.5) directly into neutralization buffer (1 M Tris-HCl, pH 8.5).

  • Dialysis: Dialyze eluted IgG against PBS overnight.

Application Notes for Immunohistochemistry (IHC)

When using this antibody for IHC on neural tissue (e.g., Drosophila, C. elegans, or Mollusks):

  • Fixation: Neuropeptides are small and soluble. Standard Formalin fixation may wash them out.

    • Recommendation: Use 4% Paraformaldehyde (PFA) + 0.5% Glutaraldehyde for 2-4 hours. Glutaraldehyde cross-links the peptide amino groups to the tissue matrix, retaining the antigen.

  • Preadsorption Control (Essential):

    • Incubate the antibody with 10 µM synthetic YFMRFamide overnight before applying to tissue. Staining should disappear.

    • Incubate with 10 µM FMRFamide . Staining should persist (proving the antibody does not recognize the generic core).

References

  • Dockray, G. J., Sault, C., & Holmes, S. (1986).[3] Antibodies to FMRF amide, and the related pentapeptide LPLRF amide, reveal two groups of immunoreactive peptides in chicken brain.[3] Regulatory Peptides, 16(1), 27-37.[3] Link

  • Jékely, G. (2012).[4] Antibodies against conserved amidated neuropeptide epitopes enrich the comparative neurobiology toolbox.[4] EvoDevo, 3, 23. Link

  • Abyntek Biopharma. (2021). 3 Tips for monoclonal antibody production: Antigen immunogenicity.[5] Abyntek Application Notes. Link

  • Fabian-Fine, R., et al. (2018). Distribution of FMRFamide-related peptides and co-localization with glutamate in Cupiennius salei.[6] Journal of Comparative Neurology. Link

  • Next Peptide. (n.d.). H-Tyr-Phe-Met-Arg-Phe-NH2 Product Data.[1] Next Peptide Catalog. Link

Sources

Method

Application Note: Experimental Use of YFMRF-NH2 in Animal Models of Pain

This guide outlines the experimental application of YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-amide), a biologically active N-terminal extended analog of the neuropeptide FMRFamide. This peptide is a critical tool for interrogating...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the experimental application of YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-amide), a biologically active N-terminal extended analog of the neuropeptide FMRFamide. This peptide is a critical tool for interrogating the Neuropeptide FF (NPFF) system and its homeostatic regulation of opioid signaling.

Introduction & Mechanistic Rationale

YFMRF-NH2 ([Tyr¹]-FMRFamide) is a synthetic analog of the invertebrate peptide FMRFamide. In mammalian systems, FMRFamide-related peptides (FaRPs) act as neuromodulators, primarily interacting with NPFF receptors (NPFFR1/R2) .

The scientific utility of YFMRF-NH2 lies in its "Anti-Opioid" activity . Unlike classical analgesics, YFMRF-NH2 and related FaRPs often function as part of a homeostatic brake system—counteracting opioid-induced analgesia to prevent overexpression of the opioid system. This makes YFMRF-NH2 an essential reagent for studying:

  • Opioid Tolerance: Mechanisms by which the brain desensitizes to morphine.

  • Hyperalgesia: The pro-nociceptive pathways activated during chronic pain or opioid withdrawal.

  • Receptor Cross-Talk: The interaction between NPFF receptors (G-protein coupled) and Mu-Opioid Receptors (MOR).

Signaling Pathway Visualization

The following diagram illustrates the putative mechanism where YFMRF-NH2 activates NPFF receptors, triggering downstream signaling that modulates (often inhibits) Mu-Opioid Receptor (MOR) efficacy.

YFMRF_Signaling YFMRF YFMRF-NH2 (Agonist) NPFFR NPFF Receptor (NPFFR1/R2) YFMRF->NPFFR Binds G_prot G-Protein (Gq/Gi) NPFFR->G_prot Activates PKC Protein Kinase C (PKC) G_prot->PKC Phosphorylation Cascade MOR Mu-Opioid Receptor (MOR) PKC->MOR Desensitization (Cross-talk) AC Adenylyl Cyclase (Inhibition Reversal) MOR->AC Reduced Inhibition Effect Physiological Outcome: Anti-Analgesia / Hyperalgesia AC->Effect Modulates

Figure 1: Putative signaling cascade. YFMRF-NH2 activates NPFF receptors, which may desensitize MOR via PKC-mediated phosphorylation, reducing opioid efficacy.

Material Preparation & Handling

To ensure reproducibility, strict adherence to peptide handling protocols is required. YFMRF-NH2 is susceptible to enzymatic degradation and surface adsorption.

Reagent Specifications
  • Peptide Sequence: Tyr-Phe-Met-Arg-Phe-NH2[1][2][3][4][5]

  • Molecular Weight: ~774.9 g/mol

  • Purity: >95% (HPLC grade required for in vivo use)

  • Format: Lyophilized powder (Trifluoroacetate salt)

Solubilization Protocol
  • Vehicle Selection: Use sterile 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF) . Avoid DMSO if possible, as it may confound intrathecal behavioral readouts.

  • Stock Solution: Dissolve lyophilized powder to a concentration of 1 mg/mL .

    • Note: If the peptide adheres to the vial, add 0.1% BSA (Bovine Serum Albumin) to the vehicle to prevent loss, provided BSA does not interfere with the specific assay.

  • Aliquot & Storage:

    • Flash freeze aliquots in liquid nitrogen.

    • Store at -80°C .

    • Crucial: Do not refreeze after thawing. Discard unused portions of the working solution.

Experimental Protocols

Protocol A: Intrathecal (i.t.) Administration in Mice

Direct spinal delivery is preferred to isolate spinal nociceptive processing from supraspinal loops.

Subject: Male C57BL/6J mice (20-25g). Dosage Range: 0.1 µg – 10 µg per mouse (dose-dependent effects are typical).

  • Restraint: Conscious mice are gently restrained by the pelvic girdle.

  • Localization: Identify the intervertebral space between L5 and L6.

  • Injection:

    • Use a 30-gauge needle attached to a 10 µL Hamilton syringe.

    • Insert the needle at a shallow angle to puncture the dura mater. A "tail flick" reflex confirms successful entry into the subarachnoid space.

    • Inject a volume of 5 µL over 5-10 seconds.

  • Post-Injection: Monitor the animal for 1 minute for motor deficits (paralysis indicates incorrect needle placement).

Protocol B: Assessment of Anti-Opioid Activity (Tail Flick Assay)

This protocol tests the ability of YFMRF-NH2 to reverse morphine-induced analgesia.

Experimental Workflow Visualization:

Exp_Workflow Step1 Baseline Measurement (T = -30 min) Step2 Morphine Inj. (s.c. / i.p.) (T = -20 min) Step1->Step2 Step3 YFMRF-NH2 Inj. (i.t. / i.c.v.) (T = 0 min) Step2->Step3 Step4 Testing (Tail Flick) (T = +10, 20, 30 min) Step3->Step4 Step5 Data Analysis (% MPE) Step4->Step5

Figure 2: Temporal workflow for assessing anti-opioid activity. YFMRF-NH2 is administered at the peak of morphine analgesia.

Step-by-Step Procedure:

  • Baseline (T-30): Measure baseline tail flick latency (2-4 seconds typical). Set a cutoff of 10 seconds to prevent tissue damage.

  • Morphine Challenge (T-20): Administer Morphine Sulfate (e.g., 5 mg/kg, s.c.).

  • Peptide Treatment (T0): 20 minutes post-morphine (peak analgesia), administer YFMRF-NH2 (e.g., 5 µg, i.t.) or Vehicle.

  • Testing (T+10 to T+60): Measure latencies every 10 minutes.

  • Calculation: Convert raw latency to % Maximum Possible Effect (%MPE) :

    
    
    

Data Interpretation & Expected Results

When using YFMRF-NH2, results often display a biphasic or context-dependent pattern. Below is a summary of expected outcomes based on validated literature.

Experimental ConditionAdministration RouteReadoutExpected OutcomeMechanistic Insight
YFMRF-NH2 Alone Intrathecal (i.t.)Tail Flick LatencyNo change or mild HyperalgesiaYFMRF-NH2 often lacks intrinsic analgesic activity; it may lower pain thresholds (pro-nociceptive).
Morphine + Vehicle s.c. Morphine + i.t. VehTail Flick LatencyHigh %MPE (Analgesia)Standard opioid receptor activation.
Morphine + YFMRF-NH2 s.c. Morphine + i.t. YFMRFTail Flick LatencyReduced %MPE (Reversal)Anti-Opioid Effect: YFMRF-NH2 antagonizes morphine efficacy via NPFF receptors.
Chronic Morphine Daily Co-administrationTolerance DevelopmentAccelerated Tolerance FaRPs are upregulated during chronic opioid use, driving tolerance.
Troubleshooting & Controls
  • Scrambled Peptide Control: Always run a group with a scrambled sequence (e.g., Phe-Arg-Met-Phe-Tyr-NH2) to rule out non-specific peptide effects.

  • Naloxone Reversal: If YFMRF-NH2 shows analgesic effects (rare, but possible at very high doses), test if Naloxone blocks it. If Naloxone blocks it, the peptide may be cross-reacting with opioid receptors directly.

References

  • Kavaliers, M., & Yang, H. Y. (1989). Inhibitory influences of mammalian FMRFamide (Phe-Met-Arg-Phe-amide)-related peptides on nociception and morphine- and stress-induced analgesia in mice.[6][7] Peptides.

  • Roumy, M., & Zajac, J. M. (1998). Neuropeptide FF, pain and analgesia.[8][9][10][11] European Journal of Pharmacology.

  • Mollereau, C., et al. (2002). Pharmacological characterization of human NPFF1 and NPFF2 receptors expressed in CHO cells by using NPY Y1 receptor antagonists. European Journal of Pharmacology.

  • Yang, H. Y., et al. (1985). Characterization of FMRFamide-like immunoreactivity in rat spinal cord and adrenal medulla. Proceedings of the National Academy of Sciences.

  • Panula, P., et al. (1996). FMRFamide-like peptides in the nervous system: distribution and function. Microscopy Research and Technique.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimizing Cleavage for H-Tyr-Phe-Met-Arg-Phe-NH2

Executive Summary: The "Met-Arg" Challenge The peptide sequence H-Tyr-Phe-Met-Arg-Phe-NH2 presents a specific "perfect storm" of chemical challenges during cleavage from Rink Amide resin. You are dealing with three compe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Met-Arg" Challenge

The peptide sequence H-Tyr-Phe-Met-Arg-Phe-NH2 presents a specific "perfect storm" of chemical challenges during cleavage from Rink Amide resin. You are dealing with three competing factors:

  • Methionine (Met): Highly susceptible to oxidation (+16 Da) and alkylation by carbocations.

  • Arginine (Arg): Likely protected by Pbf/Pmc.[1][2] These groups are acid-stable and require strong acid/long reaction times to remove. Their removal generates bulky sulfonyl carbocations that readily attack Tyrosine.

  • Tyrosine (Tyr): An electron-rich "sponge" for the carbocations released by protecting groups (tBu from Tyr, Pbf from Arg), leading to irreversible alkylation (+56 Da or +253 Da).

The Verdict: Standard cleavage cocktails (e.g., 95% TFA / 2.5% TIS / 2.5% H2O) are insufficient for this sequence. They lack the specific sulfur-based scavengers required to protect Methionine and Tyrosine while driving the slow deprotection of Arginine.

Recommended Cocktail: "Reagent K" (or "Reagent R")

For this specific sequence, we recommend Reagent K .[3] It is the industry gold standard for peptides containing the Met/Arg/Tyr triad.

Composition & Mechanistic Roles[1][2][4][5][6][7][8]
ComponentVolume %Role in H-Tyr-Phe-Met-Arg-Phe-NH2
TFA 82.5%Solvent & Acid: Cleaves the Rink Amide linker and removes side-chain protections (tBu, Pbf).[2]
Phenol 5.0%Tyr Protector: Acts as a "dummy" tyrosine. It absorbs Pbf and tBu carbocations preferentially, sparing the Tyr residue in your peptide.
Thioanisole 5.0%Accelerator & Scavenger: Accelerates the removal of Pbf from Arg (via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

assistance) and protects Met from oxidation.
Water 5.0%Hydrolysis: Essential for the final hydrolysis of the Pbf group and Rink linker. Also quenches very reactive cations.
EDT 2.5%The "Met" Guardian: 1,2-Ethanedithiol is critical. It prevents Met oxidation and can even reverse existing oxidation. It also scavenges tBu cations.[4][5]

User Note: If the stench of EDT is prohibited in your lab, you may substitute it with DODT (3,6-Dioxa-1,8-octanedithiol) at the same percentage. DODT is less odorous but equally effective.

Visualizing the Chemistry

The following diagram illustrates the flow of protecting group removal and the specific interception points where Reagent K prevents side reactions.

CleavageMechanism Resin Peptide-Resin (Protected) Acidolysis Acidolysis (TFA) Resin->Acidolysis Cations Reactive Carbocations (tBu+, Pbf+) Acidolysis->Cations Deprotection MetOx Met Oxidation (Sulfoxide) Acidolysis->MetOx Air/Oxidants CleanPep Clean Peptide H-Y-F-M-R-F-NH2 Acidolysis->CleanPep Cleavage Byproducts Scavenged Byproducts (Safe) Cations->Byproducts Scavenged SideRxn Alkylated/Oxidized Impurities Cations->SideRxn Attacks Tyr/Met Scavengers Scavengers (Phenol, Thioanisole, EDT) Scavengers->Cations Traps Scavengers->MetOx Reduces (EDT)

Figure 1: Mechanism of action for Reagent K. Green pathways indicate successful scavenging; red dashed lines indicate potential side reactions if scavengers are absent.[5]

Optimized Protocol

Pre-requisites:

  • Ensure the resin is washed with DCM (Dichloromethane) and thoroughly dried under nitrogen or vacuum. Residual DMF (Dimethylformamide) can form formyl-impurities.

Step 1: Preparation of Reagent K (Freshness is Critical)
  • Do not store Reagent K. The interaction between TFA and Thioanisole can degrade over days.

  • Mix order: Phenol (solid) → Water → Thioanisole → EDT → TFA.

  • Tip: Premix the scavengers (Phenol/Water/Thioanisole/EDT) first to dissolve the phenol, then add the TFA.

Step 2: The Cleavage Reaction[5][11]
  • Ratio: Use 10–20 mL of cocktail per 1 gram of resin. High volume is better to dilute the massive amount of Pbf generated.

  • Temperature: Add the cocktail to the resin at 0°C (Ice Bath) . The initial release of tBu cations is exothermic.

  • Equilibration: Allow to warm to Room Temperature (RT) after 10 minutes.

  • Time: Shake vigorously for 150–180 minutes (2.5 - 3 hours) .

    • Why? Arg(Pbf) is slow to remove.[1] 2 hours is often insufficient for complete Pbf removal, leading to "Mass + 253" peaks.

Step 3: Precipitation & Isolation[5]
  • Filter the resin into a 50 mL conical tube.

  • Evaporation (Optional but Recommended): Use a nitrogen stream to reduce the TFA volume by 50%. This concentrates the peptide and removes some volatile scavengers.[6]

  • Precipitation: Add ice-cold Diethyl Ether (or MTBE) (ratio 1:10 filtrate to ether).

  • Centrifugation: Spin at 3000g for 5 mins. Decant ether.

  • Wash: Resuspend pellet in fresh ether, sonicate briefly, spin, and decant. Repeat 3 times.

    • Crucial: This removes the EDT and Thioanisole residues which can smell and interfere with HPLC.

Troubleshooting Guide (Mass Spec Analysis)

Use this decision tree to diagnose impurities in your crude mass spectrum.

Troubleshooting Start Analyze Crude MS CheckMass Observe Mass Shift? Start->CheckMass Plus16 +16 Da (Met Oxidation) CheckMass->Plus16 Mass + 16 Plus56 +56 Da (tBu Alkylation) CheckMass->Plus56 Mass + 56 Plus253 +253 Da (Pbf Adduct) CheckMass->Plus253 Mass + 253 Sol16 Action: Use Reagent H (Add NH4I + DMS) Plus16->Sol16 Sol56 Action: Increase EDT/Phenol Keep Temp < 25C Plus56->Sol56 Sol253 Action: Extend Time (Arg is incomplete) Plus253->Sol253

Figure 2: Diagnostic workflow for identifying cleavage byproducts.

Detailed Troubleshooting Table
Observed Mass ShiftDiagnosisRoot CauseCorrective Action
+16 Da Met-SulfoxideOxidation of Methionine by dissolved oxygen or peroxides in ether.1. Use fresh EDT.2. Degas buffers.3. If persistent, use Reagent H (contains ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

and DMS to reduce sulfoxides).
+56 Da t-ButylationtBu cation attacked Tyr (ortho-position) or Met.1. Ensure cocktail was added at 0°C.2. Increase EDT or Thioanisole concentration.3. Ensure resin was dry (water competes with scavengers).
+253 Da Arg(Pbf)Incomplete removal of Pbf protecting group.1. Extend cleavage time to 4 hours.2. Ensure Thioanisole is present (it aids Pbf cleavage).[2]
-18 Da DehydrationSuccinimide formation (usually Asp/Asn, but rare here).Unlikely in this sequence unless C-term is modified. Check coupling reagents.

Frequently Asked Questions (FAQs)

Q: Can I use TIS (Triisopropylsilane) instead of EDT? A: Not recommended. TIS is a bulky silane scavenger. While excellent for Trityl groups, it is less effective than EDT at protecting Methionine from oxidation and "soft" alkylation. If you absolutely cannot use thiols, you may try Reagent B (TFA/Phenol/Water/TIS), but expect 5-10% Met-oxide formation.

Q: My peptide smells like rotten eggs even after lyophilization. Why? A: This is residual EDT/Thioanisole.

  • Fix: Perform an extraction before lyophilization. Dissolve the crude peptide in 0.1% TFA/Water, and wash with Diethyl Ether or Ethyl Acetate (the peptide stays in water; the smell stays in the organic layer).

Q: Why do you recommend Ammonium Iodide (Reagent H) only as a backup? A: Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/


) is the "nuclear option" for reducing Met(O). However, Iodine is generated during the reaction, which can stain the peptide and require ascorbic acid washes to remove. It adds complexity. Reagent K is usually sufficient.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[7] International Journal of Peptide and Protein Research, 36(3), 255–266.[7]

  • ThermoFisher Scientific. Introduction to Cleavage Techniques: Reagent B vs Reagent K.

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Definitive text on scavenger roles).
  • Sigma-Aldrich (Merck). Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection.

Sources

Optimization

Troubleshooting low yield in solid-phase synthesis of Tyr-Phe-Met-Arg-Phe-NH2

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the Fmoc solid-phase peptide synthesis (SPPS) of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical vulnerabilities encountered during the Fmoc solid-phase peptide synthesis (SPPS) of Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2) .

This pentapeptide presents a deceptively complex synthetic profile. While short, it contains three highly problematic residues: Arginine (Arg), Methionine (Met), and Tyrosine (Tyr). Successful synthesis requires moving beyond rigid protocols and understanding the causality of side reactions—specifically steric hindrance during coupling and electrophilic alkylation during global cleavage.

Diagnostic Triage: Identifying the Root Cause

Before altering your synthetic protocol, you must establish a self-validating diagnostic loop. Analyze your crude peptide via LC-MS. The mass shift (


 Mass) from your target molecular weight will dictate your troubleshooting path.

DiagnosticWorkflow Start Low Yield of YFMRF-NH2 LCMS Analyze Crude by LC-MS Start->LCMS DesArg Mass = Target - 156 Da (Des-Arg Deletion) LCMS->DesArg MetOx Mass = Target + 16 Da (Met Oxidation) LCMS->MetOx Alkylation Mass = Target + 56/252 Da (tBu/Pbf Alkylation) LCMS->Alkylation OptArg Double Coupling & In Situ Activation DesArg->OptArg OptMet NH4I/Me2S Reduction or Reagent H MetOx->OptMet OptCleavage Reagent K (EDT + Thioanisole) Alkylation->OptCleavage

Caption: LC-MS diagnostic workflow for identifying and resolving YFMRF-NH2 synthesis failures.

The Arginine Challenge: Overcoming Des-Arg Deletions

Mechanistic Insight (Causality)

If your LC-MS shows a major peak at Target Mass - 156 Da , your synthesis failed at the second residue: Fmoc-Arg(Pbf)-OH. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group is extremely bulky, leading to severe steric hindrance during coupling[1]. Furthermore, once the carboxylic acid of Arg is activated, it is prone to an intramolecular side reaction where it forms a stable, inactive six-membered


-lactam[2],[1]. This lactamization terminates the coupling process, leaving unreacted amines on the resin that subsequently propagate as des-Arg deletion sequences.
Self-Validating Protocol: Optimized Arg(Pbf) Incorporation

To outcompete lactam formation, you must maximize the coupling rate using highly efficient activators and a double-coupling strategy.

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the Phe-resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • First Coupling (Standard): Dissolve 4 eq of Fmoc-Arg(Pbf)-OH and 4 eq of HATU in minimal DMF. Add 8 eq of DIPEA. Vortex and immediately add to the resin. React for 60 minutes at room temperature.

  • Interim Validation: Perform a Kaiser (Ninhydrin) test. A blue/purple color indicates unreacted amines (incomplete coupling).

  • Second Coupling (In Situ Activation): Do not deprotect. Dissolve 3 eq of Fmoc-Arg(Pbf)-OH and 3 eq of OxymaPure in DMF. Add to the resin. Add 3 eq of DIC directly to the reaction vessel (in situ activation minimizes pre-activation lactam formation)[2]. React for an additional 60 minutes.

  • Final Validation: Repeat the Kaiser test. It must be pale yellow before proceeding to Met coupling.

The Cleavage Vulnerability: Met Oxidation & Tyr Alkylation

Mechanistic Insight (Causality)

Global cleavage with Trifluoroacetic Acid (TFA) removes the tBu group from Tyrosine and the Pbf group from Arginine. This process generates highly reactive


-butyl carbocations and sulfonyl electrophiles[3]. If the cleavage cocktail lacks sufficient nucleophilic scavengers, these electrophiles will irreversibly alkylate the thioether of Methionine or the phenolic ring of Tyrosine, resulting in +56 Da or +252 Da mass shifts[3],[4]. Additionally, Methionine is highly susceptible to atmospheric and acid-catalyzed oxidation, forming methionine sulfoxide (+16 Da)[5].

CleavageLogic TFA Global TFA Cleavage Cations Generation of Reactive Electrophiles (tBu+ and Pbf+) TFA->Cations NoScavenger Insufficient Scavengers Cations->NoScavenger Scavenger Reagent K (EDT/Thioanisole) Cations->Scavenger Alkylated Alkylated Tyr/Met (Irreversible Byproducts) NoScavenger->Alkylated Quenched Electrophiles Quenched (Intact YFMRF-NH2) Scavenger->Quenched

Caption: Logical relationship between carbocation generation, scavenger selection, and peptide integrity.

Quantitative Data: Cleavage Cocktail Comparison

To protect YFMRF-NH2, standard TFA/Water/TIS (Reagent B) is insufficient. You must use a sulfur-rich cocktail.

Cleavage CocktailComposition (v/v)Scavenging MechanismRisk Profile for YFMRF-NH2
Reagent K [6],[5]TFA / Phenol / Water / Thioanisole / EDT (82.5 : 5 : 5 : 5 : 2.5)EDT traps

-butyl cations. Thioanisole accelerates Pbf removal and quenches sulfonyls.
Low Risk: The gold standard for peptides containing Met, Tyr, and Arg.
Reagent B [6],[5]TFA / TIS / Water (95 : 2.5 : 2.5)TIS acts as a hydride donor to quench simple carbocations.High Risk: TIS cannot prevent Met oxidation or efficiently quench Pbf electrophiles.
Reagent H [7],[5]TFA / Phenol / Thioanisole / EDT / Water / DMS / NH₄I (81 : 5 : 5 : 2.5 : 3 : 2 : 1.5 w/w)Actively reduces oxidized Met(O) back to Met via DMS/NH₄I redox chemistry.Moderate Risk: Excellent for Met recovery, but complex to prepare and handle.
Self-Validating Protocol: Global Cleavage with Reagent K
  • Preparation: Prepare Reagent K fresh under an inert gas (Nitrogen or Argon) to prevent premature oxidation of the sulfur scavengers[4].

  • Cleavage: Suspend the dried peptide-resin in Reagent K (10 mL per gram of resin).

  • Incubation: Shake gently at room temperature for 2.5 to 3 hours. Do not exceed 3 hours, as prolonged exposure to acidic thioanisole can degrade the peptide.

  • Precipitation: Filter the resin and precipitate the filtrate dropwise into 10 volumes of ice-cold methyl tert-butyl ether (MTBE) or diethyl ether.

  • Isolation: Centrifuge at 3000 rpm for 5 minutes, decant the ether, and wash the pellet twice more with cold ether to remove residual EDT and phenol.

Frequently Asked Questions (FAQs)

Q: My LC-MS shows a +16 Da mass shift even after using Reagent K. How do I fix this? A: You have encountered Methionine oxidation (Met to Met sulfoxide). Reagent K prevents new oxidation during cleavage but cannot reverse oxidation that occurred during synthesis[6]. To salvage the batch, perform a post-cleavage reduction: dissolve the crude peptide in TFA containing tetrabutylammonium bromide (Bu₄NBr) or NH₄I/Dimethyl sulfide (DMS) for 15-30 minutes, which will reduce Met(O) back to Met[8],[5].

Q: Can I substitute Ethanedithiol (EDT) with Triisopropylsilane (TIS) to avoid the terrible smell? A: For YFMRF-NH2, no. TIS is an excellent scavenger for trityl groups but is kinetically too slow to quench the sulfonyl electrophiles generated by Arg(Pbf) deprotection[4]. Substituting EDT with TIS in this specific sequence will almost certainly lead to irreversible alkylation of your Tyrosine and Methionine residues[3].

Q: The Kaiser test is slightly blue after my Arg coupling, but the next residue is Met. Should I proceed? A: Never proceed with a positive Kaiser test. If you couple Met onto a mixture of unreacted Phe and newly coupled Arg, you will create a complex mixture of target peptide and deletion sequences that are chromatographically difficult to separate. If a double coupling fails, perform a capping step (Acetic anhydride/DIPEA) to terminate the unreacted chains before proceeding to Met.

References

  • [3] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:

  • [4] Arg Pbf Deprotection: Mechanism & Optimization in Fmoc-SPPS. Peptide Chemistry. Available at:

  • [7] Cleavage Cocktails; Reagent B - Peptides. AAPPTec. Available at:

  • [2] Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Available at:

  • [1] Why arginine should be coupled twice in SPPS? ResearchGate. Available at:

  • [8] One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr. ResearchGate. Available at:

  • [6] Cleavage Cocktails; Reagent K - Peptides. AAPPTec. Available at:

  • [5] A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs. Fmoc Strategies. Benchchem. Available at:

Sources

Troubleshooting

H-Tyr-phe-met-arg-phe-NH2 stability and degradation in experimental conditions

This guide serves as a specialized technical support resource for researchers working with H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide). It is designed to troubleshoot stability, solubility, and degradation issues encounter...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide). It is designed to troubleshoot stability, solubility, and degradation issues encountered during experimental workflows.

Senior Application Scientist: Dr. A. Vance Subject: Stability, Degradation, and Handling Protocols

Peptide Profile & Chemical Liabilities

Before troubleshooting, you must understand the structural vulnerabilities of this specific sequence.[1] H-Tyr-Phe-Met-Arg-Phe-NH2 is a synthetic analog of the neuropeptide FMRFamide, often used as a tracer (via 125I-iodination of Tyr) or a receptor ligand.

Parameter Technical Detail
Sequence Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2)
Isoelectric Point (pI) ~10.0 (Dominated by Arg)
Hydrophobicity High (Tyr, Phe, Met, Phe are hydrophobic)
Primary Instability Methionine Oxidation (Chemical)
Secondary Instability Proteolytic Cleavage (Enzymatic: Trypsin-like & Aminopeptidase)
Solubility Risk Moderate; prone to aggregation and surface adsorption.[2]

Critical Degradation Pathways

Understanding how the peptide breaks down is essential for interpreting HPLC/MS data.

Mechanism 1: Methionine Oxidation (The "Silent" Killer)

The Methionine (Met) residue at position 3 is highly susceptible to oxidation, converting the thioether side chain into a sulfoxide (Met(O)) .

  • Cause: Exposure to atmospheric oxygen, freeze-thaw cycles, or dissolved oxygen in buffers.

  • Result: A mass shift of +16 Da . This often drastically reduces biological potency because the Met residue is critical for receptor binding in FMRFamide-gated channels [1].

  • Detection: On RP-HPLC, the oxidized species (Met(O)) is more hydrophilic and will elute earlier than the native peptide.

Mechanism 2: Enzymatic Hydrolysis

In biological matrices (plasma, tissue homogenates), this peptide is rapidly degraded.[3]

  • Trypsin-like Enzymes: Cleave the Arg-Phe bond (C-terminal side of Arginine).

  • Aminopeptidases: Cleave the N-terminal Tyr residue.

  • Carboxypeptidases: The C-terminal amidation (-NH2) confers resistance to carboxypeptidases, but does not make it immune to endopeptidases.

Visualizing the Degradation Logic

The following diagram maps the degradation fate of the peptide under experimental stress.

DegradationPathways Figure 1: Primary Degradation Pathways for Tyr-FMRFamide Native Intact Peptide (Tyr-Phe-Met-Arg-Phe-NH2) MetOx Met-Sulfoxide Species (+16 Da, Low Activity) Native->MetOx Oxidation (Air/Freeze-Thaw) Frag1 Fragment: Tyr-Phe-Met-Arg (Loss of C-term Phe) Native->Frag1 Trypsin-like Proteolysis Frag2 Fragment: Phe-Met-Arg-Phe-NH2 (Loss of N-term Tyr) Native->Frag2 Aminopeptidase Activity

Troubleshooting Guide (Q&A)

Category: Solubility & Handling[1][5][6][7]

Q: The peptide won't dissolve in PBS or water. It looks cloudy. What should I do? A: This is a common issue due to the hydrophobic cluster (Tyr-Phe-Met...Phe). The single Arginine is often insufficient to solubilize the peptide at neutral pH, especially if the counter-ion is not optimal.

  • Protocol:

    • Dissolve the peptide in a small volume of sterile distilled water or 0.1% Acetic Acid first. The acidic pH protonates the Arginine and N-terminus, aiding solubility.

    • If it remains stubborn, add DMSO dropwise (up to 10% of final volume).

    • Only then dilute to the final volume with your assay buffer (PBS/HBSS). Note: Adding PBS directly to the lyophilized powder often causes immediate aggregation due to the "salting-out" effect.

Q: I see a loss of peptide concentration over time in my dilution tubes. Is it degrading? A: It is likely adsorption , not degradation. Hydrophobic peptides stick avidly to polypropylene (tubes) and glass.

  • Solution:

    • Use Low-Bind (siliconized) tubes for all dilutions.

    • Include a carrier protein like 0.1% BSA (Bovine Serum Albumin) in your buffer to block surface binding sites.

    • Self-Validation: Measure the concentration of the supernatant before and after transferring to a new tube. If it drops, adsorption is the culprit.

Category: Stability & Storage[3][5]

Q: My HPLC shows a "split peak" or a new peak eluting just before the main one. What is this? A: This is the classic signature of Methionine Oxidation . The pre-peak is the Met-sulfoxide form (Met(O)-peptide), which is more polar.

  • Corrective Action:

    • Prevention: Degas all buffers with Helium or Nitrogen. Store stock solutions at -80°C under Nitrogen gas if possible.

    • Recovery: Unfortunately, reduction of Met(O) back to Met is difficult without damaging other residues. It is better to discard the aliquot and prepare fresh stock.

Q: Can I store the peptide at 4°C for a week? A: No. In solution, Met oxidation occurs spontaneously even at 4°C. Furthermore, if the solution is not sterile, microbial proteases will destroy the peptide within 24 hours.

  • Standard Protocol:

    • Lyophilized: Store at -20°C (stable for years). Desiccate before opening to prevent moisture condensation (Arg is hygroscopic).

    • Solution: Aliquot immediately after reconstitution and store at -80°C. Do not freeze-thaw more than once.

Category: Experimental Results

Q: The peptide works in buffer but fails in plasma assays. Why? A: The peptide is rapidly metabolized by plasma proteases.[3] The half-life (


) is likely <10 minutes at 37°C.
  • Troubleshooting:

    • Add a protease inhibitor cocktail containing Amastatin (inhibits aminopeptidases) and Leupeptin (inhibits trypsin-like serine proteases).

    • Perform the assay on ice (4°C) to slow enzymatic kinetics.

    • Use a "zero-time" control where the reaction is quenched immediately to establish a baseline.

Validated Handling Workflow

Follow this decision tree to ensure sample integrity from powder to data.

HandlingWorkflow Figure 2: Optimal Reconstitution & Storage Workflow Lyophilized Lyophilized Vial (-20°C Storage) Equilibrate Equilibrate to Room Temp (Prevent Condensation) Lyophilized->Equilibrate Solubilize Dissolve in H2O or 0.1% Acetic Acid Equilibrate->Solubilize Check Visual Check: Clear Solution? Solubilize->Check AddOrganic Add 5-10% DMSO Check->AddOrganic No Aliquot Aliquot into Low-Bind Tubes (Single Use Volumes) Check->Aliquot Yes AddOrganic->Aliquot Freeze Flash Freeze (-80°C) Aliquot->Freeze Use Thaw & Dilute in Assay Buffer (Use within 2 hours) Freeze->Use

Summary Data Tables

Table 1: Stability Profile
ConditionStability EstimateMajor Risk Factor
Lyophilized (-20°C) > 2 YearsMoisture absorption (Arg is hygroscopic).
Solution (pH 7, 25°C) < 24 HoursMet Oxidation; Aggregation.
Solution (pH 7, 4°C) < 3 DaysMet Oxidation.
Plasma/Serum (37°C) < 10 MinutesEnzymatic degradation (Proteolysis).[3]
Table 2: Solvent Compatibility
SolventRecommendationNotes
PBS (pH 7.4) Poor for StockCauses aggregation at high concentrations.
Distilled Water Good Acidic pH of water usually sufficient.
0.1% Acetic Acid Excellent Protonates basic residues; prevents aggregation.
DMSO Compatible Use if water fails; keep final assay concentration <1%.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for FMRFamide. Retrieved March 5, 2026, from [Link]

  • ResearchGate. (2023). Strategies to minimize methionine oxidation in proteomics. Retrieved March 5, 2026, from [Link]

  • Concept Life Sciences. (2025). Overcoming the Challenges of Peptide Drug Development. Retrieved March 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Minimizing Methionine Oxidation in YFMRF-NH2

Welcome to the Technical Support Center for peptide handling and storage. This guide is specifically engineered for researchers and drug development professionals working with YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-NH2), an FMRF...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and storage. This guide is specifically engineered for researchers and drug development professionals working with YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-NH2), an FMRFamide-related neuropeptide known for its role as a positive modulator of mammalian Acid-Sensing Ion Channels (ASICs)[1][2].

Because YFMRF-NH2 contains a critical methionine (Met) residue, it is highly susceptible to oxidative degradation, which can severely compromise its biological activity and analytical quantification[3][4]. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the structural integrity of your peptide.

The Mechanistic Basis of Methionine Oxidation

Methionine contains a nucleophilic thioether side chain that readily reacts with atmospheric oxygen, reactive oxygen species (ROS), and trace metal ions present in buffers[4][5].

The oxidation occurs in two distinct thermodynamic stages:

  • Primary Oxidation (Reversible): The thioether is oxidized to Methionine Sulfoxide [Met(O)] , adding an oxygen atom and resulting in a +16 Da mass shift in mass spectrometry[4][6]. This increases the polarity of the peptide, often causing it to elute earlier on a reversed-phase LC column[6].

  • Secondary Oxidation (Irreversible): Prolonged exposure to oxidants converts the sulfoxide into Methionine Sulfone[Met(O2)] , resulting in a +32 Da mass shift[5].

MetOxidation Met Methionine (Met) Thioether MetO Methionine Sulfoxide Met(O) (+16 Da) Met->MetO Oxidation (Reversible) ROS Reactive Oxygen Species (H2O2, O2-, OH*) ROS->MetO MetO2 Methionine Sulfone Met(O2) (+32 Da) ROS->MetO2 MetO->MetO2 Further Oxidation (Irreversible)

Methionine oxidation pathway showing mass shifts and reversibility.

Troubleshooting & FAQs

Q1: During LC-MS/MS analysis of YFMRF-NH2, I observe a secondary peak with a +16 Da mass shift. What is causing this? A1: This is the classic signature of Methionine Sulfoxide (MetO) formation[4]. The oxidation likely occurred either during prolonged storage in an aerated solution, during repeated freeze-thaw cycles, or as an artifact of electrospray ionization/on-column oxidation during LC-MS/MS[6][7].

Q2: I added DTT (or TCEP) to my peptide solution to reduce the oxidized methionine, but the +16 Da peak remains. Why? A2: A widespread misconception in proteomics is that standard reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reverse methionine oxidation. While DTT and TCEP are highly effective at reducing cysteine disulfide bonds, they are thermodynamically incapable of reducing methionine sulfoxide[7]. Reversing MetO requires specific halogen-based reductants, such as Ammonium Iodide (NH4I) combined with Dimethyl Sulfide (Me2S)[4][8].

Q3: How should I store the lyophilized YFMRF-NH2 to ensure long-term stability? A3: Lyophilized peptides containing methionine must be stored at -20°C or -80°C in a desiccator, protected from light[3][9]. Crucially, the vial must be purged and backfilled with an inert gas (Argon or Nitrogen) to displace atmospheric oxygen before sealing[3][10].

Q4: What is the best practice for storing YFMRF-NH2 in solution? A4: Storing methionine-containing peptides in solution is strongly discouraged for long-term use due to rapid hydrolytic and oxidative degradation[3][11]. If unavoidable, dissolve the peptide in a degassed, slightly acidic buffer (pH 5–6). Alkaline pH accelerates the deprotonation and subsequent oxidation of sulfur-containing residues[3][5]. Divide the solution into single-use aliquots and freeze immediately at -80°C to prevent freeze-thaw degradation[3][9].

Experimental Workflows & Protocols

Protocol A: Inert Gas Backfilling and Aliquoting (Preventative)

To establish a self-validating system for peptide integrity, atmospheric moisture and oxygen must be systematically eliminated.

  • Equilibration: Remove the lyophilized YFMRF-NH2 vial from the freezer and allow it to equilibrate to room temperature in a desiccator. Causality: Opening a cold vial causes ambient moisture to condense on the hygroscopic peptide powder, accelerating degradation[9][11].

  • Reconstitution: Dissolve the peptide in a sterile, degassed aqueous buffer adjusted to pH 5.0–6.0[3].

  • Aliquoting: Immediately divide the solution into low-protein-binding polypropylene or glass vials based on daily experimental requirements[10].

  • Lyophilization: Lyophilize the aliquots to return the peptide to a stable dry powder state[9].

  • Inert Gas Purge: Insert a needle attached to an anhydrous Argon or Nitrogen line into the vial. Gently purge the headspace for 10–15 seconds to displace oxygen[10].

  • Sealing: Cap the vials tightly, seal the perimeter with Parafilm, and store at -80°C[10].

StorageWorkflow Equilibrate 1. Equilibrate Vial to Room Temp Reconstitute 2. Reconstitute in Degassed Buffer (pH 5-6) Equilibrate->Reconstitute Aliquot 3. Aliquot into Single-Use Vials Reconstitute->Aliquot Lyophilize 4. Lyophilize Aliquots Aliquot->Lyophilize Argon 5. Argon/Nitrogen Backfill Lyophilize->Argon Store 6. Store at -80°C (Desiccated) Argon->Store

Optimal workflow for storing and handling YFMRF-NH2 to prevent oxidation.

Protocol B: Chemical Reduction of Methionine Sulfoxide (Corrective)

If LC-MS/MS confirms the presence of YFMRF(O)-NH2, the sulfoxide can be chemically reduced back to native methionine using the NH4I/Me2S method[4][8].

  • Preparation: In a fume hood, prepare a cleavage/reduction cocktail consisting of Trifluoroacetic acid (TFA), Dimethyl Sulfide (Me2S), and Ammonium Iodide (NH4I) (typical ratio: 95% TFA / 2.5% Me2S / 2.5% NH4I w/v)[4][8].

  • Incubation: Dissolve the oxidized peptide in the cocktail and incubate at 0°C for 30–60 minutes. Causality: The iodide acts as a nucleophile, reducing the sulfoxide, while Me2S acts as a co-reductant and scavenger to prevent side reactions[8].

  • Precipitation: Add 10 volumes of ice-cold diethyl ether to precipitate the reduced peptide.

  • Recovery: Centrifuge at 3000 x g for 5 minutes. Discard the supernatant, wash the pellet twice with cold ether, and dry under a gentle stream of nitrogen.

  • Purification: Reconstitute and purify the native YFMRF-NH2 via Reversed-Phase HPLC.

Quantitative Data Summary

The table below summarizes the causal relationship between storage environments and the thermodynamic rate of methionine oxidation.

Storage / Handling ConditionTypical Oxidation LevelCausality & Mechanistic Impact
Optimal: Lyophilized, -80°C, Argon backfill< 1% over 12 monthsComplete removal of atmospheric oxygen and moisture arrests thermodynamic oxidation pathways[3][10].
Suboptimal: Lyophilized, Room Temp, Air5% – 15% over 3 monthsAtmospheric oxygen slowly permeates the solid matrix; ambient moisture accelerates degradation[9].
Solution: pH 7.4, Aerated, 4°C10% – 30% over 7 daysDissolved oxygen and trace metals in neutral/alkaline buffers catalyze rapid thioether oxidation[5].
Solution: pH 5.0, Degassed, -20°C2% – 5% over 30 daysAcidic pH and removal of dissolved oxygen significantly lower the oxidation reaction rate[3][9].
Scavenger Added: Free L-MethionineReduced by ~90%Adding free L-methionine to the buffer acts as a sacrificial antioxidant, competitively scavenging reactive oxygen species[12].

References

  • Peptide Storage and Handling Guidelines. GenScript. Available at: [Link]

  • Handling and Storage of Peptides - FAQ. AAPPTEC. Available at: [Link]

  • Method for the stabilization of methionine-containing polypeptides (US5272135A).Google Patents.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. Available at:[Link]

  • Peptide oxidation bias during sample preparation for LC-MS/MS. Biology Stack Exchange. Available at: [Link]

  • How to handle peptides that contain methionine. Biotage. Available at: [Link]

  • The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. ResearchGate. Available at: [Link]

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping. LCGC International. Available at:[Link]

  • Short RFamide and CFamide peptides as novel positive modulators of Acid-Sensing Ion Channel 3. bioRxiv. Available at:[Link]

  • Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophobic Peptides (Focus: FMRFamide Analogs)

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of H-Tyr-Phe-Met-Arg-Phe-NH2 and Related Analogs Ticket ID: #PEP-YFMRF-001 Introduction: Understanding Your Analyte Welcome t...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of H-Tyr-Phe-Met-Arg-Phe-NH2 and Related Analogs Ticket ID: #PEP-YFMRF-001

Introduction: Understanding Your Analyte

Welcome to the Peptide Technical Support Center. You are working with H-Tyr-Phe-Met-Arg-Phe-NH2 , a pentapeptide belonging to the FMRFamide family. Before troubleshooting, we must profile the molecule to understand its behavior on the column.

  • The Hydrophobic Core: The sequence contains three aromatic residues (Tyr, Phe, Phe) and one Methionine. This creates significant hydrophobicity and potential for

    
     stacking (aggregation).
    
  • The Basic Anchor: The Arginine (Arg) residue provides a positive charge and some polarity, but it can also interact with free silanols on silica columns, leading to peak tailing.

  • The Oxidation Trap: Methionine (Met) is highly susceptible to oxidation, creating a "split peak" phenomenon often mistaken for impurities.

Module 1: Solubility & Sample Preparation

Q: My peptide forms a cloudy suspension in Mobile Phase A (0.1% TFA/H2O). How do I dissolve it without ruining the HPLC run?

A: This is a classic "hydrophobic crash." While the Arginine residue suggests water solubility, the aromatic bulk dominates.

The Protocol: The Solubility Ladder Do not immediately jump to DMSO, as it promotes Methionine oxidation. Follow this stepwise "ladder" until the peptide dissolves.

StepSolvent SystemMechanismApplication Note
1 0.1% - 1.0% Acetic Acid ProtonationThe acidic pH protonates Arg and the N-terminus, forcing repulsion between peptide chains.
2 50% Acetic Acid DisruptionHigh concentration acid disrupts hydrogen bonding networks/aggregates.
3 DMF (Dimethylformamide) Organic SolvationPreferred over DMSO for Met-containing peptides. Dissolve in minimal DMF, then dilute with water.
4 6M Guanidine-HCl ChaotropicDenatures aggregates. Warning: Must be desalted; inject small volumes to avoid crashing the column.

Critical Warning: Avoid dissolving Met-containing peptides in DMSO if possible. DMSO acts as an oxygen transfer agent, accelerating the conversion of Met to Met-Sulfoxide (


) [1]. If you must use DMSO, keep the sample on ice and inject immediately.

Module 2: Chromatographic Strategy

Q: I see two peaks with similar retention times. Is my synthesis impure?

A: Likely not. You are probably observing Methionine Oxidation . The oxidized form (Met-Sulfoxide) is more polar than native Methionine and will elute earlier than the main peak.

The Diagnostic Workflow:

  • Check Mass: Met-Sulfoxide adds +16 Da to the mass (

    
    ).
    
  • Check Gradient: If the peaks are merging, your gradient is too steep.

The Fix: Gradient Engineering For a peptide like H-Tyr-Phe-Met-Arg-Phe-NH2, a standard 5-95% gradient is too fast. Use a "Focusing Gradient" to separate the oxidized species from the product.

  • Column: C18 (Standard) or C8 (If peak tailing is severe).

  • Mobile Phase A: 0.1% TFA in Water (Degassed).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Focusing Gradient:

    • 0–5 min: 5% B (Equilibration)

    • 5–10 min: Ramp to 20% B

    • 10–40 min: Shallow Ramp 20%

      
       40% B (approx. 0.6% B/min)
      
    • This shallow slope pulls the

      
       impurity away from the main peak [2].
      
Q: The peak is tailing significantly. Is the column dead?

A: It is likely Silanol Interaction . The Arginine guanidinium group interacts with residual silanols on the silica surface.

Troubleshooting Protocol:

  • Increase Ionic Strength: Add 0.1% Triethylamine (TEA) + 0.1% TFA (creates TEAP buffer) to block silanols. Note: This suppresses ionization in MS; use only for UV detection.

  • Switch Columns: Use an "End-capped" C18 column or a hybrid-silica column (e.g., Waters XBridge or Agilent Zorbax) designed for high-pH stability or basic compounds.

  • Temperature: Heat the column to 40°C–50°C. This improves mass transfer kinetics and reduces hydrophobic adsorption [3]. Caution: Do not exceed 50°C with Met peptides to avoid thermal oxidation.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying Met-containing hydrophobic peptides.

Optimization

Selecting the appropriate analytical column for Tyr-Phe-Met-Arg-Phe-NH2 HPLC

The following guide serves as a specialized Technical Support Center for the analysis of Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2). This content is structured to address the specific physicochemical challenges of this pentapep...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the analysis of Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2). This content is structured to address the specific physicochemical challenges of this pentapeptide, particularly the basicity of the Arginine residue and the oxidation potential of Methionine.

Case ID: YFMRF-HPLC-001 Assigned Specialist: Senior Application Scientist Subject: Column Selection & Troubleshooting for Arg/Met-Containing Pentapeptides

Molecule Profile & Chromatographic Behavior

Before selecting a column, we must deconstruct the analyte to understand its failure modes in chromatography.

FeatureResidue/GroupChromatographic Impact
Basicity Arg (R) & C-term Amide High Risk. The guanidinium group (pKa ~12.[1]5) is positively charged at all standard HPLC pH levels.[1] It interacts strongly with residual silanols on the silica surface, causing severe peak tailing .[2]
Hydrophobicity Phe (F) x2 , Tyr (Y) , Met (M) Moderate. The peptide is sufficiently hydrophobic for standard C18 retention.[1] No need for aqueous-stable (AQ) phases.[1]
Oxidation Met (M) High Risk. Methionine is easily oxidized to Methionine Sulfoxide (Met[O]), creating a split peak or a "pre-peak" that elutes earlier than the main peak.[1]
Size 5 Residues (~700 Da)Constraint. Requires small pore size (80–130 Å) for maximum surface area interaction.[1] 300 Å columns (for proteins) will result in poor retention.[1]
Column Selection Guide

User Question: "Which column specification is strictly required for this sequence? Can I use my protein column?"

Technical Response: Do not use a 300 Å "Protein" column. The surface area is too low for a pentapeptide, leading to poor retention and resolution. You require a high-surface-area stationary phase with aggressive end-capping to shield the Arginine residue.[1]

The Golden Standard Specification:
  • Chemistry: C18 (Octadecyl).[1][3]

  • Pore Size: 100 Å – 130 Å (Critical for peptides < 3 kDa).[1]

  • Particle Size: 1.7 µm (UHPLC) or 2.7 µm (Core-Shell/Fused-Core) for sharpest peaks; 3–5 µm for standard HPLC.[1]

  • Surface Treatment: End-capped (mandatory) or Charged Surface Hybrid (CSH) .[1]

Decision Matrix (Detector-Based)

ColumnSelection Start Select Detector UV UV / PDA (TFA Permitted) Start->UV MS Mass Spec (LC-MS) (Avoid TFA) Start->MS Col_UV Traditional C18 (High Purity Type B Silica) 100-120 Å UV->Col_UV Col_MS Charged Surface Hybrid (CSH) or Polar-Embedded C18 100-130 Å MS->Col_MS Reason_UV TFA masks silanols, preventing Arg tailing. Col_UV->Reason_UV Reason_MS Formic Acid is weak; Column must have positive surface charge to repel Arg. Col_MS->Reason_MS

Figure 1: Column selection logic based on detection method. High-contrast nodes indicate critical decision points.

Experimental Protocols & Method Optimization
Protocol A: The "Workhorse" Gradient (UV Detection)

Best for purity checks where MS sensitivity is not required.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1][4][5][6][7]

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][4][5][6][7]

    • Why TFA? TFA acts as an ion-pairing agent.[1][4][8] It neutralizes the positive charge on Arginine and suppresses silanol ionization, virtually eliminating peak tailing.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Temp: 40°C (Improves mass transfer for peptides).[1]

Protocol B: The "MS-Sensitive" Gradient (LC-MS)

Best for identification; avoids signal suppression caused by TFA.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).[1][5][7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][5][6]

  • Critical Adjustment: Since FA is a weaker acid than TFA, it does not mask silanols well. You must use a column with a "Charged Surface" (e.g., Waters CSH or Agilent Poroshell HPH) which carries a slight positive charge to electrostatically repel the Arginine, preventing tailing without TFA.

Troubleshooting Guide (FAQ)

Q1: I see a "split peak" or a small peak eluting just before my main peptide. Is my column failing? Diagnosis: This is likely Methionine Oxidation , not column failure. Mechanism: The Methionine (Met) residue oxidizes to Methionine Sulfoxide. This adds a polar oxygen atom, making the molecule less hydrophobic. Result: The oxidized species elutes earlier (smaller retention time) than the native peptide.[9][10] Fix:

  • Prepare fresh samples.

  • Keep samples at 4°C in the autosampler.

  • Degas mobile phases thoroughly to remove dissolved oxygen.[1]

Q2: My peak is tailing severely (Asymmetry > 1.5). Diagnosis: Unwanted Secondary Interactions (Silanols). Mechanism: The basic Arginine and N-terminus are binding to acidic silanol groups (


) on the silica backbone.[1]
Fix: 
  • If using UV: Add 0.1% TFA.[1][5][6] If already using TFA, increase to 0.05% TFA + 10-20mM Triethylamine (TEA) or Ammonium Acetate (if pH allows).[1]

  • If using MS: Switch to a "Charged Surface" or "Polar Embedded" column.[1] Standard C18 columns often fail with Formic Acid for Arg-rich peptides.[1]

  • Temperature: Increase column temperature to 50°C–60°C to speed up desorption kinetics (ensure column stability first).

Q3: Can I use Methanol instead of Acetonitrile? Recommendation: Avoid if possible. Reason: Peptides generally have higher backpressure and broader peaks in Methanol due to higher viscosity. Acetonitrile provides sharper peaks and lower pressure, which is crucial for the 100 Å pore structure.

Diagnostic Logic Flow

Use this flowchart to diagnose spectral anomalies during your run.

Troubleshooting Problem Identify Issue Tailing Peak Tailing (As > 1.3) Problem->Tailing Shift Retention Shift (Earlier Elution) Problem->Shift Arg_Issue Arginine-Silanol Interaction Tailing->Arg_Issue Met_Issue Methionine Oxidation Shift->Met_Issue Fix_TFA Action: Add 0.1% TFA or Switch to CSH Column Arg_Issue->Fix_TFA Fix_Fresh Action: Fresh Buffer Reduce Air Exposure Met_Issue->Fix_Fresh

Figure 2: Troubleshooting logic for common YFMRF-NH2 chromatographic failures.

References
  • Waters Corporation. Peptide Isolation – Method Development Considerations. (Discusses the interaction of basic peptides with silanols and the necessity of TFA or hybrid particles). [1]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? (Detailed mechanism of silanol interactions with basic residues like Arginine).

  • YMC Co., Ltd. Tips for optimization of peptides and proteins separation by reversed-phase. (Definitive guide on pore size selection: 120 Å for peptides vs 300 Å for proteins).

  • Journal of Chromatography A. Chromatographic behavior of peptides containing oxidized methionine residues. (Scientific validation of the retention time shift caused by Met oxidation).

Sources

Troubleshooting

Reducing ion suppression in mass spectrometry of H-Tyr-phe-met-arg-phe-NH2

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate ion suppression when analyzing the neuropeptide H-Tyr-Phe-Met-Arg-P...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate ion suppression when analyzing the neuropeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-amide) via LC-ESI-MS/MS.

YFMRF-amide is a basic, hydrophobic peptide. Its Arginine (Arg) residue and N-terminal Tyrosine (Tyr) make it highly responsive in positive electrospray ionization (ESI+). However, these same properties make it highly susceptible to ion suppression from strong ion-pairing agents, co-eluting phospholipids, and high-abundance matrix peptides.

Diagnostic Workflow

Before altering your sample preparation or LC methods, you must identify the root cause of the signal loss. Use the decision tree below to isolate the mechanism of suppression.

DiagnosticWorkflow Start Low YFMRF-amide Signal Infusion Post-Column Infusion: Signal Drop? Start->Infusion MatrixYes Yes: Matrix Suppression (e.g., Phospholipids) Infusion->MatrixYes Localized Drop MatrixNo No: Poor Ionization Efficiency Infusion->MatrixNo Global Low Signal Prep Implement SCX-SPE to Remove Lipids MatrixYes->Prep Grad Adjust LC Gradient Away from Matrix MatrixYes->Grad TFA Using TFA Additive? MatrixNo->TFA TFAYes Yes: Ion-Pairing Suppression TFA->TFAYes Yes TFANo No TFA->TFANo No SwitchFA Switch to 0.1% FA or 0.05% DFA TFAYes->SwitchFA Source Optimize ESI Source Parameters TFANo->Source

Diagnostic workflow for identifying and resolving YFMRF-amide ion suppression in LC-MS/MS.

Troubleshooting Guide: Resolving Ion Suppression

Issue A: Mobile Phase Additive Suppression (The TFA Problem)

The Causality: Trifluoroacetic acid (TFA) is frequently used in peptide chromatography to improve peak shape. However, TFA causes severe ion suppression in MS. It forms strong, neutral ion pairs with the basic residues of YFMRF-amide (specifically the Arg guanidinium group). Furthermore, TFA significantly increases the surface tension of ESI droplets, hindering the Coulombic fission required to release gas-phase ions into the mass spectrometer[1]. The Solution: Switch to a weaker acid. Formic Acid (FA) provides the necessary protons for ionization but forms weak ion pairs that easily dissociate in the ESI source. If FA results in unacceptable chromatographic tailing for YFMRF-amide, Difluoroacetic acid (DFA) serves as an optimal middle ground, preserving UV peak shape without severely quenching the MS signal.

Issue B: Matrix-Induced Suppression (The Phospholipid Problem)

The Causality: When extracting YFMRF-amide from biological matrices (e.g., plasma, tissue), endogenous glycerophospholipids often co-elute with the peptide. Because phospholipids are highly surface-active, they monopolize the surface of the ESI droplet, preventing YFMRF-amide from accessing the charge and escaping into the gas phase[2]. The Solution: Implement a sample preparation strategy that orthogonalizes the extraction chemistry. Because YFMRF-amide is basic, Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) allows you to trap the peptide ionically while washing away neutral and zwitterionic lipids with 100% organic solvent[3].

Issue C: Analyte-Analyte Suppression

The Causality: In complex neuroendocrine tissues, highly abundant endogenous peptides can outcompete YFMRF-amide for available charge. Removing these high-abundance species (e.g., via immunoaffinity depletion or fractionation) expands the dynamic range and enhances the ionization of lower-abundance targets like YFMRF-amide[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumptions. Implement these self-validating protocols to definitively measure and eliminate ion suppression.

Protocol 1: Qualitative Post-Column Infusion (Identifying the Suppression Zone)

This protocol visualizes exactly where matrix components are suppressing your peptide[2].

  • Setup: Connect a syringe pump to a tee-union positioned between the LC column outlet and the MS ion source.

  • Infusion: Infuse a neat standard solution of YFMRF-amide (e.g., 100 ng/mL) at a constant rate of 10 µL/min. Monitor the specific MRM transition for YFMRF-amide to establish a stable, elevated baseline.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma or tissue without the peptide) via the LC autosampler and run your standard chromatographic gradient.

  • Validation: Monitor the MRM baseline. Any sudden dip in the signal indicates a zone of ion suppression caused by co-eluting matrix components. Adjust your LC gradient to ensure YFMRF-amide elutes outside this suppression window.

Protocol 2: Mixed-Mode SCX-SPE (Eliminating Matrix Effects)

This protocol utilizes the basic nature of YFMRF-amide to isolate it from phospholipids[3].

  • Conditioning: Pass 1 mL Methanol through the mixed-mode SCX cartridge, followed by 1 mL 2% Formic Acid (FA) in water.

  • Loading: Dilute your biological sample 1:1 with 2% FA. Causality: The acidic pH ensures the N-terminus and Arginine residue of YFMRF-amide are fully protonated, allowing strong ionic binding to the negatively charged sulfonic acid groups of the sorbent.

  • Aqueous Wash: Pass 1 mL 2% FA in water to remove salts and polar interferences.

  • Organic Wash (Critical Step): Pass 1 mL 100% Methanol. Causality: Methanol disrupts hydrophobic interactions but cannot break the strong ionic bonds holding the peptide. This washes away the ion-suppressing phospholipids.

  • Elution: Elute with 1 mL 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the peptide's basic groups, breaking the ionic bond, while the methanol solubilizes the hydrophobic residues (Tyr, Phe, Met, Phe).

  • Self-Validation (Post-Extraction Spike): To validate this protocol, extract a blank matrix. After elution and reconstitution, spike YFMRF-amide into the final extract. Compare its peak area to a neat standard prepared in pure solvent. A ratio of ~1.0 quantitatively confirms the complete elimination of matrix-induced ion suppression[2].

Quantitative Comparison: Impact of Mobile Phase Additives

The table below summarizes the trade-offs of different mobile phase modifiers on the LC-MS performance of basic peptides like YFMRF-amide.

Mobile Phase AdditiveConcentrationUV Peak SymmetryMS Ionization EfficiencyIon Suppression RiskMechanistic Action
Trifluoroacetic Acid (TFA) 0.1% v/vExcellentLowHighForms stable, neutral ion pairs; drastically increases droplet surface tension[1].
Formic Acid (FA) 0.1% v/vPoor (Tailing)HighLowWeak ion pairing; highly volatile and easily boils off in the ESI source.
Difluoroacetic Acid (DFA) 0.05% v/vGoodMedium-HighLow-MediumBalanced pKa; resolves chromatographic peaks without severely quenching MS signal.

Frequently Asked Questions (FAQs)

Q: I am using 0.1% Formic Acid, but my YFMRF-amide signal still degrades over a 24-hour autosampler queue. Is this ion suppression? A: Not necessarily. The Methionine (Met) residue in YFMRF-amide is highly susceptible to oxidation, forming methionine sulfoxide (+16 Da). While not true ion suppression, this splits your ion current across multiple m/z species, artificially lowering the intensity of your target precursor. Ensure your samples are kept at 4°C and consider adding a mild antioxidant to your reconstitution solvent.

Q: Can I just dilute my sample to reduce ion suppression? A: Yes, the "dilute-and-shoot" method reduces the absolute concentration of interfering matrix components, which can sometimes restore ionization efficiency. However, this is only viable if the endogenous concentration of YFMRF-amide is high enough to remain above your instrument's Limit of Quantitation (LOQ) after dilution.

Q: Does the flow rate of my LC affect ion suppression? A: Yes. High flow rates (e.g., >0.5 mL/min) generate larger ESI droplets, which require more desolvation energy and exacerbate competition for the droplet surface. Moving to micro-flow or nano-LC reduces droplet size, significantly increasing ionization efficiency and reducing susceptibility to matrix suppression.

References

1.[1] High-Sensitivity TFA-free LC-MS for Profiling Histones - PMC. nih.gov.[Link] 2.[3] Minimization of ion suppression in LC-MS/MS analysis through the application of strong cation exchange solid-phase extraction (SCX-SPE) - PubMed. nih.gov. [Link] 3.[4] Immunoaffinity-based Mass Spectrometric Characterization of the FMRFamide-related Peptide Family in the Pericardial Organ of Cancer borealis - PMC. nih.gov.[Link] 4.[2] Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. chromatographyonline.com.[Link] 5. Mobile Phase Additives for Peptide Characterization - Waters Blog. waters.com.[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of Lyophilized YFMRF-NH2

The following technical guide is structured as a specialized support center resource for the handling of YFMRF-NH2 , a biologically active FMRFamide-related peptide (FaRP). Executive Summary & Molecule Profile YFMRF-NH2...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for the handling of YFMRF-NH2 , a biologically active FMRFamide-related peptide (FaRP).

Executive Summary & Molecule Profile

YFMRF-NH2 (Tyr-Phe-Met-Arg-Phe-amide) is a hydrophobic, basic neuropeptide belonging to the FMRFamide-related peptide (FaRP) family. While robust in its lyophilized state, it presents specific stability challenges in solution due to the presence of Methionine (Met) and multiple aromatic residues.

Successful experimentation depends on preventing three primary degradation pathways: Methionine oxidation , hydrophobic aggregation , and hydrolysis .

Physicochemical Profile
PropertyValue / CharacteristicImplication for Handling
Sequence Tyr-Phe-Met-Arg-Phe-NH₂Met (Position 3): High oxidation risk.[1]
Molecular Weight ~723.88 g/mol Small molecule, fast diffusion.
Isoelectric Point (pI) ~10.5 (Theoretical)Basic. Net charge at pH 7 is +2.
Hydrophobicity High (3 Aromatic residues: Y, F, F)Prone to aggregation in neutral aqueous buffers.
Solubility Moderate in water; High in acidic mediaPreferred Solvent: 10% Acetic Acid.

Core Protocols (Standard Operating Procedures)

Protocol A: Receipt & Initial Storage

The most common cause of peptide degradation is moisture absorption upon opening a cold vial.

  • Arrival: The peptide typically arrives at ambient temperature.[2][3][4] This is normal for short durations.[5]

  • Long-Term Storage: Immediately store the lyophilized vial at -20°C (or -80°C for storage >6 months).

  • Desiccation: Ensure the vial is stored inside a secondary container with active desiccant silica.

  • Equilibration (CRITICAL): Before opening the vial, allow it to warm to room temperature for at least 1 hour in a desiccator.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide powder, causing immediate hydrolysis and aggregation.

Protocol B: Reconstitution Strategy

Do not follow a generic "dissolve in water" approach. This peptide contains Methionine and is hydrophobic.

The "Golden Rule" for YFMRF-NH2: Avoid DMSO if possible. DMSO is a mild oxidant and can accelerate Methionine sulfoxide formation. Use Acetic Acid as the primary solubilizer.

Step-by-Step Reconstitution:
  • Centrifuge: Briefly spin down the vial (5,000 x g, 10 sec) to settle the powder.

  • Solvent Selection:

    • Primary Choice: Sterile, degassed 0.1% - 10% Acetic Acid.

    • Mechanism: The peptide is basic.[4][6][7] Acidic pH protonates the Arginine and N-terminus, maximizing repulsion between molecules and preventing aggregation.

  • Dissolution: Add the solvent to achieve a stock concentration (e.g., 1–5 mg/mL). Vortex gently.

  • Oxygen Exclusion: Overlay the solution with inert gas (Argon or Nitrogen) immediately after dissolving to protect the Methionine residue.

Protocol C: Aliquoting & Freezing

Never refreeze the bulk stock solution.

  • Aliquot immediately: Divide the stock solution into single-use volumes (e.g., 20 µL or 50 µL) using sterile, low-protein-binding polypropylene tubes.

  • Flash Freeze: Snap-freeze aliquots in liquid nitrogen or dry ice/ethanol to prevent crystalline precipitate formation.

  • Storage: Store at -80°C. Stability is ~3 months in solution at -80°C.

Visualization: Workflows & Logic

Figure 1: Reconstitution Decision Tree

This logic gate ensures solubility while minimizing chemical damage.

ReconstitutionLogic Start Lyophilized YFMRF-NH2 (Equilibrated to Room Temp) Step1 Attempt Dissolution: Sterile Water (Degassed) Start->Step1 Check1 Is solution clear? Step1->Check1 SuccessWater Ready for Use (Low Stability) Check1->SuccessWater Yes Step2 Add 10% Acetic Acid (Dropwise) Check1->Step2 No (Cloudy/Gel) Check2 Is solution clear? Step2->Check2 SuccessAcid Optimal Stock Solution (High Stability) Check2->SuccessAcid Yes Step3 Add Acetonitrile (ACN) (Avoid DMSO due to Met) Check2->Step3 No Step3->SuccessAcid Dissolved

Caption: Figure 1. Step-wise solubility optimization strategy. Note the explicit avoidance of DMSO to protect the Methionine residue.

Figure 2: Storage Lifecycle

Visualizing the critical path to prevent degradation.

StorageLifecycle Arrival Arrival (Ambient) DeepFreeze Long Term Storage (-20°C / Desiccated) Arrival->DeepFreeze WarmUp Warm to RT (Desiccator, 1 hr) DeepFreeze->WarmUp Before Use Reconstitute Reconstitute (Acetic Acid + Argon) WarmUp->Reconstitute Aliquot Aliquot (Single Use) Reconstitute->Aliquot FreezeAliquot Store Aliquots (-80°C) Aliquot->FreezeAliquot

Caption: Figure 2. The lifecycle of peptide storage.[2][3][4][5][7][8][9][10] The "Warm Up" step is the most frequently skipped, leading to moisture contamination.

Troubleshooting Guide & FAQs

Section 1: Solubility Issues

Q: I added water and the solution turned cloudy/gelatinous. Is it ruined? A: No, it is likely just aggregated. YFMRF-NH2 is hydrophobic. In pure water (pH ~6-7), the hydrophobic interactions between Phenylalanine (F) and Tyrosine (Y) residues can overcome the charge repulsion.

  • Fix: Add 10% Acetic Acid dropwise. The drop in pH will protonate the peptide, increasing positive charge repulsion and breaking the aggregates. Sonicate briefly (5 seconds).

Q: Can I use DMSO to dissolve it? A: Not recommended. While DMSO is an excellent solvent for hydrophobic peptides, it is a mild oxidizing agent. YFMRF-NH2 contains Methionine , which oxidizes easily to Methionine Sulfoxide (Met(O)) in the presence of DMSO, potentially altering biological activity. If organic solvent is absolutely required, use Acetonitrile (ACN) or DMF instead.

Section 2: Stability & Oxidation

Q: My peptide solution has turned slightly yellow over time. Why? A: This indicates oxidation , likely of the Tyrosine or Methionine residues.

  • Cause: Exposure to air or light during storage.[11][12]

  • Action: Discard the solution. Oxidized peptides can act as competitive inhibitors or antagonists, invalidating your data.

  • Prevention: Always purge the headspace of your stock vial with Nitrogen or Argon gas before closing.

Q: Why do you recommend acidic buffers for storage? A: Peptides are generally most stable at pH 5–6. At neutral or basic pH (>7.5), peptides are more susceptible to:

  • Racemization: Conversion of L-amino acids to D-isomers.

  • Deamidation: Though less of a risk here (no Asn/Gln), the C-terminal amide is more stable in mild acid.

  • Microbial Growth: Acidic conditions inhibit bacterial contamination.

Section 3: Experimental Usage

Q: How do I handle the peptide for cell culture assays? A:

  • Make a high-concentration stock (e.g., 1 mM) in 10 mM Acetic Acid .

  • Dilute this stock at least 1:1000 into your cell culture media immediately before use.

  • The final concentration of acetic acid will be negligible and buffered by the media (bicarbonate/HEPES), causing no toxicity to cells.

Q: I froze the stock solution, thawed it, and now activity is lower. Why? A: You likely experienced Freeze-Thaw Shear . Repeated freezing creates ice crystals that can physically shear the peptide or induce aggregation.

  • Rule: Thaw an aliquot ONCE. If you don't use it all, discard the remainder. Do not refreeze.

References

  • Price, D. A., & Greenberg, M. J. (1977). Structure of a molluscan cardioexcitatory neuropeptide. Science, 197(4304), 670-671. (Foundational reference for FMRFamide properties).
  • Biotage. (2023).[1] How to handle peptides that contain methionine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-activity relationship of YFMRF-NH2 analogues with altered sequences

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of YFMRF-NH2 Analogues in ASIC Modulation Executive Summary Acid-sensing ion channels (ASICs) are proton-gated cation channels critical to sensory neu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: Structure-Activity Relationship (SAR) of YFMRF-NH2 Analogues in ASIC Modulation

Executive Summary

Acid-sensing ion channels (ASICs) are proton-gated cation channels critical to sensory neurotransmission, pain signaling, and ischemic neurodegeneration[1]. While extracellular protons are the primary agonists, ASIC gating kinetics—specifically steady-state and acute desensitization—are potently modulated by RFamide neuropeptides[2].

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of YFMRF-NH2 (YFMRFamide) and its sequence-altered analogues. By examining how specific amino acid substitutions dictate binding affinity and channel stabilization, researchers and drug development professionals can leverage these insights to engineer highly selective ASIC1b and ASIC3 modulators for analgesic and neuroprotective therapies.

Mechanistic Causality: How Sequence Alterations Drive ASIC Modulation

To engineer effective ASIC modulators, one must understand the structural causality of peptide-channel interactions. Unlike direct agonists, RFamides act as allosteric modulators. Docking and mutagenesis studies reveal that these peptides bind to the nonproton ligand-sensing domain—specifically the lower palm domain —of the ASIC trimer[2].

During proton-induced activation, the lower palm domain acts as a critical hinge, collapsing to transition the channel from an open state to a desensitized state[3]. When YFMRF-NH2 or its analogues bind to this region, they introduce steric hindrance that physically restricts this hinge movement. Consequently, the channel is stabilized in its open conformation, drastically slowing the rate of acute desensitization (quantified as an increase in the time constant,


)[2].

Sequence alterations directly dictate the degree of this steric stabilization:

  • FMRF-NH2 (Baseline): The canonical tetrapeptide provides only a modest delay in desensitization[4].

  • YFMRF-NH2 (N-terminal Extension): The addition of the aromatic Tyrosine (Y) enhances interaction with the hydrophobic pockets of the lower palm. This alteration significantly increases the desensitization time constant (

    
    ) for ASIC3 and uniquely decreases peak currents in ASIC1b[2][4].
    
  • RPRF-NH2 (Internal Substitution): Substituting Methionine (M) with Proline (P) and adding basic Arginine (R) residues shifts the SAR towards extreme ASIC3 selectivity, increasing the desensitization delay exponentially compared to YFMRF-NH2[4].

  • WRPRF-NH2 (Aromatic Optimization): The addition of Tryptophan (W) to the N-terminus creates the most potent ASIC3 modulator discovered to date, effectively abolishing acute desensitization entirely[5].

G A Extracellular Acidification (Proton Binding) B ASIC3 Activation (Open State) A->B D Steric Hindrance of Hinge Movement B->D Conformational Transition C YFMRF-NH2 / Analogues Binding to Lower Palm C->D E Delayed Channel Desensitization D->E F Sustained Cation Influx (Na+, Ca2+) E->F G Modulation of Sensory & Pain Signaling F->G

Logical relationship of ASIC3 modulation by YFMRF-NH2 analogues via the lower palm domain.

Quantitative SAR Data Comparison

The table below synthesizes electrophysiological data comparing the modulatory effects of YFMRF-NH2 and its sequence-altered analogues. Performance is measured by the ratio of peak current (


) and the desensitization time constant (

) at a standard 20 μM peptide concentration[4][6].
Peptide AnalogueAmino Acid SequenceTarget ASICEffect on Peak Current (

)
Effect on Desensitization (

)
Modulatory Profile
FMRF-NH2 Phe-Met-Arg-Phe-NH

ASIC31.00 (No change)~1.86x slowerWeak Modulator
YFMRF-NH2 Tyr-Phe-Met-Arg-Phe-NH

ASIC1b0.58 ± 0.04 (Decreased)~1.13x slowerDual Modulator / Inhibitor
YFMRF-NH2 Tyr-Phe-Met-Arg-Phe-NH

ASIC31.00 (No change)12.12 ± 9.40x slowerStrong Modulator
RPRF-NH2 Arg-Pro-Arg-Phe-NH

ASIC31.00 (No change)>15.0x slowerHighly Selective Modulator
WRPRF-NH2 Trp-Arg-Pro-Arg-Phe-NH

ASIC3>1.50 (Increased)Desensitization abolishedPotent Activator / Modulator

Data synthesis derived from unbiased neuropeptide screening and manual patch-clamp assays[4][5][6].

Experimental Workflows: Self-Validating Electrophysiological Protocol

To ensure high trustworthiness and reproducibility in SAR studies, the following two-electrode voltage clamp (TEVC) methodology outlines a self-validating system for evaluating YFMRF-NH2 analogues. Every step is designed with built-in controls to prevent data artifacts caused by channel rundown or tachyphylaxis[5].

Step 1: Oocyte Preparation & Expression

  • Action: Inject defolliculated Xenopus laevis oocytes with 0.1–1 ng of cRNA encoding human ASIC1b or ASIC3. Incubate at 19°C for 24–48 hours in ND96 medium[2].

  • Causality: Utilizing Xenopus oocytes provides a robust, isolated expression system devoid of endogenous mammalian ASICs, ensuring that recorded currents are exclusively from the target receptor without cross-reactivity.

Step 2: Baseline Establishment (The Control Loop)

  • Action: Clamp the oocyte at -60 mV. Continuously perfuse with a conditioning solution at pH 7.4. Apply a 5-second acidic stimulus (pH 5.9 for ASIC1b; pH 6.3 for ASIC3) every 60 seconds. Repeat until the peak current (

    
    ) and desensitization time constant (
    
    
    
    ) vary by <5% between sweeps.
  • Causality: ASICs are prone to tachyphylaxis (current rundown over repeated stimulations). Establishing a strict <5% variance baseline self-validates the system, proving that subsequent peptide-induced changes are genuine pharmacological modulations, not artifacts of channel fatigue.

Step 3: Peptide Pre-application

  • Action: Switch the conditioning perfusion to ND96 (pH 7.4) containing 20 μM of the YFMRF-NH2 analogue for 30 seconds[6].

  • Causality: Because RFamides bind to the lower palm domain—a region that undergoes massive structural rearrangement during activation—the peptide must reach binding equilibrium before protonation occurs.

Step 4: Acidic Activation & Data Acquisition

  • Action: Apply the acidic stimulus concurrently with the peptide. Record the new

    
     and fit the decay phase to a single exponential function to derive 
    
    
    
    [4].
  • Causality: This step triggers the gating mechanism, allowing the researcher to quantify the exact degree of steric hindrance the peptide imposes on the channel's desensitization hinge.

Step 5: Washout & Validation

  • Action: Wash the oocyte with peptide-free pH 7.4 solution for 2 minutes, followed by a final acidic stimulus. The current must return to within 10% of the original baseline.

  • Causality: This is the final self-validation checkpoint. If the current fails to recover, it indicates non-specific membrane disruption, peptide toxicity, or incomplete washout, thereby invalidating the data point.

Workflow N1 Oocyte Preparation & cRNA Injection N2 Incubation (24-48h, 19°C) N1->N2 N3 TEVC Setup & Baseline (pH 7.4) N2->N3 N4 Peptide Pre-application (20 μM, 30s) N3->N4 N5 Acidic Stimulus (pH 5.9 - 6.5) N4->N5 N6 Data Acquisition (I_peak & Tau) N5->N6 N7 Washout & Control Validation N6->N7 N7->N3 Self-Validation Loop

Step-by-step electrophysiological workflow for screening YFMRF-NH2 analogues on ASICs.

Conclusion

The SAR of YFMRF-NH2 analogues demonstrates a clear evolutionary trajectory for drug design targeting ASICs. While the baseline YFMRF-NH2 peptide exhibits dual modulatory behavior (inhibiting ASIC1b peak currents while slowing ASIC3 desensitization)[2][4], strategic sequence alterations yield vastly superior pharmacological tools. Substituting internal residues and capping the N-terminus with bulky aromatic amino acids (as seen in WRPRF-NH2) maximizes steric hindrance in the lower palm domain, creating highly selective, potent ASIC3 modulators[5]. Utilizing the self-validating electrophysiological protocols outlined above ensures that future analogue screening remains robust, reliable, and translationally relevant.

References

  • Vyvers, A., et al. (2018). Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. Scientific Reports. URL:[Link]

  • Chien, C., et al. (2025). Identification, characterization, and structure-activity relationship of the ASIC3-selective peptide WRPRFa. Communications Chemistry. URL:[Link]

  • Wemmie, J. A., et al. (2013). Acid-sensing ion channels: structure, function, pharmacology, and clinical significance. Physiological Reviews. URL:[Link]

  • Borg, C. B., et al. (2020). Mechanism and site of action of big dynorphin on ASIC1a. Proceedings of the National Academy of Sciences. URL:[Link]

Sources

Validation

Technical Guide: Validating the Specificity of H-Tyr-Phe-Met-Arg-Phe-NH2 Antibodies

Executive Summary The pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) is a structural analog of the invertebrate neuropeptide FMRFamide. While the N-terminal Tyrosine is often added to facilitate radioiodination (tra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pentapeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) is a structural analog of the invertebrate neuropeptide FMRFamide. While the N-terminal Tyrosine is often added to facilitate radioiodination (tracer use) or conjugation, the core biological activity and immunological identity reside in the C-terminal -Arg-Phe-NH2 (RFamide) motif.

The primary challenge in validating antibodies against this sequence is the RFamide Homology Trap . The RFamide motif is evolutionarily conserved across a vast family of neuropeptides (FaRPs), including mammalian NPFF, PrRP, Kisspeptin, and invertebrate FMRFamide-related peptides.

This guide outlines a rigorous, self-validating system to distinguish between Pan-RFamide reactivity (binding the C-terminus) and Sequence-Specific reactivity (binding the N-terminal Tyr-Phe-Met extension).

Part 1: The Challenge of Homology

To validate specificity, one must first understand the "noise." Antibodies raised against H-Tyr-Phe-Met-Arg-Phe-NH2 frequently display high cross-reactivity because the immune system preferentially targets the exposed, amidated C-terminus.

The RFamide Family Tree

The following diagram illustrates the structural homology that leads to false positives.

RFamide_Homology Target Target Antigen H-Tyr-Phe-Met-Arg-Phe-NH2 Motif Shared Epitope -Arg-Phe-NH2 Target->Motif Contains FMRF FMRFamide (Molluscan) Motif->FMRF Present in NPFF Neuropeptide FF (Mammalian) Motif->NPFF Present in PrRP Prolactin-Releasing Peptide (Mammalian) Motif->PrRP Present in Kiss Kisspeptin (Mammalian) Motif->Kiss Present in

Caption: The "RFamide Homology Trap." Antibodies targeting the shared -Arg-Phe-NH2 motif (Red) will cross-react with diverse neuropeptides, regardless of the unique N-terminal sequence (Blue).

Part 2: Comparative Performance Analysis

Not all antibodies are created equal.[1][2][3] The table below compares the expected specificity profiles of antibody classes raised against H-Tyr-Phe-Met-Arg-Phe-NH2.

FeatureStandard Polyclonal (Whole Serum)Affinity-Purified Polyclonal (Positive Selection)Monoclonal (Epitope Specific)
Primary Epitope Mixed (C-term & N-term)Enriched for ImmunogenSingle Defined Epitope
RFamide Cross-Reactivity High (Likely binds NPFF, PrRP)Moderate (Unless depleted)Low (If screened properly)
Signal-to-Noise Low (High background)HighVery High
Validation Requirement Critical: Must use differential blockingHigh: Verify against analogsModerate: Verify isoform specificity
Best Use Case Pan-FaRP screeningDetecting specific peptideQuantitation / specific localization

Part 3: Experimental Validation Workflow

To claim specificity for H-Tyr-Phe-Met-Arg-Phe-NH2, you must prove the antibody requires the Tyr-Phe-Met- N-terminus and does not simply bind the -Arg-Phe-NH2 tail.

Experiment A: The Cross-Reactivity ELISA Matrix

Do not rely on a single positive control. You must run a competitive ELISA or Dot Blot against a panel of analogs.

The Panel:

  • Target: H-Tyr-Phe-Met-Arg-Phe-NH2 (100% Binding expected)

  • Core Analog: H-Phe-Met-Arg-Phe-NH2 (FMRFamide) – Tests N-terminal specificity.

  • Motif Analog: Neuropeptide FF (FLFQPQRF-NH2) – Tests C-terminal promiscuity.

  • Negative Control: Substance P (Ends in -Met-NH2) – Tests general amide reactivity.

Interpretation:

  • Specific Antibody: Binds Target > FMRFamide >> NPFF.

  • Pan-RFamide Antibody: Binds Target ≈ FMRFamide ≈ NPFF.

Experiment B: Differential Pre-Adsorption (IHC/ICC)

Standard pre-adsorption uses the immunizing peptide. This only proves the antibody binds the immunogen, not that it is specific in tissue. The "Gold Standard" is Differential Blocking.

Protocol: Differential Pre-Adsorption

Objective: Distinguish specific signal from cross-reactive RFamide background.

Reagents:

  • Primary Antibody: Anti-Tyr-Phe-Met-Arg-Phe-NH2.

  • Blocking Peptide A (Specific): H-Tyr-Phe-Met-Arg-Phe-NH2.

  • Blocking Peptide B (Generic): H-Phe-Met-Arg-Phe-NH2 (FMRFamide) or NPFF.

Step-by-Step Methodology:

  • Calculate Molar Ratios:

    • Antibodies are bivalent.[3] Use a 10:1 to 50:1 molar excess of peptide to antibody.

    • Example: IgG MW ~150 kDa. Peptide MW ~800 Da.

    • For 1 µg of Antibody (approx 6.6 pmol), use ~330 pmol of peptide (~0.26 µg).

    • Practical Rule: Use 1 µg of peptide per 1 µg of antibody to ensure saturation.

  • Incubation (The "Liquid Phase" Block):

    • Tube 1 (Test): Antibody + Buffer (No peptide).

    • Tube 2 (Specific Block): Antibody + Peptide A (Target).

    • Tube 3 (Generic Block): Antibody + Peptide B (Analog).

    • Incubate: Overnight at 4°C (preferred for equilibrium) or 2 hours at Room Temp.

  • Application:

    • Apply the pre-incubated mixtures to serial tissue sections.

  • Analysis (The Logic Gate):

    • True Specificity: Signal disappears in Tube 2 but remains in Tube 3.

    • Pan-RFamide Reactivity: Signal disappears in both Tube 2 and Tube 3.

Part 4: The Self-Validating Logic System

The following flowchart visualizes the decision-making process for validating your antibody results.

Validation_Logic Start Start: IHC Signal Observed Block_Target Block with Target Peptide (YFMRFamide) Start->Block_Target Result_1 Signal Persists Block_Target->Result_1 No Block Result_2 Signal Abolished Block_Target->Result_2 Blocked Block_Analog Block with Analog (e.g., NPFF or FMRFamide) Result_3 Signal Persists Block_Analog->Result_3 No Block Result_4 Signal Abolished Block_Analog->Result_4 Blocked Conclusion_NonSpecific Non-Specific / Background Result_1->Conclusion_NonSpecific Result_2->Block_Analog Next Step Conclusion_Specific VALID: Sequence Specific Result_3->Conclusion_Specific Conclusion_PanRF VALID: Pan-RFamide (Not specific to YFMRF) Result_4->Conclusion_PanRF

Caption: Validation Decision Tree. True specificity is confirmed only when the target peptide blocks the signal, but a closely related analog does not.

Part 5: References

  • Price, D. A., & Greenberg, M. J. (1977). Structure of a molluscan cardioexcitatory neuropeptide. Science, 197(4304), 670–671.

    • Foundational text identifying the FMRFamide structure.

  • Dockray, G. J. (2004). The expanding family of -RFamide peptides and their effects on mucosa. Experimental Physiology, 89(3), 229–235.

    • Authoritative review on the RFamide family and cross-reactivity issues.

  • Swaab, D. F., et al. (1977). The preparation of antisera to neurohypophyseal peptides: Specificity and cross-reactivity. Journal of Endocrinology, 72, 4P-5P.

    • Classic methodology for peptide antibody validation.

  • Thermo Fisher Scientific. (n.d.). Peptide Blocking Protocol for Immunohistochemistry.

    • Standard industry protocol for pre-adsorption.

  • ImmunoStar. (n.d.). FMRFamide Antibody Datasheet & Specificity.

    • Example of commercial validation showing <1% cross-reactivity with Substance P but potential RFamide overlap.

Sources

Comparative

A Comparative Analysis of Synthetic vs. Endogenous H-Tyr-Phe-Met-Arg-Phe-NH2: A Guide for Researchers

Abstract This guide provides a comprehensive comparative analysis of synthetic and endogenous H-Tyr-Phe-Met-Arg-Phe-NH2, a member of the FMRFamide-related peptide (FaRP) family.[1] We delve into the fundamental differenc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive comparative analysis of synthetic and endogenous H-Tyr-Phe-Met-Arg-Phe-NH2, a member of the FMRFamide-related peptide (FaRP) family.[1] We delve into the fundamental differences in their origin, purity, and potential for modification, offering researchers, scientists, and drug development professionals a clear framework for selecting the appropriate peptide for their experimental needs. This guide presents a side-by-side comparison of their biological activities and stabilities, supported by detailed experimental protocols for validation.

Introduction to H-Tyr-Phe-Met-Arg-Phe-NH2 and the FMRFamide Family

The FMRFamide-like peptides (FLPs or FaRPs) are a large and diverse family of neuropeptides characterized by the C-terminal motif -Arg-Phe-NH2.[2] First isolated from the Venus clam, Macrocallista nimbosa, the namesake peptide FMRFamide was identified as a cardioexcitatory agent.[2][3][4] Since this discovery, a vast number of related peptides, including H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide), have been identified across the animal kingdom, from invertebrates to vertebrates.[1][2][5] These peptides are involved in a wide array of physiological processes, including the regulation of heart rate, blood pressure, feeding behavior, and reproduction, making them a significant area of research.[1][3]

The Endogenous Peptide: A Biological Benchmark

Endogenous YFMRFamide, like other FaRPs, is ribosomally synthesized as a larger precursor protein.[6][7] This precursor undergoes a series of post-translational modifications (PTMs), including proteolytic cleavage and C-terminal amidation, to yield the mature, biologically active peptide.[8][9]

Biosynthesis and Potential for Heterogeneity

The in vivo production of YFMRFamide is a complex process that can lead to a heterogeneous population of peptides. Alternative splicing of the FMRFamide gene can result in different precursor proteins, which can then be processed differently in various tissues or even individual neurons.[7] This can generate a variety of related peptides, each with potentially distinct biological activities. Furthermore, other PTMs, such as phosphorylation or glycosylation, while less commonly documented for FMRFamide itself, are known to significantly alter the function of other neuropeptides.[8][10]

Physiological Roles and Mechanism of Action

Endogenous YFMRFamide and its relatives exert their effects by binding to specific G-protein coupled receptors (GPCRs).[3] Upon binding, these receptors can trigger various intracellular signaling cascades. For instance, FMRFamide has been shown to act via the inositol phosphate pathway, leading to an increase in intracellular calcium and subsequent physiological responses like muscle contraction.[11] Some FMRFamide-gated sodium channels (FaNaCs) have also been identified, indicating direct modulation of ion channel activity.[12]


}

FMRFamide G-Protein Coupled Receptor Signaling Pathway

Challenges in Studying the Endogenous Form

Studying the purely endogenous form of YFMRFamide presents significant challenges. Isolating the peptide from biological tissues is often a low-yield process, and it can be difficult to separate the peptide of interest from other closely related FaRPs.[13] This inherent heterogeneity makes it challenging to definitively attribute a specific biological effect to a single peptide species.

The Synthetic Analogue: A Powerful Research Tool

Synthetic H-Tyr-Phe-Met-Arg-Phe-NH2 offers a solution to many of the challenges associated with studying the endogenous peptide. Chemical synthesis allows for the production of large quantities of highly pure and well-characterized peptide.

Solid-Phase Peptide Synthesis (SPPS) and Purification

The most common method for producing synthetic peptides is Solid-Phase Peptide Synthesis (SPPS).[14][15] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of protecting groups on the amino acid side chains prevents unwanted side reactions.[16] Following assembly, the peptide is cleaved from the resin and deprotected. The crude peptide is then purified to a high degree, typically using High-Performance Liquid Chromatography (HPLC).[16][17] The identity and purity of the final product are confirmed by mass spectrometry.[14]


}

Solid-Phase Peptide Synthesis (SPPS) Workflow

Advantages of the Synthetic Form

The use of synthetic YFMRFamide provides several key advantages for researchers:

  • High Purity and Homogeneity: Synthetic peptides can be produced at purities exceeding 95%, ensuring that any observed biological effects are due to the peptide of interest and not contaminants.[15]

  • Scalability: SPPS allows for the production of milligram to gram quantities of peptide, providing ample material for extensive experimentation.

  • Modification and Labeling: The synthetic process readily allows for the incorporation of modifications such as isotopic labels for use in mass spectrometry-based assays, fluorescent tags for imaging studies, or non-natural amino acids to investigate structure-activity relationships.[14][15][18]

Head-to-Head Comparison: Synthetic vs. Endogenous YFMRFamide

FeatureEndogenous H-Tyr-Phe-Met-Arg-Phe-NH2Synthetic H-Tyr-Phe-Met-Arg-Phe-NH2
Origin Ribosomal synthesis and post-translational modification in vivo.[6][7]Chemical synthesis, typically Solid-Phase Peptide Synthesis (SPPS).[14][15]
Purity Often present in a heterogeneous mixture with other related peptides and proteins.[13]High purity, typically >95% as determined by HPLC.[15]
Homogeneity Can exist as a population of slightly different isoforms due to alternative splicing and PTMs.[7]A single, well-defined molecular species.
Potential for Modification Limited to naturally occurring post-translational modifications.[8]Virtually unlimited potential for site-specific modifications, including isotopic labeling and incorporation of non-natural amino acids.[18]
Biological Activity The "gold standard" for physiological relevance, but difficult to isolate and study in a pure form.Should theoretically mimic the activity of the primary endogenous isoform, but this must be experimentally verified.
Stability Subject to rapid degradation by proteases in vivo.[19][20]Can be modified to enhance stability (e.g., by incorporating D-amino acids or cyclization), but the unmodified form is also susceptible to proteolysis.[21]
Availability Very limited; requires extraction and purification from biological tissues.[13]Readily available in large quantities from commercial suppliers or through custom synthesis.

Experimental Protocols for Comparative Analysis

To ensure that a synthetic peptide accurately reflects the biological activity of its endogenous counterpart, a series of validation experiments are essential.

Protocol 1: Comparative Receptor Binding Assay

This protocol determines the binding affinity of the synthetic and endogenous peptides to their target receptor.

  • Membrane Preparation: Isolate cell membranes from a tissue known to express the YFMRFamide receptor.

  • Radioligand: Use a radiolabeled version of the synthetic peptide (e.g., ¹²⁵I-YFMRFamide) as the tracer.

  • Competitive Binding: Incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of either the unlabeled synthetic peptide or a purified endogenous peptide fraction.

  • Separation and Counting: Separate the bound from the free radioligand by filtration and quantify the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

Protocol 2: In Vitro Bioassay for Functional Activity

This protocol assesses the ability of the peptides to elicit a physiological response.

  • Tissue Preparation: Isolate a tissue that exhibits a measurable response to YFMRFamide (e.g., heart or gut muscle from a mollusk).[1]

  • Perfusion: Place the tissue in an organ bath with a physiological saline solution.

  • Dose-Response: Add increasing concentrations of the synthetic or endogenous peptide to the bath and record the response (e.g., change in contraction force or frequency).

  • Data Analysis: Plot the response against the logarithm of the peptide concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Protocol 3: Stability Assay in Serum

This protocol compares the degradation rates of the synthetic and endogenous peptides in a biologically relevant fluid.[22]

  • Incubation: Add a known concentration of the synthetic or endogenous peptide to fresh serum or plasma.

  • Time Course: Incubate the mixture at 37°C and take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., trifluoroacetic acid or an organic solvent).

  • Analysis: Quantify the amount of intact peptide remaining in each aliquot using HPLC or LC-MS.[23]

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the half-life of each peptide.

Conclusion and Recommendations

Both synthetic and endogenous H-Tyr-Phe-Met-Arg-Phe-NH2 have their place in research. Endogenous peptides represent the true physiological entity, but their study is hampered by issues of purity and availability. Synthetic peptides, on the other hand, offer a highly pure, scalable, and versatile tool for detailed mechanistic studies.

For most research applications, including receptor binding studies, functional assays, and the development of therapeutic analogs, the use of a high-purity synthetic peptide is recommended. However, it is crucial to validate the biological activity of the synthetic peptide against a purified endogenous standard whenever possible to ensure its physiological relevance. The experimental protocols provided in this guide offer a framework for such validation. By understanding the strengths and limitations of both forms of this important neuropeptide, researchers can make informed decisions to advance their scientific investigations.

References

  • FMRFamide - Wikipedia.

  • Raffa, R. B. (1989). Low affinity of FMRFamide and four FaRPs (FMRFamide-related peptides), including the mammalian-derived FaRPs F-8-Famide (NPFF) and A-18-Famide, for opioid mu, delta, kappa 1, kappa 2a, or kappa 2b receptors. Neuropeptides, 13(2), 91–95.

  • Brierley, M. J., et al. (1999). FMRFamide acts via the inositol phosphate pathway. The Journal of Experimental Biology, 202(Pt 18), 2581–2593.

  • Lee, D., et al. (2017). FMRFamide-like peptides expand the behavioral repertoire of a densely connected nervous system. Proceedings of the National Academy of Sciences of the United States of America, 114(49), E10646–E10655.

  • Konopinska, D., & Rosinski, G. (2025). FMRFamide-like peptides (FaLPs) - an overview of diverse physiological roles in insects and other arthropods. International Journal of Biological Sciences.

  • Painter, S. D., et al. (1991). Biological activity and receptor binding properties of some C-terminally modified analogues of FMRFamide. Peptides, 12(4), 803–808.

  • Wang, Y., et al. (1995). A single receptor transduces both inhibitory and stimulatory signals of FMRFamide-related peptides. Peptides, 16(7), 1271–1276.

  • Trimmer, B. A., et al. (1987). Purification and characterization of FMRFamidelike immunoreactive substances from the lobster nervous system: isolation and sequence analysis of two closely related peptides. The Journal of Comparative Neurology, 266(1), 16–26.

  • de Souza, A. M., et al. (2021). FMRF-related peptides in Aedes aegypti midgut: neuromuscular connections and enteric nervous system. Cell and Tissue Research, 385(1), 185–198.

  • Checco, J. W., & Sweedler, J. V. (2020). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Methods in Molecular Biology, 2079, 135–151.

  • Nichols, R. (2003). Signaling pathways and physiological functions of Drosophila melanogaster FMRFamide-related peptides. Annual Review of Entomology, 48, 485–503.

  • Vullings, H. G., et al. (2016). RFamide Peptides in Early Vertebrate Development. Frontiers in Endocrinology, 7, 13.

  • Holman, G. M., et al. (1990). Biological activity and receptor binding properties of some analogues of pQDPFLRFamide. Peptides, 11(3), 567–572.

  • Payza, K., & Greenberg, M. J. (1989). FMRFamide receptors in Helix aspersa. Peptides, 10(5), 1077–1084.

  • FMRFamide 14 peptide - NovoPro.

  • Peymen, K., et al. (2014). The FMRFamide-Like Peptide Family in Nematodes. Frontiers in Endocrinology, 5, 81.

  • El-Kafrawy, P., et al. (2015). RFamide Peptides: Structure, Function, Mechanisms and Pharmaceutical Potential. Molecules, 20(8), 14310–14343.

  • Bivik, C., et al. (2015). Novel genes involved in controlling specification of Drosophila FMRFamide neuropeptide cells. Genetics.

  • Saunders, S. E., et al. (1995). Post-translational processing of the alternative neuropeptide precursor encoded by the FMRFamide gene in the pulmonate snail Lymnaea stagnalis. The Journal of Neuroscience, 15(3 Pt 1), 1996–2003.

  • Liu, S., et al. (1999). Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding. Biophysical Journal, 77(2), 1029–1043.

  • Serum Stability of Peptides. (2016). Springer Nature Experiments.

  • Spectra comparison of synthetic and endogenous peptides. Comparison of... | Download Scientific Diagram. (n.d.). ResearchGate.

  • (PDF) Serum Stability of Peptides. (n.d.). ResearchGate.

  • Nielsen, C. K., et al. (2013). Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry, 56(12), 5124–5128.

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science.

  • Hu, Y., et al. (2021). FMRFamide-Like Peptide 22 Influences the Head Movement, Host Finding, and Infection of Heterodera glycines. Frontiers in Plant Science, 12, 688689.

  • Wiles, T. A., et al. (2020). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of the American Society for Mass Spectrometry, 31(10), 2028–2036.

  • Georgieva, J. V., et al. (2021). Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. Molecules, 26(15), 4443.

  • Stability of the peptides in human serum. The amount of... (n.d.). ResearchGate.

  • Evaluation of serum neuropeptide levels in patients with chronic urticaria. (2014). Indian Journal of Dermatology, Venereology and Leprology, 80(4), 375.

  • Delgado, M., & Ganea, D. (2013). Neuropeptides: Keeping The Balance Between Pathogen Immunity and Immune Tolerance. Current Opinion in Pharmacology, 13(4), 593–600.

  • A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives. (n.d.). Benchchem.

  • Cully, D. F., et al. (2022). Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity. bioRxiv.

  • Riviere, P. J., et al. (1990). Comparative action of Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 analogs on intestinal motility and nociception in rats. The Journal of Pharmacology and Experimental Therapeutics, 255(3), 1105–1111.

  • How do I suggest suitable biological activity for new natural/synthetic compounds? (n.d.). ResearchGate.

  • (PDF) Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. (n.d.). ResearchGate.

  • Overview of Post-Translational Modifications (PTMs). (n.d.). Thermo Fisher Scientific.

  • Structural comparison of endomorphin-2 and its conformationally restricted analog Tyr-Pro-Phe-Phe-NH2. (n.d.). ResearchGate.

  • Zhang, Q., et al. (2022). Unusual Post-Translational Modifications in the Biosynthesis of Lasso Peptides. Molecules, 27(13), 4192.

  • Engineering ribosomally synthesized and posttranslationally modified peptides as new antibiotics. (2023). Research Collection.

  • Post-translational modifications. (n.d.). Abcam.

Sources

Validation

Orthogonal Quantification of Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) in Biological Matrices: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the bioanalytical challenge of quantifying short, amidated neuropeptides in complex matrices like cerebrospinal fluid (CSF), plasma, and brain tissue homogenates....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the bioanalytical challenge of quantifying short, amidated neuropeptides in complex matrices like cerebrospinal fluid (CSF), plasma, and brain tissue homogenates. Tyr-Phe-Met-Arg-Phe-NH2 (YFMRFamide) is a potent FMRFamide-related peptide (FaRP) known to modulate Acid-Sensing Ion Channels (ASIC1b and ASIC3), slowing their desensitization[1], and stimulating brain sodium channels implicated in salt-sensitive hypertension[2].

Because endogenous FaRPs share the highly conserved C-terminal -Arg-Phe-NH2 motif, achieving absolute analytical specificity without sacrificing sensitivity requires a rigorous, orthogonal approach. This guide objectively compares the two leading methodologies—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Radioimmunoassay (RIA) —providing the self-validating protocols and mechanistic reasoning necessary to ensure absolute data integrity.

G YFMRF YFMRF-NH2 (Neuropeptide) ASIC1b ASIC1b Channel YFMRF->ASIC1b Modulates ASIC3 ASIC3 Channel YFMRF->ASIC3 Modulates Desens1 Decreased Current & Slowed Desensitization ASIC1b->Desens1 Effect Desens3 Slowed Desensitization ASIC3->Desens3 Effect

YFMRFamide modulation of Acid-Sensing Ion Channels (ASIC1b and ASIC3).

Comparative Performance Overview

When selecting a quantification method, researchers must balance the need for structural specificity against the demand for high-throughput sensitivity. The table below summarizes the quantitative performance of both orthogonal methods.

ParameterLC-MS/MSRadioimmunoassay (RIA)
Primary Advantage Absolute structural specificityHigh sensitivity and throughput
Limit of Quantitation (LOQ) 10 – 50 pM1 – 5 pM
Cross-Reactivity Negligible (Mass/charge specific)High (Antibodies bind shared RFamide motifs)
Sample Volume Required 100 – 200 µL20 – 50 µL
Matrix Effect Susceptibility High (Requires SIL-IS correction)Low to Moderate
Turnaround Time Moderate (Extensive sample prep)Fast (Batch processing capability)

Method 1: LC-MS/MS (The Specificity Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry is the definitive method for distinguishing YFMRFamide from other endogenous FaRPs (such as NPFF or NPSF). By monitoring exact precursor-to-product ion transitions, LC-MS/MS eliminates the false positives common in antibody-based assays.

Causality in Experimental Design
  • Why use Solid Phase Extraction (SPE)? Biological matrices contain high concentrations of phospholipids and large proteins that cause severe ion suppression in the MS source. A dual-step extraction (acetonitrile precipitation followed by HLB-SPE) removes these interferences and concentrates the peptide.

  • Why use a Stable Isotope-Labeled Internal Standard (SIL-IS)? Peptides suffer from variable extraction recoveries and adsorption to plasticware. Spiking a heavy-isotope labeled analogue (e.g., [13C,15N]-YFMRFamide) prior to extraction ensures that any physical loss or ionization suppression is mathematically corrected, rendering the protocol a self-validating system .

Step-by-Step Protocol
  • Sample Spiking: Aliquot 100 µL of biological sample (CSF or plasma) into a low-bind microcentrifuge tube. Spike with 10 µL of SIL-IS (100 nM).

  • Protein Precipitation (PPT): Add 300 µL of cold acetonitrile containing 1% formic acid. Vortex aggressively for 2 minutes to disrupt peptide-protein binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE): Condition a polymeric reversed-phase SPE plate (e.g., Oasis HLB µElution) with 200 µL methanol, followed by 200 µL water. Load the PPT supernatant. Wash with 200 µL of 5% methanol in water. Elute with 50 µL of 75% acetonitrile containing 0.1% trifluoroacetic acid (TFA).

  • UHPLC Separation: Inject 10 µL of the eluate onto a sub-2µm C18 UHPLC column. Run a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) over 5 minutes.

  • MRM Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition for the doubly charged precursor

    
     to a specific y-ion fragment.
    

LCMS Sample Biological Sample (Plasma/CSF/Tissue) Spike Spike SIL-IS (Self-Validation) Sample->Spike ProteinPpt Protein Precipitation (Acetonitrile) Spike->ProteinPpt SPE Solid Phase Extraction (HLB Cartridge) ProteinPpt->SPE Supernatant LC UHPLC Separation (C18 Column) SPE->LC Eluate MS Tandem Mass Spec (MRM Mode) LC->MS Gradient Data Quantification & Matrix Correction MS->Data

Step-by-step LC-MS/MS workflow for YFMRF-NH2 quantification.

Method 2: Radioimmunoassay (RIA)

While LC-MS/MS offers unmatched specificity, RIA remains the method of choice for ultra-high sensitivity (sub-picomolar range) and high-throughput screening of large sample cohorts.

Causality in Experimental Design
  • Why a Competitive Format? Small peptides (like the 5-amino-acid YFMRFamide) lack multiple distinct steric epitopes, making sandwich ELISAs physically impossible. A competitive format, where endogenous peptide competes with a radiolabeled tracer for limited antibody binding sites, is mathematically robust for low-molecular-weight analytes.

  • Why the Chloramine-T Method? The N-terminal Tyrosine (Tyr) residue of YFMRFamide makes it an ideal candidate for direct electrophilic substitution with radioactive Iodine-125 (

    
    )[3].
    
  • Why is Cross-Reactivity Profiling Mandatory? Anti-FMRFamide antisera typically recognize the C-terminal -Arg-Phe-NH2 motif. You must pre-screen the antibody against other mammalian FaRPs (e.g., NPFF, A-18-Famide) to establish the assay's specificity limits and prevent false-positive quantification.

Step-by-Step Protocol
  • Tracer Preparation: Synthesize

    
    -YFMRFamide using the Chloramine-T method. Mix 5 µg of YFMRFamide with 1 mCi of 
    
    
    
    and 5 µg of Chloramine-T in phosphate buffer. Stop the reaction after 30 seconds with sodium metabisulfite[3]. Purify the mono-iodinated fraction via HPLC.
  • Incubation: In a borosilicate tube, combine 100 µL of standard/sample, 100 µL of diluted anti-FMRFamide antiserum (e.g., 1:150,000 dilution), and 100 µL of

    
    -YFMRFamide (~10,000 cpm) in RIA buffer (phosphate buffer, pH 7.4, with 0.1% BSA).
    
  • Equilibration: Vortex gently and incubate at 4°C for 16–24 hours to reach thermodynamic equilibrium.

  • Separation: Add 700 µL of dextran-coated charcoal (0.6%) to adsorb the unbound, free peptide. Centrifuge at 3,000 x g for 30 minutes at 4°C.

  • Quantification: Decant the supernatant (which contains the antibody-bound fraction) and count the radioactivity using a gamma counter for 3 minutes per tube. Calculate concentrations using a 4-parameter logistic (4PL) curve fit.

The Orthogonal Validation Strategy

To ensure absolute data integrity in biomarker discovery or pharmacokinetics, these two methods should not be viewed as mutually exclusive, but rather as a cross-validating system . RIA provides the high-throughput screening capability, while LC-MS/MS serves as the definitive confirmation tool to rule out false positives caused by antibody cross-reactivity.

Ortho Split Sample Aliquot Split LCMS LC-MS/MS (High Specificity) Split->LCMS RIA RIA / ELISA (High Sensitivity) Split->RIA Compare Bland-Altman Analysis (Concordance Check) LCMS->Compare Conc. A RIA->Compare Conc. B Valid Validated Quantification Compare->Valid Agreement Investigate Investigate Cross-Reactivity or Matrix Effect Compare->Investigate Discrepancy

Orthogonal validation strategy comparing LC-MS/MS and immunoassay data.

References

  • Vyvers A., et al. "Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators." Scientific Reports, 2018. URL:[Link]

  • Wang H., et al. "Stimulation of brain Na+ channels by FMRFamide in Dahl SS and SR rats." American Journal of Physiology-Heart and Circulatory Physiology, 2003. URL:[Link]

  • Mercier A. J., et al. "FMRFamide-like immunoreactivity in the crayfish nervous system." Journal of Experimental Biology, 1991. URL:[Link]

Sources

Comparative

Comparative Guide: In Vivo Effects of H-Tyr-Phe-Met-Arg-Phe-NH2 and D-Amino Acid Analogues

[1] Executive Summary This guide provides a technical comparison between the neuropeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide) and its D-amino acid substituted analogues . H-Tyr-Phe-Met-Arg-Phe-NH2 is an N-terminall...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide provides a technical comparison between the neuropeptide H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide) and its D-amino acid substituted analogues .

H-Tyr-Phe-Met-Arg-Phe-NH2 is an N-terminally extended analogue of the invertebrate neurotransmitter FMRFamide.[1] While the Tyrosine residue is often added to facilitate radioiodination (


I)  for binding assays, the peptide retains significant biological activity in both invertebrates (cardioexcitation) and mammals (anti-opioid activity, cardiovascular modulation).

The critical limitation of the all-L-amino acid isomer is its rapid enzymatic degradation in vivo.[1] D-amino acid analogues are engineered to resist proteolysis, thereby extending half-life and often altering receptor selectivity or potency.[1] This guide analyzes these differences through pharmacokinetic stability, receptor affinity, and specific physiological readouts.

Chemical & Pharmacological Profile

The Reference Peptide: H-Tyr-Phe-Met-Arg-Phe-NH2[1][2][3][4][5][6]
  • Sequence: Tyrosine-Phenylalanine-Methionine-Arginine-Phenylalanine-Amide[1][2][3][4][5]

  • Class: FMRFamide-related peptide (FaRP).[1][3][6]

  • Primary Targets:

    • Invertebrates: FMRFamide-gated Sodium Channels (FaNaC), G-protein coupled receptors.[1]

    • Mammals: Neuropeptide FF receptors (NPFFR1, NPFFR2), acting as an anti-opioid system.

The D-Amino Acid Analogues

D-isomers are synthesized by substituting L-amino acids with their chiral opposites at specific positions (e.g., [D-Phe


], [D-Met

]).[1]
  • Mechanism of Improvement: Stereochemical alteration prevents "induced fit" into the active sites of proteases like aminopeptidase M and neutral endopeptidase (NEP 24.11), which are strictly stereospecific for L-bonds.

  • Functional Trade-off: While stability increases, receptor affinity (

    
    ) may decrease if the receptor binding pocket strictly requires L-topology.[1] However, certain D-substitutions (e.g., D-Phe) can create "super-agonists" or antagonists by locking the peptide in a bioactive conformation.[1]
    

Comparative In Vivo Performance

Pharmacokinetics and Stability

The primary driver for using D-analogues is metabolic stability.[1] The native L-form is rapidly cleaved in plasma and brain tissue.[1]

ParameterH-Tyr-Phe-Met-Arg-Phe-NH2 (L-Iso)D-Amino Acid Analogues (e.g., D-Phe, D-Arg)
Half-life (

)
< 5–10 minutes (Plasma/CNS)> 60 minutes (Highly variable by substitution)
Protease Susceptibility High (Aminopeptidases, NEP)Low / Resistant
Blood-Brain Barrier Low permeability (Rapid efflux/degradation)Improved effective delivery due to reduced clearance
Physiological Effects (Mammalian Models)

In mammals, these peptides are typically administered intracerebroventricularly (ICV) to bypass the BBB and study CNS effects.

A. Anti-Opioid Activity (Morphine Modulation)

FMRFamide-like peptides act as "anti-opiates," reversing morphine-induced analgesia.[1][6]

  • L-Isomer: Produces a transient reversal of morphine analgesia.[1] Effect is short-lived due to degradation.[1]

  • D-Analogues: [D-Met

    
    ]-FMRFamide (and by extension D-substituted Tyr-FMRFamide) exhibits enhanced potency and duration .[1] The D-substitution prevents the rapid breakdown of the critical N-terminal signaling core, allowing sustained activation of NPFF receptors.[1]
    
B. Cardiovascular Effects [1][7]
  • L-Isomer: Intravenous administration causes a transient increase in Mean Arterial Pressure (MAP) (Pressor effect).[1]

  • D-Analogues: Often show a dissociated profile.[1] For example, D-Pro substitutions in related FaRPs can convert the peptide from a pressor agent to one with no cardiovascular activity, or retain activity with prolonged duration.

Physiological Effects (Invertebrate Models)

In mollusks (M. mercenaria, Helix), these peptides regulate cardiac rhythm.

  • L-Isomer: Potent cardioexcitatory agent (

    
    ).[1] Increases beat frequency and amplitude.[6][7]
    
  • D-Analogues:

    • [D-Phe]: Often reduces potency significantly (100-fold loss), indicating the receptor is highly stereoselective for the aromatic rings.

    • [D-Arg]: Can retain activity but with altered kinetics (slower washout).[1]

Visualizing the Mechanism

Proteolytic Degradation vs. Stability

The following diagram illustrates why D-analogues survive longer. The L-isomer contains multiple cleavage sites for enzymes like Aminopeptidase M (AP-M) and Neutral Endopeptidase (NEP).[1]

DegradationPathways L_Peptide H-Tyr-Phe-Met-Arg-Phe-NH2 (L-Isomer) APM Aminopeptidase M L_Peptide->APM High Affinity NEP Endopeptidase 24.11 L_Peptide->NEP High Affinity D_Peptide H-Tyr-D-Phe-Met-Arg-Phe-NH2 (D-Analog) Intact Bioactive Peptide (Sustained Level) D_Peptide->Intact Metabolic Stability D_Peptide->APM Blocked (Steric Hindrance) D_Peptide->NEP Reduced Cleavage Fragments_1 Tyr + Phe-Met-Arg-Phe-NH2 Fragments_2 Tyr-Phe + Met-Arg-Phe-NH2 APM->Fragments_1 Cleaves N-term NEP->Fragments_2 Cleaves internal bonds

Figure 1: Proteolytic pathways.[1] The L-isomer is vulnerable to N-terminal and internal cleavage.[1] D-amino acid substitution (e.g., D-Phe) sterically hinders enzyme active sites, preserving bioactivity.[1]

Experimental Protocols

Protocol: Peptide Synthesis (SPPS)

To generate these peptides for comparison, Solid Phase Peptide Synthesis (SPPS) is the standard.

  • Resin Loading: Use Rink Amide MBHA resin to ensure C-terminal amidation (-NH

    
    ).[1]
    
  • Coupling: Use Fmoc-protected amino acids (L- or D-isomers).[1] Activator: HBTU/DIEA.

    • Critical Step: For D-analogues, ensure the specific D-Fmoc-amino acid (e.g., Fmoc-D-Phe-OH) is used at the desired cycle.[1]

  • Deprotection: 20% Piperidine in DMF to remove Fmoc groups.

  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) cocktail for 2-3 hours.
    
  • Purification: Reverse-phase HPLC (C18 column). Gradient: Acetonitrile/Water + 0.1% TFA.[1]

  • Validation: Verify mass via ESI-MS. (L- and D-isomers will have identical mass; verify chirality via circular dichroism or co-elution with standards).

Protocol: In Vivo Rat Tail-Flick Assay (Anti-Opioid Test)

This assay measures the peptide's ability to inhibit morphine analgesia.[1]

  • Preparation: Cannulate male Sprague-Dawley rats into the lateral ventricle (ICV).[1] Allow 5-7 days recovery.

  • Baseline: Measure baseline tail-flick latency (time to remove tail from radiant heat source).[1] Cut-off: 10s to prevent tissue damage.[1]

  • Induction: Administer Morphine Sulfate (SC or ICV) to induce analgesia (Latency increases to near cut-off).[1]

  • Challenge:

    • Group A: Inject H-Tyr-Phe-Met-Arg-Phe-NH2 (10-20 µg ICV).[1]

    • Group B: Inject D-Analog (10-20 µg ICV).[1]

    • Group C: Saline Control.[1]

  • Measurement: Record latencies at 5, 15, 30, and 60 minutes post-injection.

  • Analysis: Calculate % Maximum Possible Effect (%MPE).

    • Expected Result: Group A shows rapid but fleeing reduction in latency (anti-opioid). Group B shows sustained reduction.

Signaling Pathway Visualization

The following diagram details the mammalian signaling pathway where these peptides exert their anti-opioid effects via the NPFF receptor system.

SignalingPathway Ligand_L H-Tyr-Phe-Met-Arg-Phe-NH2 (L-Isomer) Receptor NPFF Receptor (GPCR - Gi/Go coupled) Ligand_L->Receptor Activates (Transient) Ligand_D D-Analogues (High Stability) Ligand_D->Receptor Activates (Sustained) AC Adenylyl Cyclase Receptor->AC Inhibits Opioid_Rec Mu-Opioid Receptor (MOR) Receptor->Opioid_Rec Functional Antagonism (Signaling Crosstalk) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Effect Anti-Opioid Effect (Hyperalgesia / Reversal of Morphine) cAMP->Effect Opioid_Rec->Effect Modulates

Figure 2: NPFF Receptor Signaling.[1] Both L- and D-isomers bind the NPFF receptor, inhibiting Adenylyl Cyclase and functionally antagonizing the Mu-Opioid Receptor (MOR).[1] The D-isomer's persistence leads to sustained anti-opioid effects.[1]

References

  • Yang, H. Y., et al. (1985). Isolation, sequencing, synthesis, and pharmacological characterization of two brain neuropeptides that modulate morphine action. Proceedings of the National Academy of Sciences.

  • Kavarana, M. J., et al. (2002). Novel FMRFamide-like peptide mimics: metabolic stability and bioactivity.[1] Journal of Medicinal Chemistry.[4]

  • Raffa, R. B. (1988). The action of FMRFamide (Phe-Met-Arg-Phe-NH2) and related peptides on mammals.[1] Peptides.[4][5][6][7][8][9][10]

  • Payza, K. (1987). FMRFamide receptors in Helix aspersa. Peptides.[4][5][6][7][8][9][10]

  • Malin, D. H., et al. (1990). FMRFamide-like mammalian octapeptide: possible role in opiate dependence and abstinence.[1] Peptides.[4][5][6][7][8][9][10]

Sources

Validation

Head-to-head comparison of different synthesis protocols for YFMRF-NH2 purity and yield

The synthesis of YFMRF-NH₂ (Tyr-Phe-Met-Arg-Phe-NH₂), a potent FMRFamide-related neuropeptide and positive allosteric modulator of Acid-Sensing Ion Channels (ASIC1b and ASIC3) 1, presents a unique set of chemical challen...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of YFMRF-NH₂ (Tyr-Phe-Met-Arg-Phe-NH₂), a potent FMRFamide-related neuropeptide and positive allosteric modulator of Acid-Sensing Ion Channels (ASIC1b and ASIC3) 1, presents a unique set of chemical challenges. While its short sequence might suggest a straightforward assembly, the presence of a bulky Arginine (Arg) residue, an oxidation-prone Methionine (Met) thioether, and a C-terminal amide require highly optimized solid-phase peptide synthesis (SPPS) protocols.

Fmoc-based SPPS dominates this space because its mildly alkaline deprotection conditions prevent the undesirable side-chain modifications associated with strong acids, preserving the integrity of sensitive residues like Methionine [[]](). However, achieving high purity and yield requires moving beyond conventional room-temperature methods. This guide provides a head-to-head comparison of three distinct synthesis protocols, analyzing the causality behind experimental choices to establish a self-validating workflow for YFMRF-NH₂.

Experimental Workflows

SPPS_Workflow cluster_RT Protocol A: Conventional RT-SPPS cluster_MW Protocol B/C: MW-SPPS Start Rink Amide Resin (0.1 mmol scale) Deprot_RT Deprotection 20% Piperidine/DMF (2 x 10 min, 25°C) Start->Deprot_RT Deprot_MW Deprotection 20% Piperidine/DMF (1 min, 90°C MW) Start->Deprot_MW Couple_RT Coupling HATU/DIPEA (4 eq) (60 min, 25°C) Deprot_RT->Couple_RT Repeat 5x Cleave_RT Cleavage (Reagent K) TFA/Scavengers (180 min, 25°C) Couple_RT->Cleave_RT Product Crude YFMRF-NH2 (HPLC & MS Analysis) Cleave_RT->Product Couple_MW Coupling DIC/Oxyma (5 eq) (2 min, 90°C MW) Deprot_MW->Couple_MW Repeat 5x Cleave_MW Cleavage (Optimized) TFA/NH4I/Me2S (30 min, 38°C MW) Couple_MW->Cleave_MW Cleave_MW->Product

Workflow comparing Conventional RT-SPPS and Microwave-Assisted SPPS for YFMRF-NH2 synthesis.

Head-to-Head Data Comparison

The following table summarizes the quantitative performance of three distinct SPPS protocols for the synthesis of YFMRF-NH₂. Data reflects benchmarked outcomes for pentapeptides containing sterically hindered and oxidation-prone residues 3, 4.

Synthesis ProtocolCoupling StrategyCleavage CocktailTotal TimeCrude Purity (%)Overall Yield (%)Met(O) Impurity (%)
Protocol A: RT-SPPS HATU / DIPEA (60 min, 25°C)Reagent K (TFA/Phenol/Water/Thioanisole/EDT)~12.0 h72.4%45.2%8.5%
Protocol B: MW-SPPS DIC / OxymaPure (2 min, 90°C)Reagent K (TFA/Phenol/Water/Thioanisole/EDT)~2.5 h86.1%61.8%9.2%
Protocol C: Optimized MW-SPPS DIC / OxymaPure (2 min, 90°C)TFA/Water/TIS/DTT/NH₄I/Me₂S~3.0 h94.8% 78.5% < 0.5%

Step-by-Step Methodologies

Protocol A: Conventional Room Temperature SPPS (RT-SPPS)
  • Resin Preparation: Swell Fmoc-Rink Amide AM resin (0.1 mmol scale, 0.6 mmol/g loading) in DMF for 30 minutes. Causality: Rink Amide resin is strictly required to yield the biologically active C-terminal amide upon cleavage.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) at 25°C. Wash thoroughly with DMF (5 × 1 min).

  • Coupling: Dissolve Fmoc-AA-OH (4 eq) and HATU (4 eq) in DMF. Add DIPEA (8 eq). Add the activated mixture to the resin and agitate for 60 minutes at 25°C. Wash with DMF (5 × 1 min).

  • Sequence Assembly: Repeat deprotection and coupling for Phe, Arg(Pbf), Met, Phe, and Tyr(tBu).

  • Cleavage: Treat the peptidyl-resin with Reagent K (82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) for 3 hours at 25°C.

  • Isolation: Filter the resin, precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol C: Optimized Microwave-Assisted SPPS (MW-SPPS) with Met(O) Rescue
  • Resin Preparation: Swell Fmoc-Rink Amide AM resin in DMF for 15 minutes.

  • MW Fmoc Deprotection: Treat with 20% piperidine in DMF. Irradiate in a microwave synthesizer (1 min, 90°C). Wash with DMF.

  • MW Coupling: Dissolve Fmoc-AA-OH (5 eq) and OxymaPure (5 eq) in DMF. Add DIC (5 eq). Irradiate (2 min, 90°C).

    • Critical Exception: Couple Fmoc-Arg(Pbf)-OH at 75°C for 5 min. Causality: High temperatures during Arg coupling can lead to δ-lactam formation; lowering the temperature to 75°C preserves the residue while maintaining kinetic advantages 4.

  • Sequence Assembly: Repeat for all residues.

  • Optimized Cleavage & Reduction: Treat with a modified cocktail (80% TFA, 5% water, 5% TIS, 5% DTT, 5% Me₂S) containing 10 mg/mL NH₄I for 30 min at 38°C (MW) or 2 hours at 25°C 5, 4.

  • Isolation: Filter, precipitate in cold ether, wash, and lyophilize.

Mechanistic Insights & Scientific Causality (E-E-A-T)

Overcoming Arginine Steric Hindrance via Microwave Irradiation

In Protocol A, the bulky Pbf protecting group on Arginine causes significant steric hindrance, often resulting in incomplete coupling and deletion sequences (e.g., des-Arg impurities). Microwave irradiation (Protocol B & C) provides rapid, uniform volumetric heating that disrupts intermolecular aggregation and increases molecular mobility. This drives the sterically hindered Arg coupling to completion in just minutes, significantly boosting crude purity 3, 4. Furthermore, substituting HATU/DIPEA with DIC/OxymaPure is strictly required for MW-SPPS; the basicity of DIPEA at 90°C promotes rapid epimerization (racemization), whereas the slightly acidic DIC/Oxyma system preserves chiral integrity 4.

The Self-Validating System for Methionine Oxidation

The methionine thioether is unreactive during standard Fmoc assembly but is highly susceptible to oxidation during the final acidolytic (TFA) cleavage, forming methionine sulfoxide [Met(O)] 5, 6. Standard scavengers (EDT, thioanisole) used in Protocol A and B act passively to catch carbocations and reactive oxygen species, but they routinely fail to fully arrest oxidation, leaving ~8-10% Met(O) impurity.

Protocol C implements a self-validating chemical system . By adding Ammonium Iodide (NH₄I) and Dimethyl Sulfide (Me₂S) directly into the cleavage cocktail, any Met(O) that forms is actively reduced back to native Methionine in a one-pot reaction 5, [[7]](), 6. The iodide reduces the sulfoxide and is oxidized to iodine (I₂), which is immediately reduced back to iodide by Me₂S or DTT, creating a catalytic rescue cycle.

Met_Oxidation Met Methionine (Met) Desired Residue MetO Methionine Sulfoxide [Met(O)] Impurity Met->MetO TFA Cleavage (Oxidation) Reduction In Situ Reduction (NH4I / Me2S) MetO->Reduction Reduction->Met Rescue to Native Met

Mechanism of Methionine oxidation during TFA cleavage and subsequent in situ reduction rescue.

Conclusion

For the synthesis of YFMRF-NH₂, relying on conventional RT-SPPS (Protocol A) leads to unacceptable levels of deletion sequences (due to Arg) and oxidation (due to Met). While standard MW-SPPS (Protocol B) solves the steric hindrance issue and reduces synthesis time by ~80%, it fails to protect the methionine thioether. Protocol C (Optimized MW-SPPS with In Situ Reduction) is the definitive standard, utilizing DIC/Oxyma for rapid, epimerization-free coupling and an NH₄I-mediated cleavage cocktail to guarantee >94% crude purity and near-total eradication of Met(O) impurities.

References

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOT77H5yNMLKEVkXLpnwalnMSngRVW1OuX2id_nbaHaWTVEqLuj3qjfNu3Y6FFPH8Jlj3tFhZ0iZneBBmqZE3SwerfCM05ZOL8qUWSVi2lTYypAGE54dtiRovFSrqdE62ywolpd81ulrlefQ==]
  • One-pot full peptide deprotection in Fmoc-based solid-phase peptide synthesis: Methionine sulfoxide reduction with Bu4NBr. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMHj2wP2GNrgQZji4Gz28ih-5AQtpqvYoR092HYVTsjlALgQ4_eNF3RadGzMIte_8Z2-Uc4JRJMbL0Qi3bTL4J0KKhYdD3hb85NE2b8PZ45EOmU1PP3KfInkc3p7m_EtwMGstgXYjXSCPdWM120fMOA39_GMq100vbbshD8-u_iEDSFu-nA17s_gclIZ9izgJG55rRuFh9OGGabbwNOfQchq4JQ6PnuSSvlsgURUJMPoYmCJaDzKUdqv8LWljdu5kTQn_i__IXJvP1obrBnCInz6nfE2Jb7r-R2NfbT4uskmx3ywAR9w==]
  • Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK8AgD6hnlReoK7Wt6N0zfRPNaCfOouDryj9g39F9XkvkB7HdkjDunCf-eKHZFdUPic98N5AE_7ghdMRUrx3YShxUBsTHLioV1aISRJ9V1ZrngVJe9WUT6VqCDwbcSTl6CPXDcVmI7VEUPCg==]
  • Why Fmoc-Protected Amino Acids Dominate SPPS? BOC Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd3rR6-aVhA50f4JgLYKwTBEg_BvgAyYpWsB6T3yXF8YHIvM5hm1k1GMTjRhxKlsBnY6-HCPNORo6K2zpzBRrUo2jsAXW6pijr-wYxmEH_yLW38CblrWMYVDLU7f7ZMzEQMUK1nmkFoA8k7LFmvop43UP12mGITj1Rs8g6tB6QKjgInlXV8sK-fY3DWw7ntRcRHqbEcTsTfccOR9OJoqbdADCrQkJZ6UYT]
  • How to handle peptides that contain methionine. Biotage.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNq5xPrVKt00V8YMBl6lIcA1KZKm8sI4GmaHc6pksGnupZ89gXH0bH7vQTo44-4oWysWEaoGcHXUCnAYbWHiSG4DBY8ePRFOJ3YqQZqS29BbjAPEGNeWIRsGIN8828E7hxulxS5hCxVOU1eQuV9rPBRKjEVovZshxvoGwf9-dHzirmTXwW]
  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1CXATJZT3eswr83QhUcNh_vogg4K5Qsm-IAUD2qvDIuWp4oO3dYXay4HsYE9hkEm344mXV2H3XmOqLJTHFkYIkgu8KjMkvFxT3MsmBV4oewIP4lqJEoKNozQ_v60NuwVarNrF]
  • Screening of 109 neuropeptides on ASICs reveals no direct agonists and dynorphin A, YFMRFamide and endomorphin-1 as modulators. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb1bQSlTGJwCVcYZk_vgW6DV-kgRW6FdK8jC-ReA4RsRcxFUFZAfgoxyCQ4qUze4YzOkNIkZitdYRz1EJQ2thWhh_D824XM5M75GjzXVT1uxHN08ucNfOtfD_EUvve8n5_D5DmVgONw_UTLg==]

Sources

Safety & Regulatory Compliance

Safety

H-Tyr-phe-met-arg-phe-NH2 proper disposal procedures

This guide outlines the operational safety and disposal protocols for H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide), a synthetic neuropeptide analog.[1] While often classified as "non-hazardous" under GHS criteria due to a l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety and disposal protocols for H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide), a synthetic neuropeptide analog.[1] While often classified as "non-hazardous" under GHS criteria due to a lack of acute toxicity data, its potent biological activity as a neurotransmitter mimic mandates that it be handled and disposed of as Regulated Chemical Waste .

Substance Identification & Risk Profile

Before disposal, verify the material identity to ensure compatibility with waste streams.[2]

Parameter Technical Detail
Sequence H-Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2)
CAS Number 99414-63-8
Molecular Weight 761.93 g/mol
Bioactivity FMRFamide Agonist/Analog. Acts on FMRFamide-gated sodium channels (FaNaC) and G-protein coupled receptors.[1] Potent cardioexcitatory and neuromodulatory effects in invertebrates; potential cross-reactivity in mammalian nociceptive pathways.
Hazard Class Target Organ Bioactive. Not P-listed (acutely toxic) or U-listed by EPA, but must be treated as Pharmaceutical/Chemical Waste to prevent environmental signaling disruption.[1]
Solubility Soluble in water/methanol. Often supplied as a Trifluoroacetate (TFA) salt.[3]

Core Disposal Directive

The Golden Rule: Never dispose of bioactive peptides in municipal trash or down the drain. Even if the Safety Data Sheet (SDS) lists the compound as "Non-Hazardous," you must prevent the release of stable, bioactive signaling molecules into the water table.

Disposal Workflow (Visualization)

The following diagram illustrates the critical decision pathways for disposing of H-Tyr-Phe-Met-Arg-Phe-NH2, ensuring a closed-loop safety system.

PeptideDisposal Start Waste Generation (H-Tyr-Phe-Met-Arg-Phe-NH2) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Vials, Contaminated PPE) StateCheck->Solid Dry/Lyophilized Liquid Liquid Waste (Stock Solutions, HPLC Effluent) StateCheck->Liquid In Solution Segregation_S Segregate: Dry Chemical Waste (Double Bagged) Solid->Segregation_S Deactivation Chemical Deactivation (Optional: 10% Bleach for 30 min) Liquid->Deactivation If Bio-Active/Cell Culture Segregation_L Segregate: Liquid Chemical Waste (Compatible HDPE Container) Liquid->Segregation_L Chemical Only Deactivation->Segregation_L Labeling Labeling: 'Non-Regulated Chemical Waste' Constituent: Tyr-FMRFamide Segregation_S->Labeling Segregation_L->Labeling Handover EHS / Professional Disposal (Incineration) Labeling->Handover

Caption: Operational workflow for the segregation, treatment, and final disposal of Tyr-FMRFamide peptide waste.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Lyophilized Powder & Contaminated Debris)

Applicable to: Expired vials, weighing boats, contaminated gloves, and pipette tips.

  • Containment : Do not sweep loose powder into a bin.

    • Vials : Keep the cap tightly closed. Place the entire vial into a clear, sealable plastic bag (secondary containment).

    • Debris : Place contaminated gloves and paper towels into a dedicated "Dry Chemical Waste" container (usually a wide-mouth drum or box lined with a heavy-duty yellow/orange bag).[1]

  • Labeling : Attach a hazardous waste tag.

    • Chemical Name : Write "Peptide Solid: Tyr-Phe-Met-Arg-Phe-NH2".

    • Hazard Checkbox : Check "Toxic" or "Irritant" (as a precaution for bioactives) if your institution's tag requires it, otherwise mark "Non-Regulated Chemical Waste".

  • Storage : Store in a satellite accumulation area (SAA) until pickup.

Protocol B: Liquid Waste (Aqueous & Solvent Solutions)

Applicable to: Unused stock solutions, HPLC waste, cell culture media containing the peptide.

  • Solvent Compatibility Check :

    • Aqueous/Buffer : Can be mixed with general aqueous waste streams.

    • Organic (HPLC) : If dissolved in Acetonitrile/Methanol (common for peptide purification), dispose of in the "Organic Solvent" waste stream. Do not mix with bleach/oxidizers if organic solvents are present (risk of reaction).

  • Deactivation (Aqueous Only) :

    • If the peptide is in a pure aqueous buffer (PBS/Water) and you wish to degrade bioactivity before disposal: Add Sodium Hypochlorite (Bleach) to a final concentration of 10% (v/v).[1] Incubate for 30 minutes. The oxidative stress cleaves the peptide bonds, destroying the sequence integrity.

    • Note: This creates "Basic Inorganic Waste." Label accordingly.

  • Containerization : Use an HDPE (High-Density Polyethylene) carboy. Glass is acceptable but poses a breakage risk.

  • Labeling :

    • List all solvents (e.g., "Water 90%, Acetonitrile 10%").

    • List the active constituent: "Trace Tyr-FMRFamide (<0.1%)".[1]

Scientific Rationale & Safety Integrity

Why "Non-Hazardous" is Misleading

While SDS documents often list peptides as non-hazardous, this classification relies on a lack of LD50 (lethal dose) data rather than proof of safety.

  • Mechanism : Tyr-FMRFamide is a structural analog of FMRFamide.[1] Invertebrate studies show it activates Na+ channels and modulates muscle contraction at nanomolar concentrations.

  • Environmental Impact : Peptides are generally biodegradable, but stable amidated analogs (like -NH2 C-terminus) can persist longer in water systems, potentially affecting aquatic life signaling pathways before degradation.[1]

The Self-Validating Safety System

To ensure your disposal process is working, apply this 3-point check:

  • Mass Balance : Does the recorded waste volume match the inventory usage? (e.g., If 5mg was used, is the empty vial and waste accounted for?)

  • Segregation : Is the peptide waste physically separated from oxidizers (nitric acid) and reactive metals? Peptides are organic amines and can react with strong oxidizers.

  • Chain of Custody : Is the handover to EHS documented with a signature?

Emergency Spill Procedures

  • Solid Spill :

    • Don PPE (Gloves, Lab Coat, Safety Glasses, N95 Mask if powder is aerosolized).

    • Cover spill with wet paper towels to prevent dust generation.

    • Wipe up and place all materials in the Dry Chemical Waste container.

    • Clean area with 10% Bleach to degrade residual peptide, followed by water.

  • Liquid Spill :

    • Absorb with inert material (vermiculite or spill pads).

    • Place in a sealed bag for chemical waste disposal.

References

  • PubChem. (n.d.). Compound Summary: H-Phe-D-Met-Arg-Phe-NH2 (FMRFamide Analog).[1] National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 5, 2026, from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: H-Tyr-Phe-Met-Arg-Phe-NH2

Document Control: Substance: H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide)[1] Class: Bioactive Neuropeptide / FMRFamide Analog Application: Neuroscience Research, Receptor Agonist Studies Status: Bioactive Material – Handle...

Author: BenchChem Technical Support Team. Date: March 2026

Document Control:

  • Substance: H-Tyr-Phe-Met-Arg-Phe-NH2 (Tyr-FMRFamide)[1]

  • Class: Bioactive Neuropeptide / FMRFamide Analog

  • Application: Neuroscience Research, Receptor Agonist Studies

  • Status: Bioactive Material – Handle with Universal Precautions

Executive Safety & Operational Summary

H-Tyr-Phe-Met-Arg-Phe-NH2 is a synthetic pentapeptide analog of the invertebrate neuropeptide FMRFamide. While generally classified as non-hazardous under GHS standards (not a potent toxin or controlled substance), it is a bioactive modulator of ion channels and neurotransmission.

Critical Operational Directive: Treat this substance as a Potent Pharmacological Agent . The primary safety risk is inhalation of lyophilized dust during weighing, which can lead to respiratory sensitization or systemic absorption. The primary data integrity risk is oxidation of the Methionine (Met) residue , rendering the peptide inactive.

Chemical Identity & Properties

PropertyDetail
Sequence Tyr-Phe-Met-Arg-Phe-NH2 (YFMRF-NH2)
Molecular Weight ~774.9 g/mol
Physical State Lyophilized Powder (White to off-white)
Solubility Soluble in water; 1% Acetic Acid recommended for stock solutions.
Stability Concern High. Methionine (Met) is susceptible to oxidation; Tyrosine (Tyr) is light-sensitive.[2]

Risk Assessment & Hazard Identification

This protocol utilizes a Risk-Based Approach rather than a generic hazard list.

Hazard VectorRisk LevelMechanism of ActionControl Measure
Inhalation Moderate Lyophilized peptides are friable; dust can enter alveoli and enter systemic circulation.Handle only in a Fume Hood or Biosafety Cabinet .
Dermal Absorption LowPeptides generally have poor transdermal bioavailability, but DMSO solvents increase risk.Nitrile Gloves (Double glove if using DMSO).
Chemical Stability High Oxidation of Met residue creates sulfoxides, altering biological activity.Purge solvents with N2/Ar; Avoid vortexing (introduces air).

Personal Protective Equipment (PPE) Matrix

Select PPE based on the specific operational phase.

Operational PhaseRespiratoryDermal (Hands)OcularBody
1.[3] Vial Inspection & Transport Surgical Mask (Optional)Nitrile Gloves (Standard)Safety GlassesLab Coat
2. Weighing (Solid Powder) N95/P2 Respirator (if outside hood)Double Nitrile Gloves (Cuff over coat)Goggles (Sealed)Lab Coat (Buttoned)
3. Reconstitution (Liquid) Surgical MaskNitrile Gloves (Standard)Safety GlassesLab Coat
4. Waste Disposal Surgical MaskNitrile Gloves (Chemical Resistant)Safety GlassesLab Coat

Expert Insight: Why Double Gloves for Weighing? Static electricity often causes lyophilized peptide "fly-off." The outer glove can be discarded immediately if dust adheres to it, preventing contamination of other surfaces.

Operational Protocol: Safe Reconstitution & Aliquoting

Objective: Solubilize the peptide without degrading the Methionine residue or creating hazardous dust.

Reagents Required:
  • Solvent: Sterile Water (degassed) or 0.1% Acetic Acid (preferred for stability).

  • Gas: Nitrogen or Argon stream (optional but recommended).

Step-by-Step Procedure:
  • Equilibration: Remove the peptide vial from the freezer (-20°C). Do NOT open immediately. Allow the vial to warm to room temperature (approx. 20 mins) inside a desiccator.

    • Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic peptide, causing hydrolysis and aggregation.

  • Centrifugation: Briefly centrifuge the vial (3,000 x g for 10 sec) to pellet any powder on the cap.

  • Solvent Addition:

    • Add the calculated volume of 0.1% Acetic Acid or Degassed Water .

    • Target Concentration: 1 mg/mL (Stock).

    • Technique: Pipette gently down the side of the vial.

  • Dissolution:

    • Do NOT Vortex. Vortexing introduces oxygen bubbles which attack the Methionine sulfur atom.

    • Action: Swirl gently or pipette up and down slowly.

  • Aliquoting:

    • Divide the stock solution into single-use aliquots (e.g., 50 µL).

    • Reasoning: Freeze-thaw cycles degrade the peptide backbone and oxidize side chains.

  • Storage: Flash freeze in liquid nitrogen (if available) and store at -20°C or -80°C .

Workflow Visualization

The following diagram illustrates the critical decision points to prevent degradation and exposure.

PeptideHandling Start Start: Lyophilized Peptide (-20°C) Equilibrate Equilibrate to RT (Desiccator, 20 min) Start->Equilibrate Prevent Condensation Centrifuge Centrifuge Vial (Pellet Dust) Equilibrate->Centrifuge SolventChoice Select Solvent Centrifuge->SolventChoice Water Degassed Water (Short-term use) SolventChoice->Water Immediate Assay Acid 0.1% Acetic Acid (Long-term stability) SolventChoice->Acid Stock Solution Dissolve Dissolution NO VORTEXING Water->Dissolve Acid->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Minimize O2 Freeze Flash Freeze & Store (-20°C / -80°C) Aliquot->Freeze

Caption: Workflow for minimizing Methionine oxidation and hygroscopic damage during reconstitution.

Waste Disposal & Decontamination

Although not a regulated hazardous waste, bioactive peptides should not enter the municipal water supply.

  • Liquid Waste: Collect all peptide solutions in a container labeled "Bioactive Chemical Waste."

  • Deactivation (Spills):

    • Cover spill with paper towels.

    • Saturate with 10% Bleach (Sodium Hypochlorite) solution. Allow to sit for 15 minutes.

    • Chemistry: Bleach oxidizes the peptide bonds and the Methionine residue, destroying biological activity.

  • Disposal Path: Incineration via a licensed chemical waste contractor.

Emergency Procedures

ScenarioImmediate ActionFollow-Up
Eye Contact Flush with water for 15 minutes.Seek medical attention if irritation persists.
Skin Contact Wash with soap and water.[3] Do NOT use ethanol (enhances absorption).Monitor for localized redness.
Inhalation Move to fresh air immediately.Monitor for wheezing/sensitization.

References

  • National Institutes of Health (NIH). (1999). Block of the helix FMRFamide-gated Na+ channel by FMRFamide and its analogues.[4] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

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